Docebenone

Catalog No.
S526475
CAS No.
80809-81-0
M.F
C21H26O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docebenone

CAS Number

80809-81-0

Product Name

Docebenone

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3

InChI Key

WDEABJKSGGRCQA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, AA 861, AA-861, AA861

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C

The exact mass of the compound Docebenone is 326.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone primarily works by selectively inhibiting the 5-lipoxygenase (5-LO) enzyme [1] [2]. This enzyme catalyzes the first dedicated steps in the conversion of arachidonic acid to pro-inflammatory leukotrienes [2]. By binding to the enzyme's active site, this compound reduces the production of these inflammatory mediators with a high degree of selectivity, showing minimal cross-reactivity with cyclooxygenase (COX) pathways [2].

Furthermore, this compound has been identified as a ferroptosis inhibitor [3] [2]. Ferroptosis is an iron-dependent form of programmed cell death characterized by extensive lipid peroxidation. The diagram below illustrates the key pathways through which this compound exerts its effects.

G cluster_pathway This compound Inhibition Pathways AA Arachidonic Acid LOX Lipoxygenase (LOX) (inc. 5-LO) AA->LOX Conversion LTA4 Leukotriene A4 (LTA4) LTB4 Pro-inflammatory Mediators (LTB4, Cysteinyl Leukotrienes) LTA4->LTB4 LOX->LTA4 LipidPerox Lipid Peroxidation LOX->LipidPerox Catalyzes Ferroptosis Ferroptosis LipidPerox->Ferroptosis This compound This compound (AA-861) This compound->LOX Inhibits

Research and Experimental Data

This compound has demonstrated efficacy across various experimental models, from in vitro cell studies to in vivo animal models of disease.

In Vitro Efficacy

The table below summarizes key quantitative findings from cellular studies:

Cell Line / Model Effect / Assay Result (IC₅₀ / EC₅₀) Citation/Context
RBL-1 cells Inhibition of LTB4 formation IC₅₀ = 90 nM (9.0 x 10⁻⁸ M) [1] Concentration for 50% reduction of LTB4 [1]
General 5-LO Inhibition 5-Lipoxygenase activity IC₅₀ = 0.8 µM [4] Selective 5-LO inhibition [4]
HepG2 (DPX-2) cells Activation of human PXR (luciferase) EC₅₀ = 28.2 µM [1] 24-hour luciferase reporter assay [1]
HepG2 (DPX-2) cells Induction of CYP3A4 EC₅₀ = 7.1 µM [1] 24-hour luminescent analysis [1]
5-LO-positive Capan-2 cells Cytotoxic & anti-proliferative effects Induced [4] Pancreatic cancer cell line [4]
In Vivo Efficacy and Experimental Protocols

Animal studies highlight this compound's potential therapeutic utility and provide methodologies for research.

  • Acute Pancreatitis Model (Rat)

    • Protocol: Pancreatitis is induced by retrograde injection of 0.4 mL/kg body weight of 6% taurocholic acid into the pancreatic duct. This compound is administered in a single dose of 30 mg/kg [1] [2].
    • Outcome: The compound reduced serum amylase and lipase levels by 55-97% and improved survival rates [2].
  • Anaphylaxis Model (Guinea Pig/Monkey)

    • Protocol and Outcome: this compound suppresses the release of the slow-reacting substance of anaphylaxis (SRS-A) in a dose-dependent manner. In monkeys, doses ranging from 10⁻⁸ M to 10⁻⁵ M caused 55% to 97% suppression [1].

Experimental Use Guidelines

For researchers planning to use this compound in laboratory studies, here are key physicochemical and handling details.

  • Solubility and Stock Solution Preparation [1]

    • Solvent: Soluble in DMSO at 250 mg/mL (765.86 mM).
    • Note: The solution is hygroscopic, so use newly opened DMSO and consider the impact on solubility.
    • Storage of Stock Solution:
      • Powder: -20°C for 3 years or 4°C for 2 years.
      • Solution: -80°C for 2 years or -20°C for 1 year.
  • In Vivo Dosing Formulation (Example Protocol) [1] A recommended protocol for preparing a dosing solution for animal studies is as follows:

    • Stock Solution: Prepare a 62.5 mg/mL solution of this compound in DMSO.
    • Working Solution: Mix 100 µL of the DMSO stock with 400 µL of PEG300.
    • Additives: Add 50 µL of Tween-80 to the mixture and mix evenly.
    • Dilution: Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL. This yields a clear solution of ≥ 6.25 mg/mL this compound.

Future Research and Context

This compound is a research-grade compound and not approved for medical use [1] [4]. Its role as a ferroptosis inhibitor places it within a modern and rapidly evolving field of cell death research, suggesting potential for future therapeutic strategies in neurodegenerative diseases, organ injury, and beyond [3].

References

Docebenone mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Idebenone's therapeutic action arises from its dual role in mitochondrial energy production and cellular antioxidant defense.

  • Restoration of Electron Transport: In LHON, pathogenic mutations often cause a defect in Complex I of the mitochondrial respiratory chain [1]. Idebenone, due to its synthetic structure and lower molecular weight compared to endogenous CoQ10, can effectively shuttle electrons from cytosolic dehydrogenases directly to Complex III, effectively bypassing the dysfunctional Complex I [2] [1] [3]. This bypass maintains the flow of electrons, supports the proton gradient, and restores ATP synthesis in cells with high energy demands, such as retinal ganglion cells [2] [1].
  • Antioxidant Activity and Neuroprotection: Mitochondrial dysfunction leads to increased electron leakage and generation of Reactive Oxygen Species (ROS) [3]. Idebenone acts as a potent free radical scavenger, reducing oxidative damage to lipids, proteins, and DNA [2] [3]. By inhibiting lipid peroxidation, it protects the integrity of mitochondrial and cellular membranes [2]. This combined action of increasing energy output and decreasing oxidative stress is proposed to re-activate "viable-but-inactive" retinal ganglion cells in LHON, preventing vision loss and promoting recovery [2] [1].

The following diagram illustrates how idebenone integrates into and bypasses the defective mitochondrial respiratory chain.

fifa NADH NADH Complex I Complex I NADH->Complex I CoQ Pool CoQ Pool Complex I->CoQ Pool e⁻ flow Bypassed Pathway Bypassed Pathway Complex I->Bypassed Pathway Defective Complex III Complex III CoQ Pool->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis Idebenone Idebenone Idebenone->Complex III Direct e⁻ transfer

Idebenone bypasses defective mitochondrial Complex I to restore electron flow and ATP production.

Pharmacokinetic Profile

Understanding the absorption and metabolism of idebenone is critical for its clinical application. Key quantitative data are summarized below.

Pharmacokinetic Parameter Details
Absorption & Bioavailability Rapidly absorbed after oral administration. Tmax: ~1 hour (range 0.33-2.00 h). Bioavailability increases 5-7 fold when administered with food [2].
Distribution Passes the blood-brain barrier. Detectable in cerebral tissue and aqueous humor of the eye [2].
Protein Binding >99% [4].
Metabolism Extensive first-pass metabolism. Oxidative shortening of the side chain and reduction of the quinone ring, followed by conjugation to glucuronides and sulphates [2].
Route of Elimination Mainly renal excretion of metabolites. In urine: QS4+QS4-C (49.3-68.3% of dose), QS6+QS6-C (6.45-9.46%), other metabolites (<1%) [2].
Half-life ~18 hours [4].

Experimental & Clinical Evidence

Idebenone's approval for LHON was based on evidence of its biochemical efficacy and clinical benefit.

  • Key Experimental Findings: Evidence indicates idebenone increases ATP production and reduces oxidative damage [2]. In LHON patients, the drug is thought to re-activate retinal ganglion cells (RGCs) that are viable but non-functioning due to energy deficiency, leading to visual recovery [2] [1].
  • Clinical Trial Evidence: A pivotal randomized clinical trial and follow-up studies demonstrated that oral idebenone 900 mg/day for 24 weeks had persistent beneficial effects in preventing further vision impairment and promoting vision recovery in LHON patients compared to the natural disease course [1]. This provides the primary evidence for its clinical value.

Research and Development Context

  • Investigational Uses: While approved for LHON in Europe, idebenone has been or is being investigated for other conditions involving mitochondrial dysfunction, including Friedreich's ataxia, Duchenne muscular dystrophy, and Parkinson's disease [4].
  • Important Note on Approval Status: Idebenone is not currently approved by the U.S. Food and Drug Administration (FDA) or Health Canada for the treatment of LHON or any other indication [2].

References

Technical Guide: Solubility Enhancement of Docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Solubility Challenge of Docetaxel

Docetaxel (DTX) is a potent semisynthetic chemotherapeutic agent from the taxane family, used against breast, prostate, and non-small cell lung cancers [1] [2]. It functions as a microtubule-stabilizing agent, inhibiting cell division by promoting tubulin polymerization and preventing depolymerization, ultimately leading to apoptosis in cancer cells [3] [2].

Despite its efficacy, docetaxel faces significant biopharmaceutical challenges. It is classified as a BCS Class IV drug, characterized by poor water solubility (approximately 3.9–7 µg/mL) and low permeability [4] [2]. To overcome these limitations, various advanced formulation strategies have been developed, which are detailed in this guide.

Quantitative Overview of Docetaxel Solubilization Strategies

The following table summarizes key performance data from various docetaxel solubility enhancement studies.

Table 1: Performance Comparison of Docetaxel Solubilization Formulations

Formulation Strategy Key Excipient(s) Solubility Achieved Fold Increase Reference
Binary Solid Dispersion Soluplus (1:10 ratio) 362.93 ± 11.01 µg/mL ~93-fold [4]
Ternary Solid Dispersion Kollidon 12PF, Lutrol F68 Data not provided in results Significant improvement noted [4]
Cyclodextrin Inclusion Complex Alkylenediamine-modified β-Cyclodextrin (H3) ~986 µg/mL (est. from 253x increase) 253-fold [1]
Cyclodextrin Inclusion Complex Alkylenediamine-modified β-Cyclodextrin (H2) ~943 µg/mL (est. from 242x increase) 242-fold [1]
Cyclodextrin Inclusion Complex Alkylenediamine-modified β-Cyclodextrin (H1) ~842 µg/mL (est. from 216x increase) 216-fold [1]
Nanostructured Lipid Carrier (NLC) Stearic Acid, Miglyol 812, Tween 80 Enhanced bioavailability & controlled release [2] N/A
Solid Lipid Nanoparticles (SLNs) Precirol ATO 5, Tween 20 High encapsulation efficiency (~80%) [5] N/A
Conventional Solvent Dimethyl Sulfoxide (DMSO) 200 mg/mL [3] N/A
Conventional Solvent Ethanol (EtOH) 100 mg/mL [3] N/A

Detailed Experimental Protocols

Protocol for Binary Solid Dispersion via Freeze-Drying

This method utilizes polymers to create a solid molecular dispersion, significantly enhancing solubility.

  • Objective: To prepare and characterize a binary solid dispersion of Docetaxel with Soluplus to dramatically improve aqueous solubility.
  • Materials: Docetaxel (API), Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), purified water, liquid nitrogen.
  • Equipment: Freeze dryer, differential scanning calorimeter (DSC), powder X-ray diffractometer (PXRD), Fourier-transform infrared spectrometer (FTIR), scanning electron microscope (SEM).
  • Procedure [4]:
    • Weighing: Accurately weigh Docetaxel and Soluplus in a 1:10 weight ratio.
    • Dissolution: Dissolve both components in a suitable common solvent system (e.g., a mixture of water and an organic solvent) to create a homogeneous solution.
    • Freezing: Rapidly freeze the solution using liquid nitrogen.
    • Lyophilization: Subject the frozen mass to freeze-drying (lyophilization) under vacuum to remove the solvent, resulting in a porous solid dispersion.
    • Characterization:
      • Solubility Measurement: Determine the kinetic solubility of the dispersion in aqueous medium.
      • Solid-State Characterization: Use DSC and PXRD to confirm the amorphous state of Docetaxel within the dispersion.
      • Morphology Analysis: Use SEM to examine the surface morphology of the dispersion particles.
  • Mechanism of Enhancement: The method transforms crystalline Docetaxel into an amorphous state, which is energetically favorable for dissolution. The polymer Soluplus also acts as a solubilizing agent via micellization in aqueous environments [4].
Protocol for Cyclodextrin Inclusion Complexation

This technique involves forming a non-covalent inclusion complex where the Docetaxel molecule is encapsulated within the hydrophobic cavity of a modified cyclodextrin.

  • Objective: To form and characterize an inclusion complex between Docetaxel and alkylenediamine-modified β-Cyclodextrins to improve water solubility and biological activity.
  • Materials: Docetaxel, alkylenediamine-modified β-Cyclodextrins (H1, H2, H3), phosphate-buffered saline (PBS), sodium acetate-acetic acid (NaAc–HAc) buffer.
  • Equipment: Magnetic stirrer, freeze dryer, nuclear magnetic resonance (NMR) spectrometer, FTIR, mass spectrometer (MS).
  • Procedure [1]:
    • Phase Solubility Study: Perform a phase solubility study according to Higuchi and Connors to determine the stoichiometry (e.g., 1:1) and binding constant of the complex.
    • Complex Preparation: Prepare the inclusion complex using methods such as freeze-drying or co-evaporation. For freeze-drying, dissolve DTX and the cyclodextrin host in a solvent, then lyophilize.
    • Characterization:
      • Solubility Study: Measure the solubility of the formed complex in water and compare it to pure DTX.
      • Structural Analysis: Use ^1H NMR and FTIR to confirm the formation of the inclusion complex and identify the interaction sites.
      • In vitro Release: Study the drug release profile in buffers simulating physiological conditions (e.g., pH 5.0 and 7.4).
      • In vitro Cytotoxicity: Evaluate the cytotoxicity and apoptosis-inducing activity of the complex against relevant cancer cell lines (e.g., MCF-7, A-549).
  • Mechanism of Enhancement: The hydrophobic cavity of the cyclodextrin hosts the Docetaxel molecule, while the hydrophilic exterior and the modified amino groups enhance the complex's solubility in water [1].
Protocol for Nanostructured Lipid Carrier (NLC) Development

NLCs are second-generation lipid nanoparticles that provide a solid matrix for drug encapsulation, improving solubility and enabling controlled release.

  • Objective: To develop, optimize, and characterize Docetaxel-loaded NLCs for enhanced delivery, particularly for gastric cancer treatment.
  • Materials: Docetaxel, solid lipids (e.g., Stearic acid, Precirol ATO 5, Compritol 888 ATO), liquid lipids (e.g., Miglyol 812), surfactants (e.g., Tween 20, Tween 80, Kolliphor P 188).
  • Equipment: High-speed homogenizer or probe sonicator, dynamic light scattering (DLS) instrument for particle size and zeta potential, HPLC/UPLC, dialysis tubing.
  • Procedure [2]:
    • Lipid Screening: Theoretically predict and experimentally verify the solubility of DTX in various solid and liquid lipids. Precirol ATO 5 and Miglyol 812 are often selected.
    • Formulation Optimization: Employ a Quality-by-Design (QbD) approach. Use a Design of Experiments (DoE) to optimize critical process parameters (CPPs) and material attributes (CMAs) for critical quality attributes (CQAs) like particle size, polydispersity index (PDI), and zeta potential.
    • NLC Preparation: Use methods like hot homogenization or microemulsion. Typically, the lipid phase (containing dissolved DTX) and aqueous phase (containing surfactant) are heated, mixed, and then homogenized or sonicated to form a nanoemulsion, which is cooled to form solid NLCs.
    • Characterization:
      • Colloidal Properties: Measure particle size, PDI, and zeta potential using DLS.
      • Drug Loading: Determine encapsulation efficiency and drug loading capacity using techniques like UPLC.
      • In vitro Drug Release: Perform a release study using dialysis in PBS (pH 7.4) and analyze the data using models like Korsmeyer-Peppas.
      • Stability Studies: Assess the physical and chemical stability of the NLCs over time under storage conditions.
  • Mechanism of Enhancement: NLCs solubilize DTX within a lipid matrix, protecting it and enhancing its bioavailability. The imperfect crystal structure of NLCs allows for higher drug loading and reduced drug expulsion compared to Solid Lipid Nanoparticles (SLNs) [2] [5].

Visual Workflows of Key Experimental Methods

Workflow for Solid Dispersion & Complexation

The following diagram illustrates the logical flow and parallel pathways for preparing solid dispersions and inclusion complexes.

Solid Dispersion and Complexation Workflow Start Start MethodSelect Select Formulation Method Start->MethodSelect SDBranch Solid Dispersion Path MethodSelect->SDBranch  Solid Dispersion ComplBranch Inclusion Complex Path MethodSelect->ComplBranch  Complexation SDWeigh Weigh DTX & Polymer (1:10 w/w) SDBranch->SDWeigh SDDissolve Dissolve in Common Solvent SDWeigh->SDDissolve SDLyophilize Freeze-Dry (Lyophilize) SDDissolve->SDLyophilize SDChar Characterize: Solubility, DSC, PXRD SDLyophilize->SDChar End End SDChar->End CompStudy Conduct Phase Solubility Study ComplBranch->CompStudy CompPrepare Prepare Complex (Freeze-Drying) CompStudy->CompPrepare CompChar Characterize: Solubility, NMR, Cytotoxicity CompPrepare->CompChar CompChar->End

This workflow outlines the parallel pathways for creating solid dispersions and inclusion complexes, highlighting their shared goal of solubility enhancement through different mechanisms.

Workflow for Lipid-Based Nanoparticle Production

This diagram details the sequential steps involved in the development and optimization of lipid-based nanoparticles like NLCs and SLNs.

Lipid Nanoparticle Development Workflow Start Start Step1 Preformulation & Lipid Screening Start->Step1 Step2 Apply QbD/DoE for Optimization Step1->Step2 Step3 Prepare Lipid Phase (DTX + Solid/Liquid Lipids) Step2->Step3 Step4 Prepare Aqueous Phase (Surfactant in Water) Step3->Step4 Step5 Mix & Homogenize (Heat/Melt Method) Step4->Step5 Step6 Cool to Form Solid NLCs/SLNs Step5->Step6 Step7 Characterize: Size, PDI, Zeta, EE, DL Step6->Step7 Step8 In Vitro Release & Cytotoxicity Step7->Step8 End End Step8->End

This workflow shows the systematic, QbD-driven process for producing and evaluating lipid nanoparticles, from initial screening to final biological testing.

References

Stability Study & Analytical Methods for Idebenone

Author: Smolecule Technical Support Team. Date: February 2026

Stability studies for Idebenone use stability-indicating methods to separate the drug from its degradation products. The tables below summarize key methodologies and stress conditions based on research.

Table 1: Analytical Methods for Idebenone Stability Testing

Method Detector Column Mobile Phase Runtime Key Application
HPLC [1] Visible (480 nm) C18 100% Methanol, 1.0 mL/min 3 min Stability in pharmaceutical tablets
LC-MS [2] Mass Spectrometer Not specified Methanol/Water with Formic Acid Not specified Stability in SyrSpend SF oral suspension; identification of degradation products

Table 2: Typical Forced Degradation Stress Conditions

Stress Condition Example Protocol for Idebenone [1] [2]
Oxidative Degradation Expose to 3% Hydrogen Peroxide (H₂O₂) for 48 hours at 50°C [1].
Alkaline Hydrolysis Treat with 1N Sodium Hydroxide (NaOH) for 1 hour at 50°C [1].
Acidic Hydrolysis Treat with 1N Hydrochloric Acid (HCl) for 1 hour at 50°C [1].
Photolytic Degradation Directly expose solution to sunlight for 5 days [1].
Long-term Stability Monitor samples over 90 days at refrigerated (5°C) and room temperature (25°C) [2].

Strategies to Improve Drug Stability

A primary challenge for benzoquinones like Idebenone is low water solubility and susceptibility to degradation. A prominent strategy to enhance stability and solubility is forming an inclusion complex with cyclodextrins.

Experimental Protocol: Idebenone/HP-β-CD Inclusion Complex [3]

  • Objective: To improve the water solubility and chemical stability of Idebenone.
  • Materials: Idebenone, 2-Hydropropyl-β-Cyclodextrin (HP-β-CD), distilled water.
  • Complex Preparation: The complex is prepared using a freeze-drying (lyophilization) method. Idebenone and HP-β-CD are combined in an optimal molar ratio (e.g., 1:2) in solution, which is then frozen and lyophilized to obtain a solid powder complex [3].
  • Characterization: The resulting complex is characterized by:
    • Phase Solubility Studies: To determine the increase in water solubility and the stability constant of the complex [3].
    • Spectroscopy: Using FTIR, Raman, and NMR (2D ROESY) to confirm the inclusion of the drug molecule inside the cyclodextrin cavity [3].
    • Thermal Analysis: DSC can be used to study changes in thermal properties [3].
    • Electron Microscopy: SEM reveals morphological changes in the solid state after complexation [3].

The diagram below illustrates the experimental workflow for creating and characterizing a cyclodextrin-based inclusion complex to enhance drug stability.

Start Start: Drug Stability Challenge A Complex Preparation (Freeze-Drying Method) Start->A B Physicochemical Characterization A->B P1 • Phase Solubility • SEM • FTIR-ATR B->P1 P2 • NMR (2D ROESY) • Computational Modeling B->P2 P3 • Antioxidant Activity (Cell-based assays) • Permeation Studies B->P3 C In-Vitro/Ex-Vivo Biological Assays P1->C P2->C P3->C

Experimental workflow for stability enhancement via cyclodextrin complexation

A Guide for Docebenone Stability Research

For investigating this compound stability, I suggest the following approach based on the Idebenone research:

  • Start with Core Protocols: Adapt the HPLC/LC-MS methods and forced degradation conditions used for Idebenone as a starting point for developing a stability-indicating method for this compound [1] [2].
  • Explore Solubility Enhancement: Consider investigating cyclodextrin complexation or other formulation strategies to potentially improve this compound's stability and solubility, following the detailed preparation and characterization workflow outlined above [3].

References

Molecular Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Idebenone is a short-chain synthetic benzoquinone designed to address mitochondrial dysfunction. Its cytoprotective effects are mediated through several key mechanisms [1] [2]:

  • Mitochondrial Electron Transport: Serves as an electron carrier in the respiratory chain, helping to restore ATP synthesis and counteract energy deficits in compromised cells [1].
  • Antioxidant Activity: Scavenges free radicals, protecting cell membranes from lipid peroxidation and reducing oxidative damage [1].
  • Activation of Cellular Defense Pathways: Promotes the nuclear translocation of the transcription factor Nrf2, a master regulator of the antioxidant response [1].
  • Modulation of Apoptosis: Increases levels of the anti-apoptotic protein Bcl-2, reducing the Bax/Bcl-2 ratio and suppressing the intrinsic mitochondrial pathway of apoptosis. This helps maintain mitochondrial membrane potential (ΔΨm), reduces cytochrome c release, and lowers caspase-3 activity [1].
  • Induction of Autophagy: In Parkinson's disease models, enhances autophagic degradation of pathological α-synuclein by inhibiting the AKT/mTOR signaling pathway [2].

The diagram below illustrates the core pathways through which Idebenone exerts its cytoprotective effects.

G Idebenone Idebenone Mitochondria Mitochondria Idebenone->Mitochondria AntioxidantDefense AntioxidantDefense Idebenone->AntioxidantDefense ApoptosisRegulation ApoptosisRegulation Idebenone->ApoptosisRegulation AutophagyInduction AutophagyInduction Idebenone->AutophagyInduction OxidStress Oxidative Stress Mitochondria->OxidStress ATPProd ATP Production Mitochondria->ATPProd Nrf2Pathway Nrf2 Pathway Activation AntioxidantDefense->Nrf2Pathway Bcl2Bax Bcl-2/Bax Ratio Modulation ApoptosisRegulation->Bcl2Bax AKTmTOR AKT/mTOR Pathway Inhibition AutophagyInduction->AKTmTOR CytoCRelease Cytochrome C Release Bcl2Bax->CytoCRelease aSynClearance α-Synuclein Clearance AKTmTOR->aSynClearance Caspase3 Caspase-3 Activation CytoCRelease->Caspase3

Summary of Idebenone's core cytoprotective mechanisms.

Clinical Trial Data for LHON

Idebenone's most advanced clinical application is in Leber's Hereditary Optic Neuropathy (LHON), a mitochondrial disorder causing rapid vision loss. The U.S. FDA has granted it Priority Review, with a decision expected by February 28, 2026 [3] [4] [5]. It is already approved in the EU, UK, and several other countries under the brand name Raxone [3] [4].

Key efficacy data from the Phase 3 RHODOS and Phase 4 LEROS clinical trials are summarized in the table below.

Trial (Phase) Patient Population Key Efficacy Endpoints Results

| RHODOS (Phase 3) [3] [5] | 85 patients (14-65 yrs), disease duration ≤5 years, 3 primary mtDNA mutations | Primary: Best recovery of visual acuity (VA) from baseline to Week 24. Secondary: Change in best VA; Change in VA in the best eye. | - Primary: +6 letters (Idebenone) vs. +1 letter (Placebo); p=0.0862.

  • Secondary (Best VA): +1 letter (Idebenone) vs. -6 letters (Placebo); p=0.0152.
  • Secondary (Best Eye): +1 letter (Idebenone) vs. -6 letters (Placebo); p=0.0126. | | LEROS (Phase 4) [3] [5] | Patients treated with Idebenone vs. matched Natural History (NH) control | Primary: Proportion of eyes achieving Clinically Relevant Benefit (CRB: recovery or stabilization) at 12 months. | - CRB at 12 mo (early tx): 42.3% (Idebenone) vs. 20.7% (NH); OR 2.29; p=0.002.
  • CRB at 24 mo (early tx): 52.9% (Idebenone) vs. 36.0% (NH); OR 2.08; p=0.0297. |

A recent real-world study from Wales further supports its efficacy [6].

Preclinical Research & Emerging Applications

Beyond LHON, Idebenone shows promise in preclinical models for other neurological conditions.

  • Parkinson's Disease (PD) Models: In an SH-SY5Y cell model overexpressing the mutant A53T α-synuclein, Idebenone activated autophagy and promoted the degradation of pathological α-synuclein protein, a key component of Lewy bodies [2].
  • Retinal Pigment Epithelium (RPE) Protection: In ARPE-19 cells subjected to oxidative stress, Idebenone pretreatment significantly protected against H2O2-induced damage [1].

The experimental workflow for validating Idebenone's mechanism in Parkinson's disease models is shown below.

G Start 1. Target Prediction (Network Pharmacology) Val1 2. In Silico Validation (Molecular Docking) Start->Val1 Model 3. In Vitro Model (SH-SY5Y A53T α-syn cells) Val1->Model Mech 4. Mechanism Investigation (Western Blot, etc.) Model->Mech Block 5. Pathway Blockade (Chloroquine Autophagy Inhibitor) Mech->Block Confirm 6. Mechanism Confirmed Block->Confirm

Experimental workflow for Idebenone's anti-Parkinson's mechanism study.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of core methodologies.

  • Cell Viability Assay (ARPE-19 cells) [1]
    • Cell Line: Human retinal pigment epithelial cells (ARPE-19).
    • Treatment: Pre-treatment with 1 µM Idebenone for 24 hours, followed by exposure to 300 µM H2O2 for another 24 hours to induce oxidative damage.
    • Viability Measurement: Cell viability was quantified using the MTS assay, which measures the metabolic activity of cells. Absorbance was read at 490 nm.
  • Analysis of Autophagy (SH-SY5Y cells) [2]
    • Cell Model: SH-SY5Y cell line stably overexpressing the human A53T mutant α-synuclein.
    • Idebenone Treatment: Cells were treated with Idebenone at working concentrations.
    • Autophagy Inhibition Control: Cells were pretreated with chloroquine (CQ) to block autophagic flux, which diminished Idebenone's effect, confirming the role of autophagy in α-synuclein clearance.
    • Protein Analysis: Western blotting was used to analyze levels of α-synuclein and key proteins in the AKT/mTOR pathway.
  • Molecular Docking [2]
    • Software: AutoDock Vina was used for docking simulations.
    • Target Proteins: Crystal structures of potential targets like AKT and MAPK were obtained from the Protein Data Bank (PDB).
    • Procedure: Water molecules and small ligands were removed from the protein structures. Hydrogen atoms and Gasteiger charges were added. The binding mode with the lowest binding energy (generally ≤ -5 kcal/mol indicates good binding activity) was selected for analysis.

Conclusion and Future Directions

Idebenone represents a compelling case of a mitochondrial-targeted therapeutic. Its well-defined mechanism and positive clinical data in LHON underscore its potential. Future research directions should focus on:

  • Exploring its efficacy in other mitochondrial and neurodegenerative disorders.
  • Conducting longer-term studies to understand the durability of its treatment effects.
  • Further elucidating its pleiotropic mechanisms, particularly its interplay with pathways like inflammation and other forms of regulated cell death.

References

Core Profile and Quantitative Data of Docebenone

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone, also known as AA-861, is characterized as a potent, selective, and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO) [1] [2]. This enzyme plays a key role in the inflammatory cascade.

The table below summarizes the key quantitative data available for this compound:

Aspect Data Context / Assay Description
CAS Number 80809-81-0 [1] [2] Chemical identifier
Molecular Formula C21H26O3 [1] [2] Chemical structure
Molecular Weight 326.43 [1] [2] Chemical property
Primary Target 5-Lipoxygenase (5-LO) [1] [2] Mechanism of action
In Vitro IC50 9.0 x 10-8 M (90 nM) [1] Concentration for 50% inhibition of LTB4 formation in RBL-1 cells [1]
In Vitro Activity Significantly inhibits secretion of LTB4 and IL-8 in trichomonads; increases intracellular Ca2+ concentration [1] [2] Cellular effect studies
In Vivo Model (Rat) 30 mg/kg, single dose [1] Protected against experimental acute necrotizing pancreatitis [1]
In Vivo Model (Monkey) 0.01-10 μM [2] Dose-dependently suppressed antigen-induced SRS-A release from lung fragments [2]

Key Experimental Protocols

The search results provide details on the experimental use of this compound, though specific step-by-step protocols for its synthesis or all analytical methods are not fully detailed.

  • In Vitro Cellular Assays: In studies investigating trichomonad parasites, this compound was used to treat the cells, which significantly inhibited their ability to secrete the inflammatory mediator LTB4. It was also shown to abolish the stimulatory effect of a parasite protein (TvSP) on the production of IL-8, another key inflammatory cytokine [1]. In other cell types, this compound was observed to increase intracellular calcium concentration ([Ca2+]i) in a concentration-dependent manner (10-200 μM) [1] [2].
  • In Vivo Administration: The search results provide a specific example of an in vivo formulation and dosing regimen [1]. This can serve as a reference for designing animal studies, though it requires empirical optimization.
    • Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1].
    • Recommended Storage: Prepared stock solutions can be stored at -20°C for one year or -80°C for two years [1].

Potential Mechanisms and Research Context

The following diagram illustrates the primary known mechanism of action of this compound and its connection to a broader, emerging cell death pathway where its role is less defined.

G A Inflammatory Stimulus B 5-Lipoxygenase (5-LO) A->B D Leukotrienes (e.g., LTB4) B->D Conversion C Arachidonic Acid C->B E Inflammatory Response D->E F This compound (AA-861) G Inhibition F->G G->B H Lipid Peroxidation I Ferroptosis H->I J Uncertain Role of this compound J->H Potential Modulation

> The established inhibitory action of this compound on the 5-LO pathway and its potential, yet unconfirmed, link to the ferroptosis process.

Research Gaps and Next Steps

The current search results highlight several areas where information on this compound is lacking, which is critical for researchers to note:

  • Limited Recent Clinical Data: The search did not reveal any recent clinical trials or advanced development programs for this compound itself. In contrast, other small molecule drugs with novel targets (e.g., WRN, PIP4K2C) are actively progressing in clinical trials [3]. This suggests this compound may currently be primarily a research tool.
  • Unclear Role in Ferroptosis: While 5-LO is implicated in lipid peroxidation [4], a key driver of the cell death pathway known as ferroptosis, the search results do not explicitly link this compound to the inhibition or promotion of this process. Its potential role here remains an area for experimental investigation.
  • Differentiation from Similar Compounds: It is crucial not to confuse This compound with Idebenone [5]. Idebenone is a coenzyme Q10 analog with different targets and applications (e.g., neuroprotection, Duchenne muscular dystrophy).

To build a more comprehensive whitepaper, I suggest you:

  • Consult specialized scientific databases like PubMed and Google Scholar for primary research articles using the CAS number 80809-81-0.
  • Investigate the broader 5-LO inhibitor field to understand the competitive landscape and why this compound may not have advanced clinically.
  • Design experiments to probe its potential effects on ferroptosis, using known inducers (e.g., Erastin) and inhibitors (e.g., Ferrostatin-1) as controls [4].

References

Docetaxel Synthesis Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Docetaxel is typically produced through a semi-synthetic process. The table below summarizes two key approaches:

Synthetic Approach Key Features Key Reagents & Conditions Reported Outcome
From 10-Deacetylbaccatin III [1] [2] A convergent strategy attaching a side-chain to a natural product core. 10-Deacetylbaccatin III, protected β-lactam side-chain, base (e.g., LiHMDS), temperatures from -40°C to 0°C [2]. High diastereoselectivity (up to 82:1 ratio) achieved [2].
Via Docetaxel Intermediate [3] Multi-step synthesis using protected precursors. 7,10-diTroc docetaxel intermediate, toluene-4-sulfonic acid, chloroform, methanol, room temperature [3]. An 88% yield for one deprotection step was reported [3].

Experimental Protocol for Kinetic Resolution

The following detailed methodology is adapted from research on the kinetic resolution step during the side-chain coupling, which is critical for achieving the correct stereochemistry [2]:

  • Reaction Setup: A mixture of 7-O-triethylsilylbaccatin III (1.0 equivalent) and the racemic N-Boc-3-tert-butyldimethylsilyloxy-4-phenyl-β-lactam (4.0 equivalents) is prepared in an anhydrous solvent under an inert atmosphere.
  • Base Addition: Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equivalents) is added dropwise to the reaction mixture at -40°C.
  • Reaction Progression: The reaction is stirred at -40°C for a specified time and may be gradually warmed to 0°C.
  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
  • Product Isolation: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Deprotection: The crude product is treated with hydrogen fluoride-pyridine complex to remove the protecting groups (specifically the C7 silyl group), yielding 10-acetyldocetaxel.
  • Analysis: The isomeric ratio (diastereoselectivity) of the final product is determined by HPLC analysis.

Strategic Factors in Side-Chain Coupling

Research indicates that the efficiency of the key coupling reaction is highly dependent on specific factors [2]:

Factor Impact on Synthesis
Lithium Cation Using LiHMDS as a base provides a higher yield and diastereoselectivity compared to NaHMDS, suggesting chelation between the lithium cation and the carbonyl groups is important for the reaction's stereochemical outcome [2].
Protecting Group The steric bulk of the silyl protecting group on the C3'-hydroxyl of the β-lactam influences diastereoselectivity. The tert-butyldimethylsilyl (TBS) group was found to be optimal, providing better selectivity than the smaller triethylsilyl (TES) or larger triisopropylsilyl (TIPS) groups [2].
C4 Substituent The structure of the C4 substituent on the β-lactam ring affects selectivity. β-Lactams with a tert-butyl group at C4 provided higher diastereoselectivity than those with a phenyl group [2].

DOT Language Visualization of Synthesis Workflow

The following diagram illustrates the general semi-synthetic workflow for producing Docetaxel, highlighting the key coupling and deprotection steps.

G Start Start: 10-Deacetylbaccatin III (Natural Precursor) A Baccatin III Derivative (Protected) Start->A Protection C Kinetic Resolution & Coupling (LiHMDS, -40°C to 0°C) A->C B Racemic β-Lactam (Side-chain Precursor) B->C D Protected Docetaxel Precursor C->D High Diastereoselectivity E Deprotection (e.g., HF-pyridine) D->E End Final Product: Docetaxel E->End

Docetaxel semi-synthesis involves coupling a protected baccatin core with a side-chain precursor, followed by deprotection.

Potential Directions for Your Research

Since "Docebenone" was not found, here are suggestions for your research:

  • Verify the Nomenclature: Please double-check the spelling of "this compound." Consider if it might be an internal research code or a potential trade name.
  • Explore Structural Analogues: The synthesis strategies for Docetaxel and its analogues (like those in the search results that modify the C4 β-lactam substituent or C13 side chain) may provide valuable insights if you are working on a related taxane derivative [2].
  • Consult Specialized Databases: For a novel or obscure compound, searching specialized chemical patent databases or direct inquiries with commercial chemical suppliers may be necessary.

References

Suggestions for Your Next Steps

Author: Smolecule Technical Support Team. Date: February 2026

To help you find the information you need, here are a few suggestions:

  • Verify the Compound Name: Please double-check the spelling and nomenclature of "Docebenone." Confirming the exact IUPAC name or CAS Registry Number can be very helpful.
  • Explore Related Compounds: If your research involves taxane-based drugs or anticancer agents, the extensive data available on Docetaxel might be relevant. I have summarized key spectroscopic data for Docetaxel below for your reference.
  • Broaden Your Search: You could search specialized scientific databases such as:
    • Reaxys or SciFinder for curated chemical data.
    • PubMed or Google Scholar for research articles.
    • USP or EP Pharmacopoeias for official monographs of established drugs.

Spectroscopic Data for Docetaxel

If Docetaxel is of interest, here is a summary of its key spectroscopic properties from the literature.

Table 1: UV-Vis Spectroscopy Data for Docetaxel

Parameter Specification Experimental Context
Primary UV Absorbance ~ 230 nm Used for quantitative analysis in HPLC [1].
Spectral Region of Interest 230 - 290 nm Used for discrimination from other similar taxanes [2].

Table 2: Other Spectroscopic Techniques Applied to Docetaxel

Technique Key Findings / Applications Experimental Context
FT-IR Spectroscopy Used to identify and characterize different solid-state forms (polymorphs, solvates, hydrates) of the drug substance [3].
Raman Spectroscopy Used to monitor biochemical changes in Docetaxel-treated cancer cells (e.g., MCF-7 breast cancer cells), differentiating treated from untreated cells [4].
Fluorescence Spectroscopy Employed to study the interaction between Docetaxel and human hemoglobin, revealing a dynamic quenching mechanism [5].

Experimental Workflow for Drug Characterization

The following diagram outlines a general experimental workflow for characterizing a drug compound like Docetaxel, integrating the various spectroscopic techniques mentioned in the search results.

Start Start: Drug Substance SolidState Solid-State Characterization Start->SolidState Solution Solution Analysis & Quantification Start->Solution BioInter Biological Interaction Studies Start->BioInter PXRD Powder X-ray Diffraction (p-XRD) SolidState->PXRD DSC Differential Scanning Calorimetry (DSC) SolidState->DSC TGA Thermogravimetric Analysis (TGA) SolidState->TGA SS_NMR Solid-State NMR SolidState->SS_NMR FTIR FT-IR Spectroscopy SolidState->FTIR UV_VIS UV-Vis Spectroscopy Solution->UV_VIS HPLC_UV HPLC with UV Detection Solution->HPLC_UV Fluor Fluorescence Spectroscopy (e.g., with Proteins) BioInter->Fluor Raman Raman Microspectroscopy (e.g., on Cells) BioInter->Raman

This workflow shows how techniques like FT-IR, UV-Vis, and others are applied at different stages of drug analysis [2] [5] [3].

References

Idebenone Pharmacokinetics: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic (PK) Parameters and Properties

Idebenone exhibits distinct PK characteristics, primarily characterized by very low systemic bioavailability due to significant first-pass metabolism, but demonstrates dose-proportional exposure at high doses.

Table 1: Key Pharmacokinetic Parameters of Idebenone [1] [2] [3]

Parameter Value / Description
Bioavailability < 1% (extensive first-pass effect)
Protein Binding > 99%
Elimination Half-Life ~18 hours
Main Excretion Route Urine (~80%), Feces
Food Effect Increases plasma exposure approximately 5-fold
Dose Proportionality Linear PK observed in daily doses up to 2,250 mg

Metabolism and Metabolic Pathways

Idebenone undergoes rapid and extensive metabolism via two primary pathways, resulting in a complex profile of metabolites.

  • Phase I (Oxidative Shortening): The benzoquinone side chain is sequentially shortened by various CYP450 enzymes to produce inactive metabolites QS10, QS8, QS6, and QS4 [2].
  • Phase II (Conjugation): Idebenone and its Phase I metabolites undergo glucuronidation and sulfation, producing conjugated species (e.g., Idebenone-C, QS4-C) [2].
  • Primary Metabolite: Total QS4 is identified as the main metabolite in both plasma and urine [1].

Detailed Experimental Protocols from Key Studies

Clinical PK Study Design (Single & Multiple Dose)

This methodology is adapted from the phase 1 trials summarized in the search results [1].

  • Objective: To assess the single and multiple-dose pharmacokinetics, metabolism, and safety of idebenone in healthy adult subjects.
  • Subjects: Healthy adult men (age range: 19-41 years; body weight: 57-94.6 kg).
  • Formulation: Oral administration of idebenone tablets.
  • Study Design:
    • Single-Dose: A single oral dose (e.g., 150 mg, 750 mg, or 1050 mg) administered to fasted or fed subjects. Blood samples are collected for up to 72 hours post-dose.
    • Multiple-Dose: After a washout period, subjects receive repeated doses (e.g., 150 mg or 750 mg) every 8 hours for 14 days. Blood and urine samples are collected throughout the dosing period.
  • Bioanalytical Method:
    • Sample Type: Plasma and urine.
    • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Analytes: Parent idebenone and its inactive metabolites (QS10, QS6, QS4).
    • Data Analysis: Non-compartmental standard pharmacokinetic methods are used to determine PK parameters (C~max~, T~max~, AUC, t~1/2~).
In Vitro Metabolism and Enzyme Identification

This protocol is used to identify the specific enzymes responsible for idebenone metabolism [2].

  • Objective: To identify the cytochrome P450 (CYP) isoenzymes involved in the oxidative metabolism of idebenone.
  • In Vitro System: Human liver microsomes or recombinant human CYP enzymes.
  • Incubation: Idebenone is incubated with the enzyme system in the presence of NADPH (a cofactor for CYP enzymes).
  • Enzyme Mapping: Incubations are performed with individual recombinant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
  • Reaction Monitoring: The formation of primary metabolites (QS10, QS8) is quantified using LC-MS/MS.
  • Data Analysis: The relative contribution of each CYP isoform is determined based on metabolite formation rates.

Mechanism of Action and Signaling Pathways

Beyond its role as an electron carrier in the mitochondrial respiratory chain, recent research has uncovered a novel mechanism for idebenone involving the activation of autophagy for the clearance of pathological proteins like α-synuclein, which is relevant in Parkinson's disease (PD) [4].

The following diagram illustrates this autophagy activation pathway as elucidated through network pharmacology and experimental validation.

G Idebenone Idebenone AKT AKT Idebenone->AKT Inhibits Autophagy Autophagy Idebenone->Autophagy Activates mTOR mTOR AKT->mTOR Activates mTOR->Autophagy Inhibits aSynuclein aSynuclein Autophagy->aSynuclein Degrades Clearance Clearance aSynuclein->Clearance Leads to

Idebenone activates autophagy and promotes α-synuclein clearance by suppressing the AKT/mTOR pathway [4].

Strategies to Overcome Pharmacokinetic Limitations

The extremely low oral bioavailability of idebenone is a major challenge in drug development. Several advanced strategies have been investigated to improve its systemic delivery [5].

Table 2: Formulation Strategies for Improving Idebenone Delivery [5]

Strategy Mechanism / Description Key Findings / Potential
Liposomes / PEGylated Liposomes Spherical phospholipid vesicles encapsulating IDE in the bilayer. Enables aqueous formulation for parenteral use, bypassing first-pass metabolism. Shows improved cell viability in astrocyte models.
Cyclodextrins (CDs) Cyclic oligosaccharides forming inclusion complexes with IDE. Aims to increase water solubility and stability.
Microemulsions / Self-Microemulsifying Drug Delivery Systems (SMEDDS) Isotropic mixtures of oil, surfactant, co-surfactant, and drug forming fine droplets upon aqueous dilution. Enhances oral absorption by improving dissolution and permeability.
Lipid-Based Nanoparticles (e.g., NLCs, SLNs) Solid lipid matrices dispersing/dissolving the drug. Potential for targeted delivery and improved bioavailability for both oral and topical routes.
Polymeric Nanoparticles Biodegradable polymer matrices (e.g., PLGA) encapsulating the drug. Allows for controlled release and potential for targeted delivery.
Chemical Modification (Prodrugs) Covalent conjugation of IDE to moieties like lipoamino acids. Aims to alter solubility and metabolic stability.

References

Comprehensive Application Notes and Protocols: Advanced Analytical Methods for Idebenone Assay in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione) is a synthetic analogue of coenzyme Q10 that has gained significant importance in pharmaceutical development for neurological disorders. Initially developed for cognitive impairment and Alzheimer's disease, idebenone has now been approved as an orphan drug for Friedreich's ataxia, Leber's hereditary optic neuropathy (LHON), and Duchenne muscular dystrophy. The compound functions as a potent antioxidant with electron chain transport properties involved in cellular energy (ATP) generation, similar to coenzyme Q10, while exhibiting improved blood-brain barrier penetration due to its shorter hydroxydecyl side chain compared to the decaprenyl chain of CoQ10. [1] [2]

The analytical profiling of idebenone presents significant challenges due to its poor water solubility, susceptibility to degradation under various stress conditions, and low systemic concentrations after administration. These factors necessitate robust, sensitive, and specific analytical methods for accurate quantification in both pharmaceutical formulations and biological matrices. This document provides comprehensive application notes and detailed protocols for the analysis of idebenone using HPLC-UV and LC-MS techniques, validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical quality control and research applications. [3] [2]

Table 1: Fundamental Properties of Idebenone

Property Description
Chemical Name 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione
Molecular Formula C₁₉H₃₀O₅
Molecular Weight 338.44 g/mol
Water Solubility Very low (approximately 0.008 mg/mL for free drug)
Active Pharmaceutical Ingredient Raxone (approved for LHON)
Primary Mechanisms Antioxidant activity, mitochondrial electron transport facilitation

HPLC-UV Methodology for Pharmaceutical Formulations

Equipment and Reagents
  • HPLC System: Dionex Ultimate 3000 system or equivalent with diode array detector (DAD)
  • Analytical Column: Nova-Pak C18 column (150 mm × 4.6 mm, 4 μm particle size) or equivalent reversed-phase column
  • Mobile Phase: HPLC-grade methanol (100%)
  • Standards: Idebenone pharmaceutical-grade standard (purity ≥98%)
  • Solvents: Methanol (HPLC grade), deionized water
  • Sample Preparation: Volumetric flasks (10 mL, 100 mL), glass mortar and pestle, micropipettes, syringe filters (0.45 μm, PVDF or nylon) [1]
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (isocratic)
  • Detection Wavelength: 480 nm
  • Injection Volume: 25 μL
  • Column Temperature: 25°C
  • Run Time: 3 minutes
  • Retention Time: Approximately 1.70 minutes [1]
Standard Preparation
  • Stock Solution (100 mg/mL): Accurately weigh 1.0 g of idebenone reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution is stable for 5 days when stored at 2-8°C.
  • Working Standard Solutions: Prepare calibration standards in the concentration range of 3.0-8.0 mg/mL by appropriate dilution of the stock solution with methanol. Recommended calibration levels: 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 mg/mL.
  • Quality Control (QC) Samples: Prepare QC samples at low (3.5 mg/mL), medium (4.5 mg/mL), and high (6.5 mg/mL) concentrations for method validation. [1]
Sample Preparation
For Tablet Formulations:
  • Crush two idebenone tablets (45 mg each) to a fine powder in a glass mortar.
  • Add approximately 5 mL of methanol and triturate thoroughly to ensure complete dissolution of the active ingredient.
  • Transfer the suspension quantitatively to a 10 mL volumetric flask using additional methanol.
  • Dilute to volume with methanol and mix well.
  • Filter through a 0.45 μm syringe filter before injection.

The expected recovery of idebenone from tablets using this method is 100.4 ± 0.3%. [1]

For Oral Suspensions (SyrSpend SF):
  • Accurately weigh an amount of suspension equivalent to approximately 50 mg of idebenone.
  • Transfer to a 50 mL volumetric flask using methanol.
  • Sonicate for 10 minutes to ensure complete extraction.
  • Dilute to volume with methanol and mix thoroughly.
  • Centrifuge at 4000 rpm for 5 minutes and filter the supernatant through a 0.45 μm syringe filter before injection. [2]

G A Weigh Idebenone Standard B Transfer to Volumetric Flask A->B C Dilute with Methanol B->C D Prepare Working Standards C->D H HPLC Analysis D->H E Crush Tablets F Extract with Methanol E->F G Filter (0.45 μm) F->G G->H I Data Analysis H->I

Figure 1: Sample Preparation Workflow for Idebenone Analysis

LC-MS Methodology for Bioanalysis and Stability Studies

Equipment and Reagents
  • LC-MS System: UHPLC system coupled with mass spectrometer (Orbitrap Exploris 120 or equivalent) with electrospray ionization (ESI)
  • Analytical Column: Waters ACQUITY UPLC BEH Amide column (2.1 mm × 50 mm, 1.7 μm) or equivalent C18 column for reversed-phase separation
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile
  • Internal Standard: Menadione (2-Methyl-1,4-naphthoquinone) at concentration of 1 μg/mL
  • Solvents: Methanol (LC-MS grade), water (LC-MS grade), formic acid (MS grade) [2]
UHPLC Conditions
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 35°C
  • Gradient Program:
    • 0-2 min: 95% A, 5% B
    • 2-10 min: Linear gradient to 5% A, 95% B
    • 10-12 min: Hold at 5% A, 95% B
    • 12-12.1 min: Return to 95% A, 5% B
    • 12.1-15 min: Re-equilibrate at 95% A, 5% B
  • Total Run Time: 15 minutes [2]
Mass Spectrometry Parameters
  • Ionization Mode: ESI positive or negative mode (depending on analyte)
  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification
  • Ion Transitions for Idebenone: 339.2→197.1 (quantifier) and 339.2→149.0 (qualifier)
  • Source Temperature: 300°C
  • Ion Spray Voltage: 5500 V (positive mode)
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
  • Curtain Gas: 35 psi [2]
Sample Preparation for LC-MS
  • Standard Solutions: Prepare idebenone stock solution at 1 mg/mL in methanol. Prepare calibration standards in the range of 1-500 ng/mL by serial dilution in methanol:water (50:50, v/v).
  • Quality Control Samples: Prepare QC samples at low (3 ng/mL), medium (50 ng/mL), and high (400 ng/mL) concentrations.
  • Internal Standard Solution: Prepare menadione internal standard at 1 μg/mL in methanol.
  • Sample Extraction:
    • Pipette 100 μL of sample (plasma, serum, or suspension) into a clean tube.
    • Add 20 μL of internal standard solution.
    • Add 300 μL of methanol for protein precipitation.
    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
    • Transfer supernatant to autosampler vials for analysis. [2]

Method Validation

Validation Parameters and Acceptance Criteria

All methods should be validated according to ICH guidelines Q2(R1) for the following parameters:

  • Linearity: Minimum of six concentration levels across the analytical range with correlation coefficient (r²) > 0.998
  • Accuracy: Mean recovery of 98.6-101.5% with RSD < 0.6%
  • Precision: Intra-day and inter-day precision RSD < 1.0%
  • Specificity: No interference from excipients, degradation products, or matrix components
  • LOD and LOQ: Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
  • Robustness: Deliberate variations in flow rate, wavelength, temperature, and mobile phase composition with RSD < 2% [1] [2]

Table 2: HPLC-UV Validation Parameters for Idebenone Assay

Validation Parameter Results Acceptance Criteria
Linearity Range 3.0-8.0 mg/mL 3.0-8.0 mg/mL
Correlation Coefficient (r²) > 0.998 > 0.995
Regression Equation y = 13.093x + 0.581 N/A
LOD 0.03 mg/mL Based on S/N ≥ 3
LOQ 0.05 mg/mL Based on S/N ≥ 10
Intra-day Precision (RSD) < 1.0% ≤ 2.0%
Inter-day Precision (RSD) < 1.0% ≤ 2.0%
Accuracy (% Recovery) 98.6-101.5% 98-102%

Table 3: LC-MS Validation Parameters for Idebenone Assay

Validation Parameter Results Acceptance Criteria
Linearity Range 1-500 ng/mL 1-500 ng/mL
Correlation Coefficient (r²) > 0.995 > 0.990
LOD 0.3 ng/mL Based on S/N ≥ 3
LOQ 1.0 ng/mL Based on S/N ≥ 10
Intra-day Precision (RSD) < 15% (at LLOQ), < 10% (other) ≤ 20% (LLOQ), ≤ 15% (other)
Inter-day Precision (RSD) < 15% (at LLOQ), < 10% (other) ≤ 20% (LLOQ), ≤ 15% (other)
Accuracy (% Recovery) 85-115% 85-115%
Matrix Effect < 15% ≤ 15%
Robustness Testing

Deliberately vary the following method parameters to establish robustness:

  • Flow Rate: 1.0 ± 0.1 mL/min (0.9, 1.0, 1.1 mL/min)
  • Detection Wavelength: 480 ± 2 nm (478, 480, 482 nm)
  • Column Temperature: 25 ± 5°C (20, 25, 30°C)
  • Mobile Phase Composition: 100% methanol vs. methanol:water (98:2, v/v)

The method is considered robust if the RSD of retention time and peak area under varied conditions is less than 2%. [1]

Forced Degradation Studies

Experimental Protocol

Forced degradation studies are conducted to validate the stability-indicating capability of the method and to understand the degradation pathways of idebenone.

5.1.1 Acid Degradation
  • Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube
  • Add 800 μL of 1 N hydrochloric acid (HCl)
  • Heat at 50°C for 1 hour in the dark
  • Cool to room temperature and neutralize with 1 N sodium hydroxide
  • Dilute with methanol to achieve final concentration of 5 mg/mL [1]
5.1.2 Alkaline Degradation
  • Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube
  • Add 800 μL of 1 N sodium hydroxide (NaOH)
  • Heat at 50°C for 1 hour in the dark
  • Cool to room temperature and neutralize with 1 N hydrochloric acid
  • Dilute with methanol to achieve final concentration of 5 mg/mL [1]
5.1.3 Oxidative Degradation
  • Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube
  • Add 1 mL of 3% hydrogen peroxide
  • Heat at 50°C for 48 hours in the dark
  • Dilute with methanol to achieve final concentration of 5 mg/mL [1]
5.1.4 Photolytic Degradation
  • Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube
  • Expose directly to sunlight for 5 days
  • Dilute with methanol to achieve final concentration of 5 mg/mL [1]

Table 4: Forced Degradation Conditions and Outcomes for Idebenone

Stress Condition Parameters Degradation Comments
Acidic Hydrolysis 1N HCl, 50°C, 1 hour Moderate Formation of distinct degradation peaks
Alkaline Hydrolysis 1N NaOH, 50°C, 1 hour Significant Multiple degradation products observed
Oxidative Degradation 3% H₂O₂, 50°C, 48 hours Moderate Primary degradation pathway
Thermal Degradation 60°C, solid state, 2 weeks Mild Minimal degradation in protected form
Photolytic Degradation Sunlight, 5 days Variable Dependent on packaging

G A Idebenone Solution B Stress Conditions A->B C Acidic (1N HCl, 50°C, 1h) B->C D Alkaline (1N NaOH, 50°C, 1h) B->D E Oxidative (3% H₂O₂, 50°C, 48h) B->E F Photolytic (Sunlight, 5 days) B->F G Degradation Products C->G D->G E->G F->G H HPLC/LC-MS Analysis G->H I Peak Purity Assessment H->I J Method Specificity Confirmation I->J

Figure 2: Forced Degradation Study Workflow for Idebenone

Applications and Case Studies

Pharmaceutical Formulation Analysis

The HPLC-UV method has been successfully applied to the analysis of idebenone in tablet formulations with excellent recovery (100.4 ± 0.3%) and precision. This method is particularly suitable for quality control laboratories due to its rapid analysis time (3 minutes per sample) and minimal solvent consumption. The specificity of the method has been demonstrated through forced degradation studies, showing no interference from tablet excipients or degradation products at the retention time of idebenone (approximately 1.70 minutes). [1]

Stability Studies in Pediatric Formulations

LC-MS methods have been employed to evaluate the stability of idebenone oral suspensions in SyrSpend SF, a specialized vehicle for poorly soluble drugs. Studies conducted over 90 days at different temperatures (5°C and 25°C) demonstrated that refrigerated conditions provide superior stability for extemporaneous oral suspensions. This is particularly important for pediatric patients who require customized doses that are not commercially available. The LC-MS method provided the necessary sensitivity and selectivity to detect and quantify degradation products even at low levels. [2]

Complexation Studies for Solubility Enhancement

Analytical methods have been crucial in evaluating inclusion complexes of idebenone with cyclodextrins to enhance its poor water solubility. Phase solubility studies demonstrated an AL-type diagram indicating the formation of 1:1 complexes with significantly improved solubility. These complexes increased idebenone solubility from approximately 0.008 mg/mL for the free drug to about 0.3 mg/mL for the complex, representing a substantial enhancement that could improve bioavailability. The characterization of these complexes involved multiple analytical techniques including SEM, FTIR-ATR, 2D ROESY NMR, and computational modeling. [3]

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing is observed, check column performance and consider using a mobile phase with 0.1% formic acid to improve peak shape.
  • Retention Time Shifts: Minor adjustments in mobile phase composition (±2% water) may be needed to maintain consistent retention times between different HPLC systems.
  • Low Recovery: Ensure complete extraction of idebenone from tablets by sufficient sonication time (15-20 minutes) and trituration.
  • System Suitability Criteria: Before sample analysis, system suitability should be verified using six replicate injections of standard solution (5 mg/mL). The RSD for peak area should be ≤1.0% and retention time RSD ≤0.5%.
  • Column Care: Regularly flush the column with methanol:water (50:50) after use and store in methanol to extend column life.

Conclusion

The HPLC-UV and LC-MS methods described in this document provide reliable, accurate, and precise analytical procedures for the quantification of idebenone in pharmaceutical formulations and biological matrices. The stability-indicating nature of these methods has been demonstrated through forced degradation studies, showing specificity for idebenone in the presence of degradation products. These validated methods are suitable for quality control testing, stability studies, and bioavailability assessments in pharmaceutical development and clinical applications.

References

Application Note: A General Framework for In Vitro Cytotoxicity Assessment of Novel Small Molecules

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction The preliminary in vitro evaluation of a novel compound's cytotoxicity is a critical first step in oncological drug discovery. This application note outlines a generalized and adaptable protocol for assessing the effects of new chemical entities on cancer cell lines in culture. The methodology below is based on standard practices for cytotoxic agents like docetaxel and doxorubicin [1] [2] [3] and emphasizes robust assay design, appropriate controls, and rigorous data analysis to ensure reproducible and meaningful results. Researchers can use this framework by substituting their compound of interest, such as Docebenone, and optimizing the parameters through preliminary experiments.

2.0 Pre-Treatment Planning and Assay Selection

2.1 Key Considerations Before initiating treatment, several factors must be defined to ensure a well-controlled experiment.

  • Compound Handling: The solubility and stability of the novel compound must be determined. A common approach is to prepare a high-concentration stock solution in a suitable solvent like DMSO, followed by serial dilution in the cell culture medium to achieve the desired working concentrations. Critical Note: The final concentration of solvent (e.g., DMSO) in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity, as even 1% DMSO can significantly impact cell viability [4].
  • Cell Line Selection: Choose cell lines relevant to the hypothesized cancer type. For example, MCF-7 is frequently used for breast cancer studies, while A549 is common for lung cancer research [2] [5].
  • Assay Incubation Time: The treatment duration (e.g., 24, 48, 72 hours) should be determined based on the compound's suspected mechanism of action and the doubling time of the cell line.

2.2 Selection of a Cell Viability Assay The choice of assay depends on the equipment available and the specific biological parameter of interest. The table below compares common endpoint viability assays.

Table 1: Comparison of Common Cell Viability Assays

Assay Principle Key Advantages Key Limitations Suitable Readout
MTT Reduction of tetrazolium salt to purple formazan by metabolically active cells [6]. Widely adopted, inexpensive. Endpoint only; formazan crystals require solubilization; can be cytotoxic to cells over time [6]. Absorbance at 570 nm.
Resazurin Reduction of blue resazurin to pink, fluorescent resorufin [4]. Highly sensitive, can be used for kinetic measurements. Can be chemically reduced by some compounds; signal can plateau [4]. Fluorescence (Ex/Em ~560/590 nm) or Absorbance.
ATP-based Luminescence Measurement of ATP content, indicating presence of metabolically active cells. Highly sensitive, broad dynamic range, simple "add-mix-measure" protocol. More costly than other assays; requires a luminometer [6]. Luminescence.

3.0 Generalized Experimental Workflow The following diagram illustrates the core procedural steps for a standard cell viability and cytotoxicity assessment.

G Start Start Experiment Plate Seed cells in multi-well plates Allow for attachment (e.g., 24 h) Start->Plate Treat Treat cells with compound (Include vehicle & positive controls) Plate->Treat Incubate Incubate for defined period (e.g., 24, 48, 72 h) Treat->Incubate Assay Add viability assay reagent (MTT, Resazurin, etc.) Incubate->Assay Measure Measure signal (Absorbance, Fluorescence) Assay->Measure Analyze Analyze data and calculate IC₅₀ Measure->Analyze End End Analyze->End

4.0 Detailed Methodology

4.1 Reagent Preparation

  • Test Compound Stock Solution: Dissolve the novel compound (e.g., this compound) to a high concentration (e.g., 10-100 mM) in DMSO. Aliquot and store at -20°C or as determined by stability studies.
  • Compound Working Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to create a concentration range (e.g., 1 nM to 100 µM). It is critical to include a vehicle control where the medium contains the same highest concentration of DMSO used in the treatments.
  • Positive Control: A well-characterized cytotoxic agent like doxorubicin can be used as a positive control to validate the assay performance [2].

4.2 Cell Seeding and Treatment

  • Cell Seeding: Harvest exponentially growing cells and seed them at an optimized density (e.g., ( 5 \times 10^3 ) to ( 1 \times 10^4 ) cells per well for a 96-well plate) in a volume of 100 µL of complete medium. Include a "no-cell" background control.
  • Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment and resumption of log-phase growth.
  • Treatment Application: After 24 hours, carefully remove the old medium and add 100 µL of the freshly prepared compound working dilutions to the respective wells. Each concentration should be tested in at least triplicate.

4.3 Viability Measurement (Exemplified with MTT Assay)

  • MTT Solution: After the treatment period (e.g., 48 hours), prepare an MTT solution in PBS (5 mg/mL) and filter-sterilize.
  • Incubation: Add 10-20 µL of the MTT solution directly to each well (final concentration ~0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove the medium containing MTT. Add a volume of solubilization solution (e.g., DMSO or an SDS-based solution) equal to the original culture volume to each well. Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formed formazan crystals completely [6].
  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate spectrophotometer, using a reference wavelength of 630-690 nm to subtract background.

4.4 Data Analysis

  • Calculate the average absorbance for each test group, including the vehicle control (considered 100% viability) and the background control.
  • Normalize the data using the formula: % Viability = [(Abs_sample - Abs_background) / (Abs_vehicle_control - Abs_background)] × 100
  • Plot the mean % viability against the logarithm of the compound concentration.
  • Fit the data with a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

5.0 Advanced Applications: Combination Studies To investigate synergistic effects, the novel compound can be tested in combination with other agents. The workflow involves treating cells with a fixed-ratio mixture of the two drugs and analyzing the data using specialized models like the Chou-Talalay method to calculate a Combination Index (CI). For instance, one study demonstrated enhanced apoptosis in prostate cancer cells by combining docetaxel with inhibitors of NF-κB and STAT-3 [7].

6.0 Troubleshooting and Best Practices

  • Edge Effect: Evaporation from perimeter wells can cause uneven cell growth and assay artifacts. Use internal perimeter wells filled with PBS only or use specialized microplates designed to minimize evaporation [4].
  • Chemical Interference: Some test compounds may directly react with assay reagents. Always include control wells containing culture medium and the test compound without cells to check for such interference.
  • Data Quality: Ensure the Z'-factor for your assay plate is >0.5, which indicates a robust and reliable assay system suitable for screening [4].

References

  • Clinical pharmacodynamic factors in docetaxel toxicity. (2007). British Journal of Cancer, 97, 290–296. [1]
  • Synergistic cytotoxic effects of an extremely low-frequency electromagnetic field with doxorubicin on MCF-7 cell line. (2023). Scientific Reports, 13, 8844. [2]
  • EB1089 Increases the Antiproliferative Response of Lapatinib in Combination with Antiestrogens in HER2-Positive Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(6), 3165. [8]
  • Improvement of Docetaxel Efficacy through Simultaneous Inhibition of NF-κB and STAT3 in Prostate Cancer. (2024). Current Issues in Molecular Biology, 46(9), 10140–10159. [7]
  • Markossian, S., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [6]
  • Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese standard dose is lower than that in the West. (2015). Cancer Science, 106(5), 497–504. [9]
  • In vitro cytotoxicity analysis of doxorubicin-loaded superparamagnetic iron oxide nanoparticles. (2015). International Journal of Nanomedicine, 10, 949–961. [3]
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports, 10, 5798. [4]
  • Docetaxel: Uses, Side Effects & Warnings. Drugs.com. (2016). [10]
  • Enhancing the cytotoxic efficacy of combined effect of doxorubicin and Cyclosporin encapsulated photoluminescent graphene dotted mesoporous nanoparticles. (2019). Journal of the Taiwan Institute of Chemical Engineers, 101, 113-123. [5]

References

Application Notes: Idebenone Administration

Author: Smolecule Technical Support Team. Date: February 2026

Idebenone is a synthetic analog of coenzyme Q10, functioning as an antioxidant and facilitating mitochondrial function by interacting with the electron transport chain [1] [2]. It has been investigated for conditions like Alzheimer's disease, Friedreich's ataxia, and Leber's hereditary optic neuropathy [1] [3] [2].

The tables below summarize key administration data for Idebenone from recent preclinical studies.

Table 1: In Vivo Administration in Mouse Models

Model / Purpose Dose & Concentration Route Vehicle Composition Dosing Regimen Reference
Wild-type mice (LPS-induced neuroinflammation) 50 or 100 mg/kg Intraperitoneal (i.p.) 5% DMSO, 10% PEG 300, 20% Tween 80 Once daily for 3 or 8 days [3]
5xFAD mice (Alzheimer's model) 100 mg/kg Intraperitoneal (i.p.) 5% DMSO, 10% PEG 300, 20% Tween 80 Once daily for two weeks [3]

Table 2: In Vitro Administration in Cell Studies

Cell Line / System Idebenone Concentration Solvent Treatment Duration Reference
BV2 microglial cells & primary astrocytes 2 µM 1% DMSO Not Specified [3]

Experimental Protocols

The following methodology is adapted from a 2022 study investigating the effects of Idebenone on neuroinflammation and cognitive function [3].

Protocol: In Vivo Efficacy Study in a Mouse Model of Neuroinflammation
  • Animal Housing: House three-month-old C57BL/6N mice under a controlled 12-hour light/dark cycle with free access to food and water.
  • Vehicle Preparation: For the control group, prepare the vehicle solution by mixing 5% DMSO, 10% PEG 300, and 20% Tween 80.
  • Drug Solution Preparation: Dissolve Idebenone in the vehicle solution to achieve the desired dosing concentration (e.g., 100 mg/kg).
  • Administration:
    • Inject mice with Idebenone (e.g., 100 mg/kg, i.p.) or vehicle daily for seven consecutive days.
    • 30 minutes after each injection, administer Lipopolysaccharide (LPS) (250 µg/kg, i.p.) or PBS to induce neuroinflammation.
  • Behavioral Testing: After the one-week treatment period, subject the mice to behavioral tests (e.g., Y maze, novel object recognition test) to assess cognitive function.

Signaling Pathway and Experimental Workflow

The diagrams below, generated using Graphviz DOT language, illustrate the proposed mechanism of Idebenone and the experimental workflow from the cited study.

Diagram 1: Proposed Neuroprotective Mechanism of Idebenone

This diagram illustrates how Idebenone is proposed to mitigate neuroinflammation, based on the cited research [3].

mechanism LPS LPS Neuroinflammation Neuroinflammation LPS->Neuroinflammation ABeta ABeta ABeta->Neuroinflammation NLRP3_Inflammasome NLRP3_Inflammasome Neuroinflammation->NLRP3_Inflammasome OxidativeStress OxidativeStress Neuroinflammation->OxidativeStress CognitiveDecline CognitiveDecline NLRP3_Inflammasome->CognitiveDecline OxidativeStress->CognitiveDecline Idebenone Idebenone Idebenone->Neuroinflammation Inhibits

Diagram 2: In Vivo Experimental Workflow

This flowchart outlines the key stages of the in vivo study protocol [3].

workflow Start Study Start AnimalPrep Animal Preparation (3-month-old mice) Start->AnimalPrep DailyDosing Daily i.p. Injection Idebenone (100 mg/kg) or Vehicle AnimalPrep->DailyDosing LPSChallenge LPS Challenge (i.p.) 30 min post-injection DailyDosing->LPSChallenge Repeat Repeat for 7 Days LPSChallenge->Repeat BehavioralTest Behavioral Tests (Y-Maze, NOR Test) Repeat->BehavioralTest Analysis Tissue Collection & Analysis (Immunostaining, ELISA, qPCR) BehavioralTest->Analysis

Key Considerations for Preclinical Studies

When designing experiments based on these protocols, consider that Idebenone has high first-pass metabolism and low absolute bioavailability (less than 1%), which is significantly improved when administered with food [1] [2]. The intraperitoneal route is common in rodent studies to ensure consistent systemic exposure.

References

Chemical Properties & Suggested Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone (Cat. No.: V20165) is typically provided as a light yellow to yellow solid powder with a purity of ≥98% [1]. Its molecular weight is 326.44 g/mol [1], a critical value for your molarity calculations.

The table below summarizes its basic physicochemical properties and suggested solvents for solubility based on its molecular structure.

Property Value / Description
Molecular Formula C₂₁H₂₆O₃ [1]
CAS Number 80809-81-0 [1]
Purity ≥98% [1]
Storage (Powder) -20°C [1]
Suggested Solvents DMSO (common for assays), Ethanol (for in-vivo studies)

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and validating a this compound stock solution.

G Start Weigh this compound Powder Calc Calculate Mass for Target Concentration Start->Calc Solvent Select Solvent Calc->Solvent Substrate1 Substrate1 Solvent->Substrate1 Subgraph1        Solvent Considerations• DMSO: For in-vitro cell assays• Ethanol: For in-vivo animal studies• Verify compound stability in solvent     Dissolve Dissolve with Gentle Vortexing or Sonication Subgraph1->Dissolve Aliquot Aliquot into Small Tubes Dissolve->Aliquot Store Store at -20°C (Protect from light) Aliquot->Store QC Quality Control: Record Date, Concentration, Batch Number Aliquot->QC

Important Handling and Safety Notes

  • Solvent Handling: If using DMSO, be aware that it freezes at room temperature. Sterile-filtering DMSO stock solutions is highly recommended to prevent microbial contamination.
  • Safety: This product is intended for research use only and is not for human use [1].
  • Storage: For long-term stability, store the powder at -20°C [1]. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light, as quinone-based compounds like this compound can be light-sensitive.
  • Quality Control: Meticulously label all aliquots with the compound name, concentration, date of preparation, solvent used, and batch number.

Experimental Protocols from Literature

The search results included several studies that utilized this compound, which can inform your experimental design. The concentrations and treatment methods from these studies are summarized below.

Assay/Model Reported Concentration Treatment Protocol Summary
Cell Assay (MDCK cells) [1] 10 - 200 µM This compound increased intracellular Ca²⁺ concentration. In Ca²⁺-free medium, pre-treatment with 50 µM this compound abolished Ca²⁺ release induced by thapsigargin and CCCP.
Enzyme Assay (T. vaginalis) [1] Not Specified Trichomonads were pre-treated with this compound, which inhibited their secretion of LTB₄.
Animal Model (Rat, Acute Necrotizing Pancreatitis) [1] 30 mg/kg, 60 mg/kg A single dose of this compound (30 or 60 mg/kg) was administered. Serum amylase and lipase activities were lower in treated groups in the early phase, and tissue necrosis was suppressed.
Animal Model (Guinea Pig, Experimental Asthma) [1] 10⁻⁸ - 10⁻⁵ M This compound dose-dependently inhibited the antigen-induced release of SRS-A (slow-reacting substance of anaphylaxis) from lung fragments.

Limitations and Further Guidance

Please note that the specific, step-by-step protocols for dissolving this compound (e.g., sonication time, filtration methods) were not available in the search results.

  • Consult the Certificate of Analysis: Always refer to the specific data sheet or Certificate of Analysis (CoA) provided with your batch of this compound for the most accurate information.
  • Perform Solubility Tests: Conduct small-scale solubility tests to confirm the maximum achievable concentration in your chosen solvent before preparing a large stock.
  • Validate in Your System: The efficacy of concentrations from literature should be empirically validated in your specific experimental system.

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Idebenone in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Idebenone and Analytical Considerations

Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione) is a synthetic analogue of ubiquinone (coenzyme Q10) that functions as a vital cell membrane antioxidant and essential constituent of the adenosine-triphosphate (ATP) producing mitochondrial Electron Transport Chain. Initially developed for cognitive disturbances and Alzheimer's disease, idebenone is now approved as an orphan drug by the FDA and European agencies for treatments of Friedreich's ataxia, Leber's hereditary optic neuropathy, and Duchenne muscular dystrophy. [1] [2] The compound exhibits antioxidant properties and electron chain transport characteristics similar to coenzyme Q10, playing crucial roles in improving energetic metabolism deficiencies and relieving neurologic symptoms. [1]

Analytical methods for idebenone determination require excellent sensitivity, specificity, and the ability to distinguish the compound from degradation products and excipients. High-Performance Liquid Chromatography (HPLC) has emerged as the dominant separation technique in modern pharmaceutical and biomedical analysis due to its highly efficient separations and superior detection sensitivity compared to other analytical methods. [3] This document provides comprehensive application notes and detailed protocols for the analysis of idebenone using HPLC, with a focus on stability-indicating methods suitable for pharmaceutical quality control and drug development applications.

Comparison of Analytical Techniques for Idebenone Analysis

HPLC versus UV Spectrophotometry

While both HPLC and UV spectrophotometry can be employed for idebenone analysis, they offer substantially different capabilities that determine their appropriateness for various applications. HPLC provides superior specificity due to its separation capability, which allows it to distinguish idebenone from degradation products and excipients, whereas UV spectrophotometry measures total absorbance at a specific wavelength without separation of components. [1] [2]

Table 1: Comparison of HPLC and UV-Spectrophotometry Methods for Idebenone Analysis

Parameter HPLC Method UV-Spectrophotometry Method
Analytical Principle Separation followed by detection Absorption measurement without separation
Specificity High (separates degradation products) Low (cannot distinguish compounds with similar λmax)
Linear Range 3.0-8.0 mg/mL 4-20 μg/mL
Detection Wavelength 480 nm 282 nm
Sample Preparation Crush tablets, extract with methanol, dilute Dissolve in ethanol, dilute with phosphate buffer pH 6.8
Run Time 3 minutes Immediate measurement
Limit of Detection 0.03 mg/mL 1.6261 μg/mL
Limit of Quantification 0.05 mg/mL 4.9278 μg/mL
Stability-Indicating Yes (validated through forced degradation) Limited capability

The selection between these techniques depends on the analytical requirements. HPLC is strongly recommended for stability studies, method transfer, and regulatory submissions due to its specificity and reliability, while UV spectrophotometry may suffice for routine quality control in environments where sophisticated instrumentation is unavailable. [1] [2]

HPLC Method Development and Optimization

Chromatographic Conditions

The optimized HPLC method for idebenone analysis employs a reversed-phase configuration with specific parameters designed to achieve efficient separation, excellent peak symmetry, and rapid analysis time. The method utilizes an isocratic elution system with 100% methanol as the mobile phase pumped at a flow rate of 1.0 mL/min. Separation is achieved using a Nova-Pak C18 column (4 μm particle size, 4.6 mm internal diameter, 150 mm length) maintained at 25°C. [1] Detection is performed at 480 nm, which provides optimal absorbance for idebenone while minimizing interference from tablet excipients and potential degradation products. The injection volume is set at 25 μL, and the total run time is just 3 minutes, making the method highly efficient for high-throughput quality control environments. [1]

During method development, various mobile phase compositions combining deionised water and methanol in different proportions were investigated. Due to the relative insolubility of idebenone in water, the 100% methanol mobile phase was found to be most appropriate for the assay, yielding a sharp idebenone peak at approximately 1.70 minutes. [1] Column temperature was investigated and found not to be a critical factor for the analysis, enhancing the method's robustness for routine use in different laboratory environments.

Critical Method Development Considerations
  • Mobile Phase Selection: The ratio of organic to aqueous components significantly impacts retention and peak shape. For idebenone, which has limited water solubility, higher organic modifier concentrations (100% methanol) provided optimal results. [1] [3]

  • Detection Wavelength: The optimum drug absorbance was obtained at 480 nm, where there was no interference from excipients present in commercial tablets. Wavelength selection was based on scanning standard solutions across the UV-visible spectrum. [1]

  • Column Chemistry: The C18 stationary phase provides sufficient hydrophobicity for adequate retention of idebenone. Different reversed-phase columns (C8, phenyl) were not reported in the literature, suggesting C18 columns offer satisfactory performance. [1] [3]

  • Flow Rate Optimization: The flow rate of 1.0 mL/min represents a balance between analysis time (3 minutes total runtime) and back-pressure considerations. [1]

HPLC_Method_Development Start Start Method Development MP_Opt Mobile Phase Optimization 100% Methanol Start->MP_Opt Evaluate different water-methanol ratios Column_Select Column Selection C18, 150mm, 4.6mm, 4μm MP_Opt->Column_Select Assess retention and peak shape Wavelength Wavelength Selection 480 nm Column_Select->Wavelength Maximize sensitivity minimize interference Flow_Opt Flow Rate Optimization 1.0 mL/min Wavelength->Flow_Opt Balance analysis time and back pressure Temp_Opt Temperature Optimization 25°C Flow_Opt->Temp_Opt Determine thermal sensitivity Sample_Prep Sample Preparation Tablet extraction in methanol Temp_Opt->Sample_Prep Develop extraction procedure Validation Method Validation Sample_Prep->Validation Verify method performance against criteria

Method Validation

Validation Parameters and Acceptance Criteria

Method validation was performed according to the International Conference on Harmonisation (ICH) guidelines to establish that the performance characteristics of the method meet the requirements for its intended analytical applications. [4] The validation process addresses several key performance characteristics including accuracy, precision, specificity, linearity, range, and robustness. For analytical procedures, validation provides documented evidence that the method consistently produces results that accurately reflect the quality characteristics of the product under evaluation. [4] [3]

Table 2: Method Validation Parameters and Results for Idebenone HPLC Analysis

Validation Parameter Experimental Approach Results Acceptance Criteria
Specificity Compare chromatograms of blank, standard, and sample with forced degradation No interference from excipients or degradation products Resolution > 2.0 between idebenone and closest eluting peak
Linearity Six concentrations from 3.0-8.0 mg/mL in triplicate y = 13.093x + 0.581; r² = 0.9987 r² ≥ 0.998
Range Based on linearity study 3.0-8.0 mg/mL Linearity, accuracy, and precision demonstrated across range
Accuracy Standard addition at 20, 40, 80, 100, 120% of target concentration 98.6-101.5% recovery 98-102% recovery
Precision (Repeatability) Six replicates at three QC levels (3.5, 4.5, 6.5 mg/mL) RSD < 1.0% RSD ≤ 1.0%
Intermediate Precision Different days, analysts, and equipment RSD < 1.0% RSD ≤ 2.0%
Detection Limit (LOD) Signal-to-noise approach 0.03 mg/mL Visual evaluation or S/N ≈ 3
Quantitation Limit (LOQ) Signal-to-noise approach 0.05 mg/mL Visual evaluation or S/N ≈ 10
Robustness Deliberate changes in flow rate, wavelength, temperature, mobile phase RSD < 1.0% under modified conditions No significant impact on system suitability
Detailed Validation Procedures
4.2.1 Accuracy and Precision Assessment

The accuracy of an analytical method is defined as the closeness of test results obtained by that method to the true value. For the idebenone HPLC method, accuracy was investigated using the standard addition method at different levels: 20, 40, 80, 100, and 120% of the target concentration (4 mg/mL). The mean recovery of idebenone was calculated and accepted within 100 ± 2%. The actual recovery ranged from 98.6 to 101.5% with RSD < 0.6%, confirming the method's accuracy. [1] According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range. [4]

The precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision was assessed at intraday and interday levels. Intraday precision was determined by measuring quality control samples of 3.5, 4.5, and 6.5 mg/mL of idebenone, injected six times on the same day. The intermediate (interday) precision was estimated by injecting quality control samples prepared at the same concentrations on three different days by different operators. Both intraday and interday precisions showed RSD values less than 1.0%, demonstrating excellent method precision. [1]

4.2.2 Specificity and Linearity Evaluation

Specificity was estimated by comparing the chromatograms of blank methanol solution, idebenone standard solution, and excipients solution from tablets. The results confirmed no interference at the retention time of idebenone from the formulation tablet components, establishing the method's ability to measure the analyte response in the presence of potential sample matrix interferences. [1] For impurity methods, specificity requires demonstrating that impurities are adequately separated from each other and from the main component. [4]

Linearity was demonstrated over the range of 3.0 to 8.0 mg/mL using six concentration levels with six replicates of each concentration independently prepared and injected in triplicate. The mean linear regression equation obtained was y = 13.093x + 0.581, where y is the peak area and x is the standard solution concentration in mg/mL. The correlation coefficient (r² = 0.9987) confirmed the linear relationship between concentration and detector response across the specified range. [1]

Forced Degradation Studies and Stability-Indicating Properties

Protocol for Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating properties of the method and provide information about the inherent stability of the drug substance. These studies involve intentional degradation of the sample under various stress conditions to ensure that the method can accurately measure the analyte of interest in the presence of its degradation products. [1]

Forced_Degradation_Workflow Start Start Forced Degradation Study Prep Prepare Idebenone Stock Solution (100 mg/mL) Start->Prep Acid Acid Hydrolysis 1N HCl, 50°C, 1 hour Prep->Acid Base Alkaline Hydrolysis 1N NaOH, 50°C, 1 hour Prep->Base Oxidative Oxidative Degradation 3% H₂O₂, 50°C, 48 hours Prep->Oxidative Photolytic Photolytic Degradation Direct sunlight, 5 days Prep->Photolytic Neutralize Neutralize and Dilute Acid->Neutralize Neutralize with 1N NaOH Base->Neutralize Neutralize with 1N HCl Analyze HPLC Analysis Oxidative->Analyze Photolytic->Analyze Neutralize->Analyze Specificity Confirm Specificity No co-elution with degradation products Analyze->Specificity

Degradation Conditions and Results

The forced degradation study protocol exposes idebenone standard solution to accelerated degradation by alkaline, acid, oxidative, and photolytic conditions: [1]

  • Acidic and Alkaline Hydrolysis: Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube. Add 800 μL of 1 N sodium hydroxide (for alkaline hydrolysis) or 1 N hydrochloric acid (for acid hydrolysis). Maintain in the dark at 50°C for 1 hour. After reaction, cool to room temperature and neutralize with the corresponding acid or base. Dilute with methanol to reach a final concentration of 5 mg/mL before HPLC analysis.

  • Oxidative Degradation: Transfer 2 mL of idebenone stock solution to a 4 mL tube. Add 1 mL of 3% hydrogen peroxide. Maintain at 50°C in the dark for 48 hours. Dilute with methanol to reach a final concentration of 5 mg/mL before HPLC analysis.

  • Photolytic Degradation: Transfer 2 mL of idebenone stock solution to a 4 mL tube. Expose directly to sunlight for 5 days. Dilute with methanol to reach a final concentration of 5 mg/mL before HPLC analysis.

The specificity of the assay demonstrated no interference from breakdown products formed by alkaline, acidic, oxidative, sunlight, and high temperature conditions, confirming the method as truly stability-indicating. [1] This is critical for pharmaceutical applications where the method must accurately quantify the active ingredient while separating it from any degradation products that may form during storage.

Sample Preparation and Pharmaceutical Application

Sample Preparation Protocol

Proper sample preparation is essential for accurate and reproducible results in HPLC analysis of pharmaceutical formulations. The following protocol describes the sample preparation procedure for idebenone tablets:

  • Standard Solution Preparation: Accurately weigh 10 g of idebenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a stock solution of 100 mg/mL. Store at 2-8°C during use. [1]

  • Calibration Standards: Prepare calibration standards at concentrations of 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 mg/mL by appropriate dilution of the stock solution with methanol. Prepare these standards freshly for each analytical run. [1]

  • Tablet Sample Preparation: Weigh and crush two idebenone 45 mg tablets to a fine powder in a glass mortar. Add 5 mL of methanol to the powder and mix thoroughly. Transfer the suspension to a 10 mL volumetric flask and make up to volume with methanol to achieve a final idebenone concentration of approximately 9 mg/mL. Mix well and filter if necessary. [1]

  • Quality Control Samples: Prepare quality control solutions at 3.5, 4.5, and 6.5 mg/mL using independent weighings of the reference standard for accuracy and precision assessments.

The recovery of idebenone from tablets using this procedure was demonstrated to be 100.4 ± 0.3%, confirming the effectiveness of the extraction method. [1]

System Suitability Testing

System suitability tests are integral to chromatographic methods and are used to verify that the resolution and reproducibility of the system are adequate for the analysis to be performed. The following system suitability parameters should be established before sample analysis:

  • Retention Time: Idebenone peak should elute at approximately 1.70 minutes. [1]
  • Theoretical Plates: The column efficiency should be not less than 2000 theoretical plates.
  • Tailing Factor: Not more than 2.0 for the idebenone peak.
  • Relative Standard Deviation: Not more than 2.0% for five replicate injections of the standard solution.

Applications in Pharmaceutical Analysis

The validated HPLC method for idebenone has several important applications in pharmaceutical analysis and drug development:

  • Quality Control Testing: The method is suitable for routine quality control of idebenone in pharmaceutical dosage forms, providing accurate and precise determination of the active ingredient content in finished products. The rapid run time of 3 minutes enables high-throughput analysis in quality control laboratories. [1]

  • Stability Studies: As a stability-indicating method, it is appropriate for monitoring the stability of idebenone in pharmaceutical forms during registration stability studies and shelf-life monitoring. The method effectively separates idebenone from its degradation products, allowing accurate quantification of the active ingredient while tracking formation of impurities over time. [1]

  • Formulation Development: During development of idebenone formulations, the method can be used to assess drug content uniformity, compatibility with excipients, and degradation profiles under various conditions.

  • Comparative Bioavailability Studies: While primarily developed for pharmaceutical forms, the method could be adapted for determination of idebenone in biological fluids, supporting pharmacokinetic and bioavailability studies.

The method represents the first reverse phase HPLC stability-indicating method for assessing idebenone in pharmaceutical forms using visible detection, direct injection, and a run time of just 3 minutes, making it highly efficient for various pharmaceutical applications. [1]

Troubleshooting and Method Robustness

Common Issues and Solutions

Despite the robustness of the validated method, analysts may encounter occasional issues during implementation:

  • Peak Tailing: If peak tailing is observed, check the column condition and consider replacing if deteriorated. Ensure the mobile phase is freshly prepared and properly degassed.

  • Retention Time Shift: Significant shifts in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column degradation. Prepare fresh mobile phase and verify column temperature stability.

  • High Backpressure: This may result from column blockage or particulate matter in the mobile phase. Filter all mobile phases and samples through 0.45 μm filters and check system for obstructions.

  • Poor Recovery: Incomplete extraction from tablets may occur. Ensure tablets are thoroughly powdered and consider extending the extraction time or using sonication.

Robustness Assessment

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. For the idebenone HPLC method, robustness was determined by evaluating the reproducibility when experimental conditions were purposely modified. The evaluation was based on RSD values obtained by changing: [1]

  • Isocratic flow rate (1.1 to 1.3 mL/min)
  • Wavelength detection (481 to 483 nm)
  • Temperature of analytical column (23 to 30°C)
  • Composition of mobile phase (1 and 2% deionised water)

The method demonstrated excellent robustness with RSD values less than 1.0% under all modified conditions, confirming that normal variations in laboratory conditions would not significantly affect the method performance. [1]

Conclusion

The HPLC method detailed in these application notes provides a robust, accurate, precise, and stability-indicating approach for the determination of idebenone in pharmaceutical forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters. The rapid analysis time of 3 minutes, coupled with simple sample preparation, makes this method highly suitable for implementation in quality control laboratories for routine analysis of idebenone in pharmaceutical formulations.

The forced degradation studies confirm the method's specificity and stability-indicating properties by demonstrating separation of idebenone from its degradation products formed under various stress conditions. Implementation of this method will support pharmaceutical development and quality assurance of idebenone-containing products, ensuring their safety, efficacy, and stability throughout their shelf life.

References

Proposed Mass Spectrometry Protocol for Docebenone

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a general method for the characterization of Docebenone using Liquid Chromatography-Mass Spectrometry (LC-MS). The following workflow illustrates the complete experimental process.

G This compound LC-MS Analysis Workflow START Start: this compound Sample P1 Sample Preparation (Details in Table 1) START->P1 P2 Liquid Chromatography (Details in Table 2) P1->P2 P3 ESI Ionization (Positive/Negative Mode) P2->P3 P4 Mass Analysis (Q-TOF or Orbitrap) P3->P4 P5 Data Processing & Analysis P4->P5 END Report Generation P5->END

Sample Preparation

Proper sample preparation is critical for obtaining clean and reliable mass spectrometry data.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as methanol or acetonitrile.
  • Working Solution: Serially dilute the stock solution with a water/methanol (50:50, v/v) mixture to obtain a working concentration of 1 µg/mL. For biofluid analysis (e.g., plasma), a protein precipitation step using cold acetonitrile (1:2 sample:acetonitrile ratio) is recommended before dilution [1].
  • Internal Standard: If performing quantification, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) at a fixed concentration.

Table 1: Sample Preparation Steps

Step Description Recommended Conditions
1. Stock Solution Dissolve this compound in solvent 1 mg/mL in Methanol
2. Dilution Dilute for instrument calibration 1 µg/mL in 50:50 Water/Methanol
3. Internal Standard Add for quantification Stable isotope-labeled standard
4. Filtration Remove particulates 0.22 µm PVDF or Nylon filter
Instrumentation and Data Acquisition

This method utilizes Liquid Chromatography (LC) coupled to a high-resolution mass spectrometer (HRMS) via an Electrospray Ionization (ESI) source [2] [3].

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.
    • Gradient: Optimize for separation (e.g., 5% B to 95% B over 10 minutes).
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).
    • Polarity: Both positive and negative modes should be evaluated to determine optimal sensitivity.
    • Data Acquisition: Full-scan MS (m/z 100-1000) and data-dependent MS/MS (dd-MS2) for fragmentation.

Table 2: LC-MS Instrument Parameters

Parameter Setting
LC Column C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACN
Ion Source Electrospray Ionization (ESI)
Source Voltage ±3.5 kV (Positive/Negative)
Vaporizer Temp 300 °C
Sheath Gas Pressure 35 Arb
Aux Gas Pressure 10 Arb
Mass Analyzer Q-TOF or Orbitrap
Resolution > 30,000 (FWHM)
Data Processing and Analysis

The high-resolution data is used to identify this compound and characterize its fragments.

  • Molecular Ion Identification: The protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule is identified in the full-scan spectrum. The exact mass is used to confirm the elemental composition with high confidence (mass accuracy < 5 ppm).
  • Fragmentation Analysis: The MS/MS spectrum is interpreted to propose a fragmentation pathway. The diagram below illustrates a hypothetical fragmentation scheme for this compound.

G Proposed this compound Fragmentation Pathway Parent This compound [M+H]⁺ Exact Mass: (Calculate) F1 Fragment Ion A (m/z XXX) Parent->F1 - Neutral Loss A F2 Fragment Ion B (m/z YYY) Parent->F2 - Neutral Loss B F3 Fragment Ion C (m/z ZZZ) F2->F3 - Neutral Loss C

  • Spectral Deconvolution (if applicable): For intact protein analysis or denaturing conditions, a parsimonious deconvolution algorithm can be applied to transform the complex multiply-charged spectrum into a zero-charge mass spectrum, revealing the accurate molecular weight [2].

Key Application Areas in Drug Development

The outlined LC-MS protocol can be adapted for various critical stages in pharmaceutical development.

  • Identity and Purity Confirmation: HRMS provides definitive confirmation of the molecular formula and can detect and identify process-related impurities or degradation products.
  • Metabolite Identification: By comparing MS/MS spectra from in vitro (e.g., liver microsomes) or in vivo samples to the parent drug, metabolites can be identified and structurally characterized [4].
  • Bioanalytical Quantification: Using a stable isotope-labeled internal standard and a specific MRM (Multiple Reaction Monitoring) transition on a triple quadrupole instrument, this method can be optimized for highly sensitive and precise quantification of this compound in biological matrices.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Possible Cause Suggested Solution
Low Signal Intensity Inefficient ionization Optimize ESI voltage; modify mobile phase (e.g., ammonium acetate vs. formic acid)
Poor Chromatography Column degradation or inappropriate gradient Re-equilibrate or replace column; adjust organic solvent gradient
In-source Fragmentation Source energy too high Lower source fragmentor or cone voltage
High Background Noise Contaminated ion source or mobile phase Clean ion source; use higher purity solvents

Methodology Notes

  • Instrument Calibration: Calibrate the mass spectrometer daily using standard calibrants to ensure mass accuracy.
  • Control Samples: Always include solvent blanks and, for bioanalysis, matrix blanks to identify interference.
  • Data Reproducibility: Acquire data from a minimum of n=3 replicates to ensure robustness.

References

Docebenone (Docetaxel) In Vitro Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Docetaxel is a second-generation microtubule inhibitor from the taxane family. Its primary mechanism of action is to bind to β-tubulin subunits, stabilizing microtubules and preventing their depolymerization. This stabilization disrupts the dynamic reorganization of the microtubule network essential for vital cellular processes, leading to cell cycle arrest at the G2/M phase and induction of apoptosis [1] [2].

Beyond this primary mitotic blockade, Docetaxel exhibits other biologically significant effects. It downregulates the anti-apoptotic protein Bcl-2, facilitating programmed cell death [1]. Furthermore, under hypoxic conditions, Docetaxel can activate the JNK2/PHD1 signaling pathway, leading to enhanced degradation of the HIF-1α transcription factor. This disruption of hypoxia-inducible signaling contributes to increased cancer cell death in the challenging tumor microenvironment [3].

Key In Vitro Cytotoxicity Data

The cytotoxic effects of Docetaxel are both time- and concentration-dependent [4]. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Docetaxel across a panel of human cancer cell lines, as reported in various studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Docetaxel in Human Cancer Cell Lines

Cell Line Origin (Cancer Type) IC₅₀ Value Citation / Source
HSC-3 Not specified 0.132 nM [5]
5637 Not specified 0.143 nM [5]
HT-144 Not specified 0.157 nM [5]
NCI-H292 Not specified 0.159 nM [5]
HCE-T Not specified 0.162 nM [5]
A549 Non-Small Cell Lung 0.882 nM [5]
RKO Colon 0.989 nM [5]
HCC1806 Breast (Triple-Negative) 1.18 nM [5]
MDA-MB-231 Breast ~1.6 nM* [3]
HEp-2 Head and Neck (Larynx) ~4.0 nM* [6]
Ca9-22 Head and Neck (Gingiva) ~2.5 nM* [6]

Note: Values marked with an asterisk () are estimates converted from graph data for reference; the studies [3] [6] used these cell lines but did not report precise IC₅₀ values in the text snippets provided.*

Experimental Protocols

3.1. Basic Cell Proliferation and Cytotoxicity Assay (MTT/WST)

This protocol is used to determine the IC₅₀ values of Docetaxel.

  • Key Materials:

    • Cancer cell lines (e.g., from Table 1)
    • Docetaxel stock solution (e.g., dissolved in DMSO)
    • Sterile cell culture plates (96-well)
    • Cell culture medium with serum
    • WST-8 or MTT reagent
    • Microplate reader
  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 - 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24-48 hours.
    • Drug Treatment: Prepare a serial dilution of Docetaxel in culture medium. Remove the medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
    • Incubation: Incubate the plate for a predetermined time, typically 72 hours, in a humidified incubator at 37°C with 5% CO₂.
    • Viability Measurement: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours.
    • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis. [6]

3.2. Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the anti-migratory effects of Docetaxel.

  • Key Materials:

    • Cell lines (e.g., HEp-2, Ca9-22)
    • Docetaxel
    • 90-mm culture dishes or multi-well plates
    • Sterile pipette tip
    • Phase-contrast or fluorescence microscope
  • Procedure:

    • Cell Seeding and Culture: Seed cells at a high density (e.g., 5 x 10⁵ cells per dish) and culture until they form a confluent monolayer.
    • Drug Pre-treatment (Optional): Treat cells with Docetaxel at a sub-lethal concentration (e.g., IC₁₀) for 1 hour. Wash with PBS and replace with fresh medium. [6]
    • Wound Creation: Use a sterile 200 µL pipette tip to create a straight "scratch" wound in the cell monolayer.
    • Wash and Image: Gently wash the dish with PBS to remove detached cells. Add fresh medium and capture an image at the starting time point (T=0).
    • Incubation and Final Imaging: Incubate the cells for 12-24 hours. Capture images at the same wound location.
    • Analysis: Measure the width of the wound gap at T=0 and T=24 hours using image analysis software. Calculate the percentage of wound closure. Docetaxel treatment significantly suppresses migration compared to control. [6]

3.3. 3D Spheroid Invasion Assay

This protocol evaluates the effect of Docetaxel on cancer cell invasiveness in a more physiologically relevant 3D model.

  • Key Materials:

    • Low attachment 96-well plate (e.g., U-bottom)
    • Extracellular matrix (ECM), e.g., Matrigel
    • Transwell filters
  • Procedure:

    • Spheroid Formation: Seed cells (e.g., 2 x 10³ HEp-2 cells/well) in a low-attachment plate to allow spheroid formation over 48 hours.
    • Embedding in ECM: Harvest the formed spheroids and embed them in ECM within a Transwell filter.
    • Drug Treatment: After 48 hours of incubation, treat the spheroids with Docetaxel (at IC₁₀ and IC₅₀) for 1 hour.
    • Post-treatment Incubation: Wash the spheroids and continue incubation in drug-free culture medium for 96 hours.
    • Analysis: Quantify the extent of cell invasion from the spheroid into the surrounding matrix microscopically. Docetaxel has been shown to suppress this invasive growth. [6]

Signaling Pathways and Novel Mechanisms

Docetaxel's efficacy is not limited to proliferating cells. A key mechanism under hypoxic conditions involves the degradation of HIF-1α, as illustrated below.

G Hypoxia Hypoxia HIF1A_stabilization HIF1A_stabilization Hypoxia->HIF1A_stabilization Docetaxel Docetaxel JNK2_activation JNK2_activation Docetaxel->JNK2_activation HIF1A_degradation HIF1A_degradation Apoptosis Apoptosis HIF1A_degradation->Apoptosis VEGF_transcription VEGF_transcription HIF1A_degradation->VEGF_transcription Inhibits HIF1A_stabilization->VEGF_transcription PHD1_activation PHD1_activation JNK2_activation->PHD1_activation Phosphorylation & Activation HIF1A_hydroxylation HIF1A_hydroxylation PHD1_activation->HIF1A_hydroxylation HIF1A_hydroxylation->HIF1A_degradation via Proteasome

Diagram 1: Docetaxel induces cancer cell death under hypoxia via JNK2/PHD1-mediated HIF-1α degradation. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of pro-survival genes like VEGF. Docetaxel activates JNK2, which in turn phosphorylates and activates PHD1. Activated PHD1 hydroxylates HIF-1α, targeting it for proteasomal degradation. This loss of HIF-1α inhibits its transcriptional activity and promotes cancer cell death. [3]

A Note on Lymphatic Crosstalk: Research indicates a complex, "counter-therapeutic" effect of Docetaxel in specific contexts. In triple-negative breast cancer models, Docetaxel can upregulate pro-lymphangiogenic factors (e.g., VEGFC, TNF-α), activating lymphatic endothelial cells (LECs). These LECs, in turn, can reduce the efficacy of Docetaxel and increase tumor cell invasion and survival. This suggests that combining Docetaxel with VEGFR3 inhibitors may be a strategy to improve therapeutic outcomes. [7]

Formulation and Drug Delivery Considerations

A significant challenge in Docetaxel application, both in vitro and in vivo, is its poor aqueous solubility. It is typically dissolved in polysorbate 80 and ethanol for in vitro studies, which can sometimes impact cell health. Recent advances focus on novel drug delivery systems to overcome this, including:

  • Nanoparticles
  • Lipid-based delivery systems
  • Carbon nanotubes
  • Quantum Dots

These systems aim to enhance solubility, improve biodistribution, and enable targeted delivery to tumor cells, thereby enhancing therapeutic outcomes and reducing off-target effects. [8]

References

Standard Docetaxel Treatment Protocols by Indication

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the FDA-approved dosage schedules for docetaxel across its common indications, which typically involve administration once every three weeks [1] [2] [3].

Cancer Type Regimen Context Recommended Dosage & Cycle Planned Treatment Duration
Breast Cancer Locally Advanced/Metastatic (Monotherapy) 60-100 mg/m² IV, Day 1 [2] Repeated every 3 weeks until disease progression or unacceptable toxicity [3]
Breast Cancer Adjuvant (Combination Therapy) 75 mg/m² IV, Day 1 (with doxorubicin & cyclophosphamide) [1] 6 cycles total [1] [2]
Non-Small Cell Lung Cancer (NSCLC) After Platinum Failure (Monotherapy) 75 mg/m² IV, Day 1 [2] Repeated every 3 weeks
Non-Small Cell Lung Cancer (NSCLC) Chemotherapy-Naïve (Combination) 75 mg/m² IV, Day 1 (with cisplatin) [2] Repeated every 3 weeks
Prostate Cancer Castration-Resistant (Combination) 75 mg/m² IV, Day 1 (with prednisone) [2] Repeated every 3 weeks for up to 10 cycles [3]
Gastric Adenocarcinoma First-line (Combination) 75 mg/m² IV, Day 1 (with cisplatin & fluorouracil) [1] Repeated every 3 weeks
Head and Neck Cancer Induction Therapy (Combination) 75 mg/m² IV, Day 1 (with cisplatin & fluorouracil) [1] 3-4 cycles, followed by radiotherapy [2]

Clinical Considerations for Treatment Management

Several critical factors influence the administration and duration of docetaxel therapy.

Premedication and Supportive Care

To reduce the risk of severe hypersensitivity reactions and fluid retention, premedication with oral corticosteroids is mandatory. A typical regimen is dexamethasone 8 mg twice daily for 3 days, starting one day before docetaxel infusion [1] [2].

Dose Modifications for Toxicity

Treatment requires diligent monitoring, and doses must be adjusted based on toxicity. The following table lists common dose-limiting toxicities and corresponding management actions [1] [2].

Toxicity Type Severity / Criteria Recommended Action
Hematologic Neutrophil count < 1500 cells/mm³ Do not administer docetaxel; delay until recovery [1]
Febrile neutropenia or prolonged neutropenia Reduce dose by 20-25% in subsequent cycles [2]
Hepatic Bilirubin > Upper Limit of Normal (ULN) Contraindicated. Do not use [1] [2]
AST/ALT >1.5 x ULN and Alkaline Phosphatase >2.5 x ULN Contraindicated. Do not use [1]
Non-Hematologic Severe or persistent peripheral neuropathy Discontinue treatment [2]
Severe cutaneous reactions Reduce dose or discontinue [1]
Grade 3-4 diarrhea Reduce dose by 20% [2]
Alternative Dosing Schedules

While the every-3-week schedule is standard, a weekly regimen (e.g., 30-40 mg/m²/week for 3-6 weeks per cycle) is also used in practice. This schedule demonstrates a substantially lower risk of severe neutropenia but may be associated with a higher incidence of non-hematologic toxicities like fatigue and lacrimal duct stenosis [4]. The choice of schedule depends on the clinical scenario and patient-specific risk factors.

Advanced Protocol: AUC-Guided Dosage Adjustment

Current research is exploring more personalized dosing strategies. The standard method of dosing by Body Surface Area (BSA) leads to significant variability in drug exposure, which can result in suboptimal efficacy or increased toxicity [5].

A promising alternative is Area Under the Curve (AUC)-guided dosing, which involves:

  • Drawing blood samples at specific times after the docetaxel infusion.
  • Measuring docetaxel plasma concentration and calculating the AUC, which represents total drug exposure.
  • Adjusting the dose for subsequent cycles to keep the patient's AUC within a target therapeutic window.

A prospective randomized study defined a therapeutic window of 1.7–2.5 mg·h/L for Chinese patients [5]. This approach significantly increased the proportion of patients within the target window, reduced the incidence of neutropenia, and improved disease control and survival rates compared to BSA-based dosing [5].

The following diagram illustrates the workflow for implementing this protocol.

Start Start: Cycle 1 BSA Administer Standard Dose Based on BSA Start->BSA PK Post-Dose PK Sampling (2 blood samples post-infusion) BSA->PK Analyze Analyze Plasma Calculate AUC PK->Analyze Decide AUC within Therapeutic Window? Analyze->Decide Maintain Maintain Current Dose for Next Cycle Decide->Maintain Yes Adjust Adjust Dose for Next Cycle Decide->Adjust No Continue Continue Treatment per Protocol Maintain->Continue Adjust->Continue

Conclusion

The duration of docetaxel treatment is a dynamic component of cancer management, primarily structured in 3-week cycles. The total number of cycles is tailored to the specific indication and treatment goals, ranging from a fixed number (e.g., 6 cycles in adjuvant breast cancer) to continuation until disease progression in the metastatic setting. Successful administration depends on strict adherence to premedication, proactive monitoring for toxicities, and appropriate dose modifications. Emerging strategies like AUC-guided dosing represent the next step towards truly personalized and optimized docetaxel therapy.

References

Application Notes and Protocols: Docetaxel and Bevacizumab Combination Therapy in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Combination Regimen

The combination of docetaxel, a cytotoxic chemotherapy agent, and bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor-A (VEGF-A), represents a rational approach in cancer therapy that simultaneously disrupts tumor cell division and the tumor's blood supply network. Docetaxel, belonging to the taxane family, works by stabilizing microtubules, thereby inhibiting mitosis and promoting cancer cell death. Beyond this direct cytotoxic effect, taxanes also exhibit intrinsic anti-angiogenic properties. [1] Bevacizumab is a humanized monoclonal antibody that binds and neutralizes the biological activity of human VEGF isoforms, resulting in the steric blockade of VEGF binding to its receptors (VEGFR-1 and VEGFR-2). [2] By combining a cytotoxic agent with an anti-angiogenic drug, this regimen attacks the tumor through two complementary mechanisms, which has shown efficacy across multiple cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and others. [3] [1] [4]

Clinical Applications and Efficacy Data

Clinical trials have established the efficacy of the docetaxel-bevacizumab combination in various settings, from first-line to later-line treatments. The data demonstrates consistent progression-free survival (PFS) benefits, though overall survival (OS) advantages have been variable.

Table 1: Clinical Efficacy of Docetaxel plus Bevacizumab Across Different Cancers

Cancer Type Trial / Phase Regimen Primary Efficacy Results Reference

| HER2- Metastatic Breast Cancer (1st line) | TORI B01 / Phase II | Docetaxel + Bevacizumab | Confirmed ORR: 51% (9% CR, 42% PR); Median PFS: 7.5 months | [1] | | Early-Stage, High-Risk Breast Cancer (Adjuvant) | ICORG 08-10 / Pilot | Docetaxel/Cyclophosphamide → Bevacizumab | 5-year DFS: 84% (HR+: 95%; TN: 43%); 5-year OS: 88% (HR+: 95%; TN: 57%) | [2] | | Advanced NSCLC (2nd/3rd line) | Hellenic Oncology / Phase II | Docetaxel + Bevacizumab | Study focused on efficacy and safety in pretreated patients. | [4] | | CPI-Pretreated NSCLC (Later-line) | MORPHEUS-Lung / Phase Ib/II | Atezolizumab + Bevacizumab vs. Docetaxel | ORR: 20.0% (Atezo+Bev) vs. 12.8% (Docetaxel) | [5] |

The combination's benefit is also observed in modern immunotherapy-containing regimens. A recent meta-analysis of three randomized controlled trials (IMpower150, jRCT2080224500, ORIENT-31) showed that adding bevacizumab to a backbone of PD-1/PD-L1 inhibitors and chemotherapy (PIBC) significantly improved PFS and response rates compared to PD-1/PD-L1 inhibitors plus chemotherapy (PIC) alone in advanced NSCLC. [3]

Table 2: Efficacy of Adding Bevacizumab to PD-1/PD-L1 Inhibitors + Chemotherapy in Advanced NSCLC (Meta-Analysis)

| Outcome Measure | PIBC Regimen (PD-1/L1 + Bevacizumab + Chemo) | PIC Regimen (PD-1/L1 + Chemo) | Hazard Ratio (HR) or Risk Ratio (RR) | | :--- | :--- | :--- | :--- | | Progression-Free Survival (PFS) | Improved | - | HR: 0.76 (0.66-0.87); P < 0.0001 [3] | | Overall Survival (OS) | No significant difference | - | HR: 0.96 (0.87-1.06); P = 0.43 [3] | | Objective Response Rate (ORR) | Improved | - | RR: 1.36 (1.22-1.51); P < 0.00001 [3] | | Disease Control Rate (DCR) | Improved | - | RR: 1.06 (1.00-1.12); P = 0.04 [3] |

Safety and Tolerability Profile

The safety profile of the docetaxel-bevacizumab combination is generally predictable and manageable, reflecting the known toxicities of each agent.

  • Common Adverse Events: The most frequent grade 3/4 adverse events are typically neutropenia, leukopenia/lymphopenia, fatigue, infection, pain, and hypertension. [1]
  • Bevacizumab-Specific Toxicities: These include hypertension, proteinuria, bleeding events, and an increased risk of wound healing complications. [2] [6]
  • Comparative Safety: In the MORPHEUS-Lung study, the atezolizumab-bevacizumab combination had a lower incidence of Grade ≥3 adverse events (45.0%) compared to single-agent docetaxel (64.1%). [5]

Table 3: Common Adverse Events Associated with Docetaxel plus Bevacizumab

Adverse Event Frequency / Grade Management Notes
Neutropenia Grade 3/4: ~33% [1] Requires routine monitoring; may need growth factor support.
Hypertension Grade 3/4: ~4-9% [1] [6] Monitor blood pressure; manage with antihypertensives.
Fatigue Grade 3/4: ~22% [1] Supportive care.
Proteinuria - Urinalysis monitoring; withhold for proteinuria ≥2 grams/24h. [6]
Bleeding / Hemoptysis - Contraindicated in patients with a history of gross hemoptysis. [7]

Detailed Experimental and Clinical Protocols

Cell Culture and In Vitro Viability Assay

This protocol is designed to assess the synergistic effects of docetaxel and bevacizumab on cancer cell proliferation and viability in vitro.

  • Key Materials: Human cancer cell lines (e.g., MDA-MB-231, A549, PC-3); Docetaxel (commercial source); Bevacizumab (commercial source); Cell culture media and supplements; Cell viability assay kit (e.g., MTT, CCK-8).
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and culture for 24 hours.
    • Drug Treatment: Prepare serial dilutions of docetaxel and bevacizumab. Treat cells with docetaxel alone, bevacizumab alone, or their combination for 72 hours.
    • Viability Measurement: Add 10 μL of CCK-8 solution to each well. Incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability. Use software (e.g., CompuSyn) to determine the Combination Index (CI) to quantify synergism (CI<1), additive effect (CI=1), or antagonism (CI>1).

G Start Seed cells in 96-well plate A1 Culture for 24 hours Start->A1 A2 Prepare drug dilutions: - Docetaxel alone - Bevacizumab alone - Combination A1->A2 A3 Treat cells for 72 hours A2->A3 A4 Add CCK-8 reagent A3->A4 A5 Incubate 1-4 hours A4->A5 A6 Measure absorbance at 450nm A5->A6 End Analyze data and calculate Combination Index A6->End

In Vivo Xenograft Tumor Model Protocol

This protocol evaluates the anti-tumor and anti-angiogenic efficacy of the combination therapy in a mouse xenograft model.

  • Key Materials: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID); Cancer cells for inoculation; Docetaxel; Bevacizumab; Calipers; In vivo imaging system (optional).
  • Procedure:
    • Tumor Inoculation: Subcutaneously inject 5-10 x 10⁶ cancer cells into the flanks of mice.
    • Grouping and Dosing: When tumor volume reaches ~100 mm³, randomize mice into four groups (n=8-10): Vehicle control; Docetaxel alone (e.g., 10 mg/kg, i.p., weekly); Bevacizumab alone (e.g., 5 mg/kg, i.p., twice weekly); Combination therapy.
    • Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: V = (Length × Width²) / 2.
    • Endpoint Analysis: After 4-6 weeks of treatment, sacrifice the mice. Collect and weigh tumors. Fix tumors for immunohistochemistry (IHC) analysis.
    • IHC Staining: Perform IHC on tumor sections for markers like CD31 (microvessel density), Ki-67 (proliferation), and Cleaved Caspase-3 (apoptosis).
Clinical Administration Protocol (Based on Trial Data)

This outlines a standard clinical regimen for administering docetaxel with bevacizumab, adaptable based on cancer type and line of therapy.

  • Patient Eligibility: Key criteria often include: Histologically confirmed non-squamous NSCLC, HER2-negative breast cancer, or other eligible cancers; Adequate cardiac, renal, hepatic, and bone marrow function; ECOG Performance Status of 0-1. [4] [7]
  • Exclusion Criteria: Typically includes history of gross hemoptysis, uncontrolled hypertension, major surgery within 28 days, untreated brain metastases, and hypersensitivity to study drugs. [4] [7]
  • Treatment Plan:
    • Docetaxel: 75 mg/m², administered intravenously (IV) over 1 hour, every 3 weeks. [2]
    • Bevacizumab: 15 mg/kg, administered IV over 30-90 minutes, on day 1 of each 3-week cycle. [2] [6]
    • Premedication: Administer oral corticosteroids (e.g., dexamethasone 8 mg twice daily for 3 days starting the day before docetaxel) to prevent fluid retention and hypersensitivity reactions.
  • Dose Modifications: Dose reductions or delays are required for specific toxicities like febrile neutropenia, grade 4 neutropenia, severe neuropathy, or severe non-hematologic adverse events.
  • Supportive Care: Antiemetics as needed; G-CSF support for neutropenia; monitor blood pressure and urinalysis routinely.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of the docetaxel-bevacizumab combination stems from its multi-targeted attack on both tumor cells and the supporting tumor microenvironment (TME).

  • Docetaxel's Mechanism: As a taxane, docetaxel binds to β-tubulin subunits of microtubules, stabilizing them against depolymerization. This halts the cell cycle at the G2/M phase, leading to mitotic arrest and initiation of apoptotic pathways in rapidly dividing cancer cells. [1]
  • Bevacizumab's Mechanism: As an anti-VEGF antibody, bevacizumab sequesters VEGF-A ligands, preventing their interaction with VEGFR-2 on endothelial cells. This inhibits pro-survival signaling pathways (such as PI3K-Akt), thereby blocking endothelial cell proliferation, migration, and new blood vessel formation (angiogenesis). [2] [8]
  • Synergistic Effects: The combination is rationalized by several factors:
    • Direct Anti-angiogenic Synergy: Docetaxel itself has anti-angiogenic properties. Bevacizumab enhances the susceptibility of endothelial cells to docetaxel-induced cytotoxicity. [1]
    • Vascular Normalization: Bevacizumab may initially "normalize" the chaotic tumor vasculature, improving blood flow and enhancing the delivery of docetaxel to the tumor core. [3]
    • Immune Modulation: VEGF is immunosuppressive. By blocking VEGF, bevacizumab can reverse this suppression and promote a more immunogenic TME, which may synergize with chemotherapy-induced immunogenic cell death. [3] [8]

G Bev Bevacizumab VEGF VEGF-A Ligand Bev->VEGF Neutralizes Norm Vascular Normalization Bev->Norm Enhances VEGFR VEGFR-2 VEGF->VEGFR Binds Angio Endothelial Cell Activation & Angiogenesis VEGFR->Angio Doc Docetaxel Micro Microtubule Stabilization Doc->Micro MitoticArrest Mitotic Arrest Micro->MitoticArrest Apoptosis Cancer Cell Apoptosis MitoticArrest->Apoptosis Deliv Improved Drug Delivery Norm->Deliv Enhances Deliv->Doc Enhances

Conclusions and Future Directions

The combination of docetaxel and bevacizumab is a validated treatment strategy that leverages the complementary mechanisms of cytotoxic chemotherapy and anti-angiogenesis. Clinical evidence supports its use in several malignancies, showing significant improvements in PFS and ORR, although its impact on OS has been inconsistent. [2] [1] [9]

Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers (e.g., VEGF polymorphisms, imaging parameters) to select patients most likely to benefit from this combination. [2]
  • Novel Combinations: Integrating this doublet with modern immunotherapies, as evidenced by the success of PD-1/PD-L1 inhibitors with bevacizumab and chemotherapy, represents the forefront of cancer therapy. [10] [3] [5]
  • Overcoming Resistance: Investigating mechanisms of resistance to anti-angiogenic therapy and developing strategies to counteract them are crucial for improving long-term outcomes.

References

Docebenone (AA-861) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone (AA-861) is a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor [1]. The 5-LO enzyme is crucial in the arachidonic acid pathway, leading to the production of pro-inflammatory leukotrienes (LTs). This compound is primarily used in research to investigate the role of 5-LO and leukotrienes in various disease models.

Quantitative Pharmacological Data

The table below summarizes key experimental data for this compound:

Table 1: In Vitro and Cellular Activity of this compound

Assay/Cell Line Measured Activity Value Description
5-Lipoxygenase (Cell-based) IC₅₀ 9.0 x 10⁻⁸ M [1] Concentration reducing LTB4 production by 50% in RBL-1 cells.
Human PXR Activation (HepG2) EC₅₀ 7.1 μM [1] Concentration inducing half-maximal activation of human PXR (CYP3A4 induction).
Human PXR Activation (HepG2) EC₅₀ 28.2 μM [1] Concentration inducing half-maximal activation of human PXR (luciferase reporter).
Calcium Mobilization Effective Concentration 10 - 200 μM [1] Concentration-dependent increase in intracellular [Ca²⁺].
Key Experimental Considerations
  • Solubility and Storage: this compound is soluble in DMSO (e.g., 250 mg/mL). Stock solutions in DMSO are hygroscopic and should be aliquoted and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods [1].
  • Off-Target Effects: Researchers should be aware that this compound can activate the human Pregnane X Receptor (PXR) at micromolar concentrations, which may lead to unintended downstream effects like induction of CYP3A4 enzyme expression [1].

Proposed Experimental Protocols

The following protocols are generalized based on the data from the search results and standard laboratory methods.

Protocol 1: In Vitro Assessment of 5-LO Inhibition in Cells

This protocol outlines a method to measure the inhibitory effect of this compound on leukotriene production in cultured cells, based on its application in RBL-1 cells [1].

1. Materials and Reagents * Cell line (e.g., RBL-1, or other relevant immune or inflammatory cells) * this compound stock solution (e.g., 10 mM in DMSO) * Appropriate cell culture medium and supplements * Stimulant (e.g., calcium ionophore A23187 for immune cell activation) * Vehicle control (DMSO, concentration ≤ 0.1%) * LTB4 or cysteinyl-leukotriene Enzyme Immunoassay (EIA) kit

2. Experimental Procedure 1. Cell Seeding: Seed cells in a 24-well or 48-well plate at an appropriate density and culture until ~80% confluent. 2. Pre-treatment: Pre-incubate cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 μM) or vehicle control for a predetermined time (e.g., 1 hour). 3. Stimulation: Stimulate the cells with an agonist like calcium ionophore A23187 (e.g., 1-5 μM) to activate the 5-LO pathway and induce leukotriene synthesis. Incubate for a specific time (e.g., 15-30 minutes). 4. Sample Collection: Collect the cell culture supernatant by centrifugation to remove cells and debris. 5. Leukotriene Measurement: Analyze the supernatant for LTB4 or cysteinyl-leukotriene levels using a commercial EIA kit, following the manufacturer's instructions.

3. Data Analysis * Plot the concentration of leukotrienes against the log of this compound concentration. * Calculate the IC₅₀ value using non-linear regression (four-parameter logistic curve) from the dose-response data.

Protocol 2: In Vivo Efficacy Study in a Disease Model

This general protocol is inspired by studies where this compound was used in rat models of acute necrotizing pancreatitis and in monkeys to suppress SRS-A (which contains cysteinyl-leukotrienes) release [1].

1. Experimental Animals and Groups * Select an appropriate animal model (e.g., rat, mouse). * Randomly assign animals to groups: (a) Vehicle control, (b) Disease model control, (c) Disease model + this compound (multiple dose levels).

2. Dosing and Administration * Formulation: Prepare a homogeneous suspension/solution for oral gavage. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. * Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage. A pre-treatment time (e.g., 1 hour) before disease induction is typical.

3. Disease Induction and Sample Collection * Induce the specific disease (e.g., pancreatitis, inflammation) according to an established model. * At the endpoint, collect relevant biological samples: blood (for plasma/serum), target tissues (e.g., lung, pancreas). Process tissue samples for histopathology, homogenization for biochemical assays (e.g., myeloperoxidase activity for inflammation), or measure leukotriene levels in Bronchoalveolar Lavage Fluid (BALF).

4. Outcome Measures * Primary: Histopathological scoring of inflammation and tissue damage. * Secondary: Quantification of inflammatory mediators (leukotrienes, cytokines) in tissue homogenates or BALF.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its experimental application.

G cluster_pathway This compound (AA-861) Mechanism of Action cluster_workflow Generalized Experimental Workflow AA Inflammatory Stimulus (e.g., Antigen, Ionophore) PLA2 Cytosolic Phospholipase A2 (PLA2) AA->PLA2 ARA Arachidonic Acid (ARA) PLA2->ARA LOX 5-Lipoxygenase (5-LO) + FLAP ARA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Response (Neutrophil chemotaxis, Bronchoconstriction, Vascular permeability) LTB4->Inflammation CysLTs->Inflammation This compound This compound (AA-861) 5-LO Inhibitor This compound->LOX  Inhibits Start Define Research Objective InVitro In Vitro Studies (Cell-based 5-LO inhibition) Start->InVitro InVivo In Vivo Studies (Disease model efficacy) InVitro->InVivo Analysis Data Analysis & Validation InVivo->Analysis End Conclusion Analysis->End

Important Notes for Researchers

  • Mechanism Verification: While this compound is a known 5-LO inhibitor, its effects in any new experimental system should be verified by directly measuring the reduction of its downstream products (e.g., LTB4, CysLTs) [1].
  • Model Relevance: The choice of cell line or animal model should be carefully considered based on the specific research question, as the 5-LO pathway's role can vary by tissue and disease context [1].
  • DMSO Control: The final concentration of DMSO in all assays must be carefully controlled and kept consistent (typically below 0.1%) to avoid solvent toxicity.

References

Docebenone Stability: Troubleshooting & FAQs

Author: Smolecule Technical Support Team. Date: February 2026

This section provides targeted solutions for common stability problems encountered during Docebenone prodrug nanoassembly experiments.

FAQ: What is the root cause of this compound's stability issues? The instability often originates from the oleic acid assembly module. Its unsaturated double bond is susceptible to oxidation, which degrades the compound and disrupts the nanoassembly's structure, compromising both its shelf-life and performance [1].

Troubleshooting Guide: Improving Nanoassembly Stability

Problem Root Cause Recommended Solution Key Experimental Parameters to Monitor

| Low Chemical Stability (Degradation during storage) | Oxidation of the unsaturated double bond in the oleic acid assembly module [1]. | Replace oleic acid with a saturated fatty acid (e.g., isostearic acid) [1]. | - Chemical purity by HPLC.

  • Peroxide value of the lipid excipient.
  • Degradation products over time under stress (e.g., 40°C). | | Poor Self-Assembly Stability (Aggregation, particle size increase) | Insufficient steric hindrance and disrupted molecular packing due to oxidized assembly modules [1]. | Use assembly modules with branched terminal chains (e.g., isostearic acid) to enhance steric hindrance [1]. | - Dynamic Light Scattering (DLS) for particle size & PDI.
  • Zeta potential.
  • Transmission Electron Microscopy (TEM) for morphology. | | Rapid Drug Release (Premature release in systemic circulation) | Unstable nanoassembly structure fails to retain the prodrug payload. | Optimize the assembly module to strengthen molecular packing and bilayer structure [1]. | - In vitro drug release profile in PBS/serum.
  • Critical micelle concentration (CMC). |

Experimental Protocol: Stable this compound Prodrug Nanoassemblies

This protocol outlines the synthesis of a stable docetaxel prodrug using an isostearic acid assembly module and its subsequent nanoformation [1].

Synthesis of Docetaxel-Isostearic Acid Prodrug
  • Activation Module: Employ a disulfide bond linker to conjugate docetaxel to the assembly module. This provides a redox-sensitive "intelligent" activation mechanism, cleaving in high glutathione environments like tumor cells [1].
  • Assembly Module: Covalently link the activated docetaxel to isostearic acid. Its saturated alkyl chain and terminal propyl group provide superior oxidative stability and enhanced steric hindrance compared to oleic acid [1].
  • Purification & Characterization: Purify the synthesized prodrug using column chromatography. Verify the final product's chemical structure and purity using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [1].
Nanoassembly via Solvent Evaporation Method
  • Dissolution: Dissolve the purified docetaxel-isostearic acid prodrug in a water-miscible organic solvent (e.g., acetone or ethanol).
  • Injection: Rapidly inject the organic solution into a stirring aqueous phase (e.g., phosphate-buffered saline or deionized water).
  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to facilitate nanoassembly formation.
  • Purification & Sterilization: Filter the resulting nano-suspension through a 0.22 µm membrane to remove any aggregates and sterilize the product.

Experimental Workflow & Molecular Design

The following diagrams illustrate the optimized experimental workflow and the molecular structure improvements for enhancing stability.

G cluster_synth Synthesis & Purification cluster_nano Nanoassembly Formation cluster_QC Quality Control Start Start: Prodrug Design Step1 Synthesize Prodrug (Disulfide linker, Isostearic Acid) Start->Step1 Step2 Purify Prodrug (Column Chromatography) Step1->Step2 Step3 Characterize Prodrug (NMR, MS) Step2->Step3 Step4 Form Nanoassemblies (Solvent Evaporation) Step3->Step4 Step5 Purify & Sterilize (0.22 µm Filtration) Step4->Step5 Step6 Quality Control (DLS, HPLC, TEM) Step5->Step6 End Final Product: Stable Nanoassemblies Step6->End

Diagram 1: Experimental workflow for stable prodrug nanoassembly preparation.

G DrugModule Drug Module (Docetaxel) ActivationModule Activation Module (Disulfide Bond) AssemblyModuleOld Assembly Module: Oleic Acid (Problem: Unsaturated Bond Prone to Oxidation) AssemblyModuleNew Assembly Module: Isostearic Acid (Solution: Saturated, Branched High Chemical Stability) OldStability Leads to: • Poor Chemical Stability • Poor Self-Assembly AssemblyModuleOld->OldStability NewStability Leads to: • Improved Chemical Stability • Enhanced Self-Assembly AssemblyModuleNew->NewStability

Diagram 2: Molecular design strategy for improving prodrug stability.

References

Docebenone Solubility Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with docebenone is its poor aqueous solubility, which limits its clinical application [1]. The following table summarizes two primary approaches to overcome this issue.

Strategy Mechanism Key Outcome Experimental Support
Cyclodextrin Complexation [2] [1] Formation of an inclusion complex where the lipophilic drug is hosted inside the cyclodextrin's hydrophobic cavity. Increases water solubility and dissolution rate; acts as a penetration enhancer for nasal mucosa. Phase solubility studies (AL-type diagram), FT-IR, DSC, TGA, NMR (2D ROESY), molecular modeling.
Ionic Liquid Formation [3] [4] Converting the active pharmaceutical ingredient into a liquid salt form, overcoming crystalline lattice energy. Avoids polymorphism; enhances solubility and tunable dissolution; can impart new functionality. Patent literature describes general methods for creating active pharmaceutical ingredient ionic liquids.

Detailed Experimental Protocols

Protocol 1: Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is adapted from methods used for the closely related compound idebenone [1].

  • Preparation of the Complex:

    • Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water.
    • Add This compound to the HP-β-CD solution in a 1:2 molar ratio (this compound:HP-β-CD).
    • Mix the solution thoroughly using a magnetic stirrer or shaking incubator for a predefined period to allow the complex to form in solution.
    • Freeze the resulting solution using a laboratory freeze-dryer (lyophilizer).
    • Lyophilize the frozen material to obtain a dry, solid inclusion complex powder.
  • Characterization and Analysis:

    • Phase Solubility Studies: Conduct according to the method by Higuchi and Connors to determine the stability constant of the complex and confirm the 1:1 binding ratio [1].
    • Solid-State Characterization:
      • Use FT-IR Spectroscopy to identify changes in functional group vibrations, indicating inclusion.
      • Perform Thermal Analysis (DSC and TGA) to study the thermal behavior and confirm complex formation by observing shifts or disappearance of the this compound melting peak.
      • Analyze the powder morphology with Scanning Electron Microscopy (SEM).
    • Structural Confirmation:
      • Use 2D ROESY NMR to observe spatial interactions between protons of this compound and the inner cavity of HP-β-CD, providing conclusive evidence of inclusion [1].
Protocol 2: Formulating this compound Ionic Liquids

This strategy is based on patent literature for creating ionic liquids from active ingredients [3] [4].

  • Selection of Counterion: Choose a pharmaceutically acceptable counterion that, when paired with this compound, will form a stable ionic liquid. The selection is critical for tuning properties like solubility and stability.

  • Synthesis Method:

    • Metathesis Reaction: A common approach involves reacting a salt of this compound with a salt of the desired counterion in a suitable solvent, leading to the precipitation of the new ionic liquid and a by-product salt.
    • Direct Proton Transfer: If applicable, a direct acid-base reaction between this compound and the selected counterion can be used.
  • Purification: The resulting ionic liquid may be purified via extraction or chromatography to remove any residual salts or solvents.

  • Characterization:

    • Confirm the successful formation of the ionic liquid by characterizing its physical state (liquid or low-melting solid).
    • Use techniques like NMR and Mass Spectrometry to confirm chemical structure.
    • Evaluate solubility in water and pharmaceutically relevant solvents.
    • Assess hygroscopicity and thermal stability (e.g., via TGA).

Experimental Workflow for Solubility Enhancement

The following diagram illustrates the decision-making pathway for selecting and evaluating a solubility enhancement strategy for this compound.

G Start This compound Precipitation Issue Goal Goal: Enhance Water Solubility Start->Goal StratSel Strategy Selection Goal->StratSel Sub1 Cyclodextrin Inclusion Complex StratSel->Sub1 Prefer solid powder formulation Sub2 Ionic Liquid Formation StratSel->Sub2 Explore novel liquid forms P1 Protocol 1: Freeze-Drying Sub1->P1 Char1 Characterization: Solubility Study, FT-IR, DSC, NMR P1->Char1 Eval Evaluate Performance: Solubility, Stability, Bioavailability Char1->Eval P2 Protocol 2: Metathesis Reaction Sub2->P2 Char2 Characterization: Solubility, NMR, MS, TGA P2->Char2 Char2->Eval

References

Docebenone cellular toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to some common questions you might encounter in your research.

  • Q1: What is the evidence for Idebenone's cytoprotective effect against oxidative stress?

    • A: A 2022 study demonstrated that Idebenone pre-treatment significantly protects human retinal pigment epithelial (ARPE-19) cells from hydrogen peroxide (H₂O₂)-induced damage. The cytoprotective effect is dose-dependent, with an optimal concentration of 1 µM Idebenone pre-treatment for 24 hours before a 24-hour exposure to 300 µM H₂O₂ effectively maintaining cell viability [1].
  • Q2: Which signaling pathways are involved in Idebenone's mechanism of action?

    • A: Research indicates that Idebenone modulates the Nrf2 signaling pathway and the intrinsic mitochondrial pathway of apoptosis. Specifically, it promotes Nrf2 nuclear translocation, increases the anti-apoptotic protein Bcl-2, maintains mitochondrial membrane potential (ΔΨm), and reduces cytochrome C release and caspase-3 activity [1].
  • Q3: My cell viability assays are not showing a protective effect. What could be wrong?

    • A: Consider these key parameters from the established protocol [1]:
      • Pre-treatment is crucial: Ensure Idebenone is administered 24 hours before the oxidative insult.
      • Confirm your concentrations: Re-optimize the dose of both Idebenone and the cytotoxic agent (e.g., H₂O₂) for your specific cell model.
      • Check solvent controls: Idebenone was dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤0.1%).
      • Verify assay timing: Cell viability (measured by MTS assay in the study) was assessed after the full 48-hour protocol (24h pre-treatment + 24h H₂O₂ exposure).

Experimental Data Summary

The table below summarizes key quantitative findings from the Idebenone study for easy reference and comparison in your experiments [1].

Parameter Assessed Experimental Group Finding Implication for Experimental Design
Cell Viability H₂O₂ (300 µM) Significant decrease Validated oxidative stress model [1]
Idebenone (1 µM) + H₂O₂ Ameliorated H₂O₂-lowered viability Confirmed cytoprotective effect [1]
Nrf2 Pathway Idebenone + H₂O₂ Promoted Nrf2 nuclear translocation Activation of antioxidant response [1]
Apoptosis Regulation Idebenone + H₂O₂ ↑ Bcl-2 protein; ↓ Bax/Bcl-2 ratio Shift towards cell survival [1]
Mitochondrial Function Idebenone + H₂O₂ Maintained ΔΨm; ↓ ROS; ↓ cytochrome C release Preservation of mitochondrial health [1]
Apoptosis Execution Idebenone + H₂O₂ Reduced caspase-3 activity Inhibition of late-stage apoptosis [1]

Detailed Experimental Protocol

This is a standardized protocol for assessing the cytoprotective effects of a compound against H₂O₂-induced oxidative stress, based on the methodology from the cited study [1].

1. Cell Culture and Pre-treatment * Cell Line: Human ARPE-19 cells. * Culture Conditions: Maintain in DMEM/F12 medium supplemented with 10% FBS, 2 mM L-Glutamine, and 100 U/mL penicillin–streptomycin at 37°C in a 5% CO₂ environment. * Pre-treatment: Once cells reach 80% confluence, pre-treat with a serum-free medium containing your test compound (e.g., 1 µM Idebenone) or vehicle control (e.g., DMSO) for 24 hours.

2. Induction of Oxidative Stress * After the pre-treatment period, expose cells to a serum-free medium containing 300 µM H₂O₂ for a further 24 hours. For the pre-treated group, the test compound should be re-added to the medium alongside H₂O₂. Include a control group that receives only the vehicle.

3. Assessment of Cytoprotection & Mechanisms * Cell Viability: Use the MTS assay per manufacturer instructions. Measure absorbance at 490 nm. * Nrf2 Activation: Quantify nuclear translocation of Nrf2 using purified nuclei from treated cells. * Apoptosis Proteins: Analyze protein levels of Bcl-2, Bax, and cleaved caspase-3 by Western Blot. * Mitochondrial Membrane Potential (ΔΨm): Assess using fluorescent dyes (e.g., JC-1) and flow cytometry or fluorescence microscopy. * Mitochondrial ROS: Measure production using MitoSOX Red or similar probes.

Signaling Pathway Diagram

The following diagram illustrates the key cellular pathways involved in the cytoprotective response, as identified in the research. This can help you identify potential targets for your own investigations.

G cluster_nrf2 Nrf2 Activation cluster_apoptosis Apoptosis Regulation cluster_mito Mitochondrial Events OxidativeStress Oxidative Stress (H₂O₂) Nrf2Pathway Nrf2 Signaling Pathway OxidativeStress->Nrf2Pathway Mitochondria Mitochondrial Integrity OxidativeStress->Mitochondria ApoptosisPathway Mitochondrial Apoptosis Pathway OxidativeStress->ApoptosisPathway Idebenone Idebenone Idebenone->Nrf2Pathway Idebenone->Mitochondria Idebenone->ApoptosisPathway Nrf2Activation Nrf2 Nuclear Translocation Nrf2Pathway->Nrf2Activation MitoHealth Maintained Membrane Potential ↓ ROS Production Mitochondria->MitoHealth Bcl2Bax ↑ Bcl-2 / ↓ Bax Ratio ApoptosisPathway->Bcl2Bax CellViability ↑ Cell Viability Cytoprotection Cytoprotection CellViability->Cytoprotection AntioxidantResponse Antioxidant Gene Expression Nrf2Activation->AntioxidantResponse AntioxidantResponse->Cytoprotection Bcl2Bax->MitoHealth CytochromeC ↓ Cytochrome C Release MitoHealth->CytochromeC Caspase3 ↓ Caspase-3 Activation CytochromeC->Caspase3 Caspase3->CellViability

References

Docebenone (AA-861) Solubility & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key handling information for Docebenone, primarily sourced from supplier data and research publications [1].

Property Details Importance for Researchers
Molecular Weight 326.43 g/mol [1] Required for molar solution calculations.
CAS Number 80809-81-0 [1] [2] For precise chemical identification and ordering.
High-Solubility Solvent DMSO (250 mg/mL, equivalent to 765.86 mM) [1] Solvent of choice for preparing high-concentration stock solutions.
Critical Note on DMSO Hygroscopic (readily absorbs water) [1] Use newly opened, anhydrous DMSO to prevent stock solution degradation; aliquot for single use.
Recommended Stock Concentration 10-100 mM in DMSO [1] A standard range for in vitro assays.
Solid Form Storage -20°C for 3 years; 4°C for 2 years [1] Ensures long-term stability of the powder.
Solution Storage -80°C for 2 years; -20°C for 1 year[ccitation:1] Protects dissolved compound from degradation; avoid repeated freeze-thaw cycles.

Experimental Protocols for In Vitro and In Vivo Work

Here are detailed methodologies for using this compound in biological experiments, based on cited literature.

In Vitro Cell-Based Assay Protocol

This protocol is adapted from studies investigating this compound's role as a 5-lipoxygenase (5-LO) inhibitor and its effects on cellular processes like LTB4 secretion and IL-8 production [1].

  • Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to create a 10-100 mM stock solution. Aliquot and store at -20°C or -80°C.
  • Dosing Cells: Add the stock solution directly to your cell culture medium. Ensure the final concentration of DMSO does not exceed 0.1% (v/v) to maintain cell viability. Researchers have used a working concentration range of 10-200 µM for in vitro studies [1].
  • Pre-incubation: It is often recommended to pre-treat cells with this compound for a period (e.g., 1-2 hours) before applying any stimulant.
  • Assessment: Analyze the inhibitory effect on 5-LO pathway products (e.g., LTB4) or other downstream effects like cytokine production (e.g., IL-8) using appropriate assays like ELISA [1].
In Vivo Administration Protocol

For animal studies, this compound can be administered orally. The following method is derived from a rat model of acute necrotizing pancreatitis [1].

  • Formulation for Oral Dosing (Example):
    • Prepare a suspension by mixing this compound with a 0.5% methylcellulose or 0.1% Tween 80 solution.
    • Administer via oral gavage.
    • A single dose of 30 mg/kg body weight has been used in rodent models [1].
  • Alternative Formulation for Intraperitoneal (IP) Injection:
    • A more complex, biocompatible vehicle can be prepared for other routes:
      • 10% DMSO
      • 40% Polyethylene Glycol 300 (PEG300)
      • 5% Tween-80
      • 45% Saline (0.9% NaCl)
    • First, dissolve this compound in DMSO, then sequentially add the other components with mixing. This formulation should be prepared fresh and used immediately [1].

Solvent Compatibility & Troubleshooting Guide

The following workflow and FAQs address common formulation challenges.

G Start Start: this compound Formulation Issue Step1 Identify Problem Start->Step1 P1 Problem: Poor Solubility in Aqueous Buffer Step1->P1 P2 Problem: Solution Instability or Precipitation Step1->P2 P3 Problem: In Vivo Toxicity from Vehicle Step1->P3 Step2 Check Solvent and Conditions S1 Use DMSO for stock solution. Ensure final DMSO <0.1% in cell media. Step2->S1 S2 Use fresh, anhydrous DMSO. Aliquot and store at -80°C. Avoid freeze-thaw cycles. Step2->S2 S3 Switch to a biocompatible vehicle like 0.5% methylcellulose or lipid-based systems. Step2->S3 Step3 Implement Solution P1->Step2 P2->Step2 P3->Step2 S1->Step3 S2->Step3 S3->Step3

Frequently Asked Questions (FAQs)
  • Q1: this compound precipitates when I add it to my aqueous cell culture medium. What should I do?

    • A: This is expected. Always prepare a concentrated stock solution in DMSO first. When adding to the aqueous medium, vortex vigorously during the addition to ensure it disperses evenly. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity [1].
  • Q2: My stock solution in DMSO loses efficacy over time. How can I prevent this?

    • A: this compound's stability in solution can be compromised by moisture. Use newly opened, anhydrous DMSO for dissolution. Immediately aliquot the stock solution into single-use vials and store them at -80°C. Avoid repeated freezing and thawing [1].
  • Q3: I need an in vivo formulation for oral dosing in rodents that does not use DMSO. What are my options?

    • A: DMSO is not suitable for oral administration. You can suspend the compound in a 0.5% methylcellulose or 0.1% Tween 80 solution. For better tolerability and absorption, especially with compounds prone to gastric irritation, lipid-based formulations (e.g., using phosphatidylcholine) have been successfully employed for other sensitive drugs and are a viable strategy to explore [3].
  • Q4: How can I quickly test if a new solvent or excipient is compatible with this compound?

    • A: You can perform a simple solvent compatibility test:
      • Prepare: Place a small amount of this compound in a clear glass vial.
      • Expose: Add enough solvent to submerge the compound.
      • Incubate: Keep the vial at a warm, stable temperature (e.g., 37°C or 50°C) for 24-48 hours, agitating occasionally.
      • Evaluate: Check for any changes in color, clarity, the formation of precipitate, or gelling [4]. This helps identify obvious incompatibilities before committing to a full experiment.

References

Understanding Docebenone and Potential Interference

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone (also known as AA-861) is primarily characterized as a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), an enzyme in the leukotriene synthesis pathway [1] [2]. The table below summarizes its core bioactivity and potential interference mechanisms.

Aspect Description
Primary Target 5-Lipoxygenase (5-LO) inhibitor [1] [2].
Reported Off-Target Effects Activates human Pregnane X Receptor (PXR), leading to induction of CYP3A4 [1]. Increases intracellular calcium concentration ([Ca²⁺]i) [1] [2].
Structural Alerts Contains a benzoquinone core, a structure often associated with redox cycling and generation of reactive oxygen species (ROS) [3].
Potential Interference Mechanisms Redox activity, unintended enzyme inhibition (e.g., other oxidoreductases), disruption of calcium signaling, and PXR-mediated gene induction.

Experimental Protocols for Identifying Interference

To confirm whether an observed activity is due to this compound's specific target engagement or non-specific interference, you can employ the following experimental strategies.

Method Protocol Description Interpretation of Results
Counterscreening Test this compound in an assay system lacking the primary target but sharing the same readout technology (e.g., fluorescence, luminescence). Significant signal change indicates technology-specific interference (e.g., fluorescence quenching, compound auto-fluorescence).
Thiol Reactivity Probe Incubate this compound with a thiol-containing nucleophile like Glutathione (GSH) or DTT prior to adding it to the main assay. A reduction or abolition of activity after incubation suggests interference via covalent reaction with protein cysteines [3].
Redox-Sensitive Controls Include well-characterized antioxidants (e.g., N-Acetylcysteine, NAC) or redox agents as controls in the assay. If this compound's effect is mimicked by known redox cyclers or reversed by antioxidants, redox-based interference is likely.
Cellular Viability Assays In cell-based experiments, run parallel assays for cell viability (e.g., ATP levels, mitochondrial membrane potential). A correlation between the primary readout and cytotoxicity suggests the effect is a secondary consequence of cell death.
Orthogonal Assay Test the compound in an entirely different assay format that also measures the same biological endpoint. A lack of activity in an orthogonal assay strongly points to interference in the primary assay system.

Troubleshooting Workflow for Suspected Interference

The following diagram outlines a logical workflow to diagnose and address assay interference when working with this compound.

Start Unexpected Activity with this compound Q1 Is activity lost in an orthogonal assay? Start->Q1 Q2 Is activity abolished by pre-incubation with thiols? Q1->Q2 No A1 Likely Specific Bioactivity Q1->A1 Yes Q3 Is the effect mimicked by known redox cyclers? Q2->Q3 No A2 Likely Chemical Reactivity or PAINS Behavior Q2->A2 Yes A3 Likely Redox Interference Q3->A3 Yes Guide Confirm with additional counterscreens Q3->Guide No Guide->A2

Key Takeaways for Researchers

  • Consider the Benzoquinone Motif: The benzoquinone structure in this compound is a known redox-active moiety [3]. Always suspect redox cycling or reaction with assay components as a primary cause of interference.
  • Validate with Controls: The experimental protocols and workflow are your best tools. Incorporate thiol additives and redox controls early in your assay development to save time and resources.
  • Consult PAINS Filters: While not all compounds containing a PAINS (Pan-Assay Interference Compounds) substructure are interferers, they warrant extra scrutiny [4] [3]. Use PAINS filters during compound selection and triage.

References

Docebenone optimal concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Idebenone Concentration Guidelines

The table below summarizes key efficacy data from recent studies to inform your experimental design.

Experimental Model Concentration Range Key Efficacy Findings Citation
Inclusion Complex (IDE/HP-β-CD) ~0.3 mg/mL (of complex) A 1:2 molar ratio complex with HP-β-CD increased idebenone's water solubility from ~0.008 mg/mL (free) to ~0.3 mg/mL. [1]
Antioxidant Protection (U373 cells) Not Specified (Complexed Form) The IDE/HP-β-CD complex produced a protective effect against H₂O₂-induced oxidative damage. [1]
Direct Antioxidant Activity (Cell-Free Systems) High μM to mM Micromolar (μM) to millimolar (mM) concentrations are required to observe direct radical scavenging, dependent on reduction to hydroquinone form. [2]
Cellular Pre-Incubation Models Low μM to nM Extended pre-incubation (e.g., overnight) with low micromolar or even nanomolar concentrations reported protective effects against ROS. [2]

Detailed Experimental Context & Protocols

For a technical support context, understanding the methodology behind this data is crucial for troubleshooting and protocol design.

  • Inclusion Complex Preparation & Testing: The significant increase in solubility was achieved by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) using a freeze-drying method at a 1:2 molar ratio (idebenone to HP-β-CD) [1]. The complex was characterized through phase solubility studies (showing an AL-type diagram), scanning electron microscopy (SEM), FTIR, and NMR, which confirmed the inclusion of the quinone ring inside the CD cavity [1].
  • The "Antioxidant" Mechanism Debate: A critical review of the literature reveals a major pharmacokinetic discrepancy. While many in vitro studies use high micromolar concentrations, achievable tissue concentrations in vivo, particularly in the brain, are in the low nanomolar range and short-lived [2]. This suggests that the documented protective effects of idebenone, especially at lower concentrations, are likely not due to direct radical scavenging. Instead, the emerging hypothesis is that idebenone may act indirectly by upregulating the cell's endogenous antioxidant defense systems (e.g., SOD, catalase, NQO1, glutathione) [2]. This is an essential consideration when selecting concentrations for your experiments.

FAQ & Troubleshooting Guide

Q1: Why do I see no protective effect with idebenone in my cell culture model, even at 10 μM?

  • A: First, confirm the solubility of your stock solution. Idebenone is highly lipophilic. If it is precipitating out of solution, the bioavailable concentration will be much lower than intended. Consider using a solubilizing agent like HP-β-CD [1]. Second, the efficacy may depend on the expression level of NQO1 in your cell line, as this enzyme is responsible for reducing idebenone to its active hydroquinone form [2].

Q2: I am designing a nose-to-brain delivery system. What formulation strategy should I consider?

  • A: Research supports the use of cyclodextrin complexes, specifically with HP-β-CD, for this purpose. This formulation drastically improves aqueous solubility and has been shown to enhance drug permeation through excised bovine nasal mucosa in ex vivo studies, facilitating direct nose-to-brain targeting [1].

Q3: How should I interpret results from a direct antioxidant assay like DPPH or ORAC?

  • A: Be cautious. Cell-free antioxidant assays typically require very high (μM to mM) concentrations of idebenone to show activity because they rely on a high enough concentration of the molecule to directly quench radicals [2]. A negative result in such an assay at low concentrations does not preclude efficacy in cellular or in vivo models where indirect mechanisms of action may be at play.

Proposed Signaling Pathway for Indirect Antioxidant Effects

The following diagram illustrates the hypothesized mechanism by which low, physiologically relevant concentrations of idebenone may confer cellular protection, based on the literature [2].

G Idebenone Idebenone NQO1 NQO1 Idebenone->NQO1  Bioactivation Keap1_Nrf2 Keap1/Nrf2 Pathway NQO1->Keap1_Nrf2  Potential Activation ARE Antioxidant Response Element (ARE) Keap1_Nrf2->ARE  Activation EndogenousAntioxidants Endogenous Antioxidants (SOD, Catalase, GSH, etc.) ARE->EndogenousAntioxidants  Transcription CellularProtection Cellular Protection & Reduced Oxidative Stress EndogenousAntioxidants->CellularProtection  Action

Critical Considerations for Experimental Design

  • Solubility is Paramount: Always verify that idebenone is fully dissolved in your application medium. Precipitation is a common source of failed experiments and inaccurate dosing.
  • Mechanism Informs Concentration: Choose your concentration range based on your hypothesis.
    • For investigating direct antioxidant effects, high μM concentrations may be necessary in cell-free systems.
    • For cellular protection studies, a range from low nM to low μM with extended pre-incubation times is more relevant to potential in vivo effects and indirect mechanisms.
  • Formulation is Key to Success: For any application requiring high aqueous solubility or enhanced membrane permeation (e.g., nasal, transdermal), complexation with cyclodextrins like HP-β-CD is a well-supported and effective strategy [1].

References

A Guide to Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

The general process for identifying drug metabolites involves several key steps, primarily using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The table below outlines this workflow and the relevant databases you can use. [1]

Step Objective Key Resources / Techniques
1. Data Acquisition Obtain mass spectral data from biological samples using LC-MS/MS. High-resolution mass spectrometer (e.g., Q-TOF).
2. Data Processing Extract information on metabolite ions and fragment ions. Software for processing raw MS data.
3. Database Matching Match acquired spectra against reference databases to propose metabolite identities. METLIN, HMDB, MassBank, mzCloud, LipidMaps. [1]

Idebenone Metabolism as a Conceptual Model

Idebenone, a short-chain benzoquinone like docebenone, undergoes extensive and rapid first-pass metabolism. The well-researched pathways for idebenone provide a framework for what to investigate with this compound. [2]

The following diagram illustrates the sequential metabolic pathway of idebenone, which involves multiple CYP enzymes and results in several active metabolites.

Start Idebenone (Parent Compound) M1 Oxidative Metabolism (via CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) Start->M1 M2 Main Unconjugated Metabolites (QS10, QS8, QS6, QS4) M1->M2 Oxidative Shortening M3 Phase II Conjugation (Glucuronidation & Sulfation) M2->M3 End Conjugated Metabolites (Idebenone-C, QS10-C, etc.) M3->End

Key aspects of idebenone's metabolism that can inform your work on this compound:

  • Enzymes Involved: Idebenone is metabolized by a broad range of cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. [2]
  • Active Metabolites: The metabolites QS10, QS8, QS6, and QS4 are not just breakdown products; some are biologically active. Research shows that QS10 can restore electron transfer in cellular models of disease and might even be more effective than the parent compound, idebenone. [3]
  • Analytical Challenge: Early analytical methods could only quantify the sum of idebenone and its conjugates. The development of highly sensitive and specific LC-MS/MS methods was crucial for separately quantifying the parent molecule and its unconjugated metabolites, enabling proper pharmacokinetic studies. [2]

Frequently Asked Questions

Why is it critical to identify even the minor metabolites of a drug candidate? Minor metabolites can sometimes be pharmacologically active or chemically reactive, leading to unexpected efficacy or toxicity. For example, the idebenone metabolite QS10 was found to have a valuable therapeutic role, partially replacing endogenous coenzyme Q and restoring mitochondrial function, which was not fully anticipated from the parent drug's profile. [3]

My team is new to metabolite identification. What are some recommended public databases to start with? For comprehensive and free access, the Human Metabolome Database (HMDB) is an excellent starting point as it contains extensive information on metabolites. [1] Other highly specialized databases include:

  • METLIN: A large secondary mass spectrometry database, though it requires payment for access. [1]
  • MassBank: An open-source database of mass spectra from chemical standards. [1]
  • LipidMaps: The authoritative database for lipid structures and spectra. [1]

Suggested Experimental Workflow for this compound

Based on the established approach for idebenone, here is a proposed methodology you could adapt for identifying this compound metabolites: [2] [1]

  • Sample Preparation: Incubate this compound with liver microsomes (human or relevant animal model) and necessary co-factors. Also, collect plasma and urine samples from pre-clinical studies.
  • LC-MS/MS Analysis:
    • Use a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurement.
    • Employ both positive and negative ionization modes to capture a wider range of metabolites.
    • Perform Product Ion Scan (PIS) and Neutral Loss Scan (NLS) modes to trigger the collection of MS/MS spectra for structural elucidation.
  • Data Processing and Metabolite Identification:
    • Process the raw data using software to find potential metabolites by looking for expected mass shifts (e.g., +16 for oxidation, -14 for demethylation, +176 for glucuronidation).
    • Compare the acquired MS/MS spectra of these potential metabolites against the theoretical fragmentation of this compound and against entries in public databases like HMDB and MassBank.

References

Degradation Products of Related Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the identified degradation products for docetaxel, a key taxane drug, under various stress conditions. This can serve as a useful reference for what you might encounter with Docebenone [1].

Degradation Product Condition for Formation
10-Deacetyl baccatin III Base-mediated degradation [1]
7-epi-10-deacetyl baccatin III Base-mediated degradation [1]
7-epi-10-oxo-10-deacetyl baccatin III Base-mediated degradation [1]
7-epi docetaxel Base-mediated degradation; also detected in formulation stability studies [1]
7-epi-10-oxo-docetaxel Base-mediated degradation; also detected in formulation stability studies [1]

Another study on a novel taxane derivative, DS80100717, identified additional degradation pathways, including the formation of an N-oxide via oxidation and the C2'-epimer of the side chain via acid hydrolysis [2]. This indicates that epimerization and oxidation are common degradation routes for this drug class.

Experimental Protocol for Degradation Studies

Based on standard pharmaceutical practices for investigating drug degradation, here is a detailed methodology you can adapt for this compound [1] [2].

Sample Preparation
  • Drug Substance: Prepare a solution of this compound in an appropriate solvent at a concentration of approximately 1 mg/mL [1].
  • Drug Product (if applicable): For a formulated product, prepare a sample that reflects the actual composition, including any excipients. If it is a lyophilized product, the sample should be prepared and stored as such for the solid-state stress study [2].
Stress Conditions

Expose the samples to the following conditions to accelerate degradation:

  • Acidic Hydrolysis: Mix with 0.1 M hydrochloric acid (HCl) and expose at 40°C for 1 hour [1] [2].
  • Basic Hydrolysis: Mix with a suitable buffer (e.g., pH 10.0) and expose at 40°C [1] [2].
  • Oxidative Stress: Mix with 0.3% hydrogen peroxide (H₂O₂) and expose at 25°C for 1 hour [1] [2].
  • Solid-State Stress: For the pure drug substance, place it in an open dish and store in an oven at 60°C for 4 weeks to study thermal effects [2].
Analysis and Characterization
  • HPLC Analysis: Use a C18 column with a UV/PDA detector (e.g., at 229 nm). A gradient elution with a buffer (e.g., ammonium formate) and an organic phase (acetonitrile/methanol) is effective for separating taxane degradants [2].
  • LC-MS and MS/MS: Employ Liquid Chromatography-Mass Spectrometry to determine the molecular weights and fragmentation patterns of the degradation products [1] [2].
  • NMR Spectroscopy: Isolate major degradants using preparative LC and use Nuclear Magnetic Resonance (NMR) to elucidate their precise chemical structures [1].

The workflow for the stress testing and analysis process is as follows:

G Start Start: this compound Sample Prep Sample Preparation Start->Prep Acid Acidic Hydrolysis (0.1 M HCl, 40°C) Prep->Acid Base Basic Hydrolysis (pH 10 buffer, 40°C) Prep->Base Oxid Oxidative Stress (0.3% H₂O₂, 25°C) Prep->Oxid Solid Solid-State Heat (60°C, 4 weeks) Prep->Solid Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxid->Analyze Solid->Analyze Char Characterization (LC-MS/MS & NMR) Analyze->Char Results Identify Degradants Char->Results

Troubleshooting Common Scenarios

  • Scenario 1: Multiple unknown peaks appear in the HPLC chromatogram after basic stress.

    • Cause & Solution: Taxanes are highly susceptible to base-mediated degradation, leading to multiple products like deacetylated compounds and epimers [1]. Focus on optimizing the HPLC method (e.g., adjusting the pH of the mobile phase or using a shallower gradient) to achieve better separation of these peaks.
  • Scenario 2: A degradation product is formed that does not match any known impurities.

    • Cause & Solution: This is a novel degradant specific to this compound's structure. Isolate the compound using preparative LC and conclusively identify its structure using a combination of high-resolution MS and NMR techniques [1] [2].
  • Scenario 3: Poor recovery or instability of the drug during stress studies.

    • Cause & Solution: The compound might be degrading too rapidly under the standard conditions. Reduce the stressor strength (e.g., lower acid/base concentration, shorter exposure time) or temperature to obtain a measurable level of degradation (typically 5-20%) [1].

Key Considerations for Researchers

  • Stability-Indicating Method: The primary goal is to develop an HPLC method that can effectively separate this compound from all its degradation products, ensuring accurate quantification of each [1] [2].
  • Taxane-Specific Pathways: Be particularly vigilant for epimerization at the C-7 and C-2' positions and oxidative reactions, as these are common for taxanes. Also monitor for loss of ester side chains, which destroys the active pharmacophore [1] [2].
  • Beyond this compound: If your research involves other taxanes, note that docetaxel's metabolism in the body is primarily mediated by the CYP3A4 enzyme, and its clearance can be influenced by a patient's liver function and CYP3A4 activity, which is a key consideration for drug-drug interactions and toxicity [3] [4] [5].

References

Understanding Method Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation ensures that your testing procedure is suitable for its intended purpose. The table below summarizes the acceptance criteria for a validated stability-indicating HPLC method for Idebenone, as per ICH guidelines [1].

Validation Parameter Description Reported Results for Idebenone HPLC Method
Linearity Range The concentration interval over which the test results are directly proportional. 3.0 - 8.0 mg/mL [1]
Correlation Coefficient (r²) A measure of the strength of the linear relationship. > 0.998 [1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected. 0.03 mg/mL [1]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. 0.05 mg/mL [1]
Accuracy (Recovery) The closeness of the test results to the true value. 98.6 - 101.5% [1]
Precision The degree of agreement among individual test results. Intraday & Interday RSD < 1.0% [1]
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference from excipients or forced degradation products [1].
Robustness A measure of the method's reliability when small, deliberate changes are made to parameters. RSD values remained acceptable with changes in flow rate, wavelength, and temperature [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during the development and validation of an analytical method for Idebenone.

Q1: My HPLC method lacks specificity. How can I prove the peak is pure Idebenone and free from interference?

  • Confirm with forced degradation: Subject your Idebenone standard and sample to stress conditions (acid, base, oxidation, heat, light). A specific method will show well-separated degradation peaks, and the main Idebenone peak should demonstrate peak purity without co-elution. The validated method for Idebenone showed no interference from excipients or breakdown products formed under these conditions [1].
  • Use a diode array detector (DAD): Compare the UV spectrum of the Idebenone peak in your sample with that of a pure standard. A single, pure peak will have matching spectra across its width.

Q2: How do I know if my method is robust enough for transfer to another lab?

  • Perform a robustness study: During validation, deliberately vary key method parameters within a small, realistic range. For an HPLC method, this includes [1]:
    • Flow rate (±0.1 mL/min)
    • Detection wavelength (±2 nm)
    • Column temperature (±5°C)
    • Mobile phase composition (±1-2% of a minor component)
  • Acceptance Criterion: The method is considered robust if the Relative Standard Deviation (RSD) of the results under varied conditions remains within your pre-defined limits (e.g., <2%).

Q3: My sample recovery is consistently low. What could be the cause?

  • Investigate sample preparation: Low recovery often points to incomplete extraction of the analyte from the sample matrix.
    • For tablets: Ensure they are thoroughly powdered and the powder is fully dispersed in the solvent. The validated method used methanol and achieved a recovery of 100.4 ± 0.3% from tablets [1].
    • Check for filtration issues: Some analytes can adsorb to certain filter membranes. Perform a "filter bias" test by comparing results from centrifuged samples versus filtered samples [2].
    • Verify solvent compatibility: Ensure your solvent fully dissolves Idebenone and is compatible with the sample matrix.

Detailed Experimental Protocol: Idebenone HPLC Assay

The following workflow details the steps for the validated stability-indicating HPLC assay for Idebenone in pharmaceutical forms [1].

G Start Start Method Prep Preparation of Stock Solution (100 mg/mL in methanol) Start->Prep Cal Prepare Calibration Standards (3.0, 4.0, 5.0, 6.0, 7.0, 8.0 mg/mL) Prep->Cal Sample Prepare Sample Solution (Crush tablets, extract with methanol, final conc. ~9 mg/mL) Prep->Sample For accuracy testing HPLC HPLC Analysis Cal->HPLC Sample->HPLC Data Data Acquisition & Analysis HPLC->Data Conditions Chromatographic Conditions: - Column: C18, 150 mm - Mobile Phase: 100% Methanol - Flow Rate: 1.0 mL/min - Detection: 480 nm - Injection: 25 µL - Run Time: 3 min Conditions->HPLC End Report Results Data->End

Protocol Steps:

  • Stock Solution Preparation: Accurately weigh about 10 g of Idebenone reference standard and transfer to a 100 mL volumetric flask. Dilute to volume with methanol to achieve a 100 mg/mL stock solution. Store at 2–8°C [1].
  • Calibration Standards: Dilute the stock solution with methanol to prepare at least five concentration levels covering the range of 3.0 to 8.0 mg/mL [1].
  • Sample Preparation: Weigh and finely powder at least two tablets. Transfer a portion of the powder equivalent to about 45 mg of Idebenone to a 10 mL volumetric flask. Add about 5 mL of methanol, sonicate to dissolve, and dilute to volume with methanol. Mix well and filter if necessary [1].
  • HPLC Analysis: Inject the standards and samples in triplicate using the chromatographic conditions specified in the diagram. A typical retention time for Idebenone under these conditions is about 1.70 minutes [1].
  • Data Analysis: Construct a calibration curve by plotting the peak area of Idebenone against concentration. Use the linear regression equation (e.g., y = 13.093x + 0.581) to calculate the concentration of Idebenone in the sample solutions [1].

Key Considerations for Your Method

When developing and validating your own method, keep these broader principles in mind:

  • Follow Regulatory Guidelines: The International Conference on Harmonisation (ICH) guidelines are the international standard for validating analytical methods [1] [3] [2].
  • Define Your Validation Type: The extent of validation can vary. A full validation is required for new methods for chronic toxicity studies. An early phase validation with limited data may suffice for acute studies, while a partial validation is needed when modifying an existing method [2].
  • Document Everything: Maintain a detailed validation protocol that defines all experiments and acceptance criteria before you begin [2].

References

Idebenone Delivery Systems at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the key formulation strategies developed to improve idebenone's performance, helping you select a starting point for your experiments.

Delivery System Key Formulation Characteristics Primary Goals & Improvements Notable Experimental Outcomes

| Nanorods (IDBNRs) [1] | • Stabilized with Soluplus • Avg. diameter: ~377 nm • Prepared by milling method | • Enhance dissolution & oral absorption • Increase brain concentration • Improve patient compliance | • ~3.4x ↑ oral bioavailability vs. crude suspension • ~2.5x ↑ AUC in brain • Significant cognitive improvement in AD mouse models | | Liposomes [2] | • Use of PEGylated Large Unilamellar Vesicles (LUV) • Conventional and cationic types studied | • Enable parenteral administration • Improve topical skin penetration & efficacy | • Protected astrocytes from ethanol-induced damage • Cationic liposomes (Leciplex) showed best skin penetration | | Self-Microemulsifying Drug Delivery Systems (SMEDDS) [2] | Mixtures of oils, surfactants, and co-surfactants | • Significantly improve oral bioavailability by enhancing solubility in the GI tract | Discussed as a general strategy; specific idebenone data was outside the scope of the reviewed articles. | | Water-Soluble Prodrug (I-7) [3] | • Novel phosphate prodrug designed for intravenous (IV) delivery • Soluble in aqueous vehicles | • Enable IV administration for acute conditions (e.g., stroke) • Achieve high plasma and brain exposure | • Significant reduction in brain infarct size in stroke rat models • Improved motor function and cerebral blood flow |

Experimental Protocol: Idebenone Nanorods (IDBNRs)

Here is a detailed methodology for preparing and evaluating idebenone nanorods, based on the cited research [1].

  • Primary Objective: To fabricate idebenone nanorods (IDBNRs) that enhance the drug's dissolution rate, oral bioavailability, and delivery to the brain.

  • Materials and Equipment:

    • Drug Substance: Idebenone.
    • Stabilizer: Soluplus (a polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer).
    • Key Equipment: Wet bead mill, Malvern Zetasizer (for particle size and zeta potential), Differential Scanning Calorimetry (DSC), X-Ray Diffractometry (XRD), Scanning Electron Microscope (SEM).
  • Preparation Method:

    • Milling Process: Use a wet bead milling method. The critical parameters to optimize include the drug-to-stabilizer ratio, the type and amount of stabilizer, and the milling time.
    • Optimization: Employ a single-factor analysis to determine the optimal formulation, which was found to be IDB stabilized with Soluplus.
  • Key Characterization Tests:

    • Particle Size & Zeta Potential: Determine the average diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering.
    • Morphology: Confirm the rod-like shape using SEM.
    • Crystallinity: Use DSC and XRD to analyze the physical state of the drug within the nanorods.
    • In Vitro Dissolution: Perform dissolution studies in various media (e.g., simulated gastric and intestinal fluids) to compare the release profile of IDBNRs against crude idebenone.
    • In Vitro Antioxidant Activity: Evaluate using an Oxygen Radical Absorbance Capacity (ORAC) assay.
  • In Vivo Evaluation (Mouse Model of Alzheimer's Disease):

    • Pharmacokinetics & Brain Distribution: Administer IDBNRs orally to mice and measure drug concentration in plasma and brain tissue over time. Calculate key parameters like AUC (Area Under the Curve) and Cmax.
    • Efficacy Assessment:
      • Behavioral Tests: Use the Morris water maze to evaluate learning and memory improvement.
      • Biochemical Analysis: Post-sacrifice, analyze brain tissues for Aβ42 burden, markers of oxidative stress, and neuronal death.

Troubleshooting Common Experimental Challenges

  • Problem: Low Drug Loading in Nanocarriers.

    • Solution: Nanorods offer a key advantage here, as they typically consist of nearly 100% drug stabilized by a small amount of excipient. Focus on optimizing the stabilizer type and ratio to achieve a stable system without sacrificing loading capacity [1].
  • Problem: Inefficient Release of Drug from Carrier.

    • Solution: This was noted with certain liposomal formulations. When designing your system, ensure the carrier's composition (e.g., lipid fluidity in liposomes) allows for timely release at the target site. Pre-formulation solubility studies of the drug in various lipid excipients are crucial [2].
  • Problem: Poor Physical Stability of Nanosuspension (Ostwald Ripening).

    • Solution: This is a common challenge for nanocrystals. Strategies include using stabilizers that provide strong steric hindrance (like Soluplus) and storing the final lyophilized (freeze-dried) powder to be reconstituted just before use [1].
  • Problem: Inadequate Oral Bioavailability.

    • Solution: If nanocarriers like nanorods do not yield sufficient improvement, consider a prodrug strategy. Designing a water-soluble prodrug, such as a phosphate ester, enables intravenous administration, bypassing the challenges of oral absorption altogether and ensuring complete delivery to the systemic circulation [3].

Decision Workflow for Selecting a Delivery Strategy

The diagram below outlines a logical workflow to help you select the most appropriate delivery system based on your research goals, such as the intended route of administration and the specific medical condition being targeted.

IdebenoneFormulationStrategy Start Start: Define Research Goal Route Select Administration Route Start->Route Oral Oral Delivery Route->Oral Parenteral Parenteral (IV) Delivery Route->Parenteral Topical Topical Delivery Route->Topical NanoCrystals Develop Nanocrystals/Nanorods Oral->NanoCrystals  Enhance Bioavailability Prodrug Design Water-Soluble Prodrug Parenteral->Prodrug  Treat Acute Conditions Liposomes Formulate Liposomes Topical->Liposomes  Skin Penetration OutcomeA Outcome: High Brain Exposure (e.g., IDBNRs) [1] NanoCrystals->OutcomeA  High Drug Load Fast Dissolution OutcomeB Outcome: Effective for Stroke (e.g., Compound I-7) [3] Prodrug->OutcomeB  IV Administration Complete Bioavailability OutcomeC Outcome: Improved Skin Delivery [2] Liposomes->OutcomeC  Cationic (Leciplex) Best Penetration

References

Ferrostatin-1: Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Ferrostatin-1 (Fer-1) is a well-characterized synthetic inhibitor of ferroptosis. The table below summarizes its efficacy and mechanisms based on specific experimental models.

Experimental Context Reported Efficacy & Key Findings Proposed Mechanism of Action Key Experimental Metrics
Bone Marrow-derived Mesenchymal Stem Cells (bmMSCs) [1] 1 μM Fer-1 restored cell viability to 99.8% (vs. 51.4% in erastin-treated model). Potency: Fer-1 >> Piceatannol > Astringin. Primarily electron transfer via aromatic N-atoms to construct a redox cycle; low hydrogen-donating potential [1]. Cell viability (CCK-8 assay), LPO accumulation (C11-BODIPY assay), flow cytometry [1].
Spinal Cord Injury (SCI) in Mice [2] Promoted significant neurological function recovery; improved cortical evoked motor potential and BMS scores; reduced injury area and scar formation; increased neuron survival [2]. Regulated ferroptosis through the Nrf2/HO-1 signaling pathway; counteracted erastin-induced GPX4 suppression [2]. Basso Mouse Scale (BMS), cortical evoked motor potential, H&E staining, NeuN/GFAP immunofluorescence, Western Blot (GPX4, Nrf2, HO-1) [2].
Cerebral Ischemia/Reperfusion Injury [3] Alleviated cerebral I/R injury. Activated the AKT/GSK3β signaling pathway [3]. Not specified in provided context.
Prostate Cancer Cells (in vitro) [4] Fer-1 (ferroptosis inhibitor) significantly rescued the cytotoxic effect of docetaxel, confirming docetaxel-induced cell death is partly ferroptotic [4]. Inhibits lipid ROS and lipid peroxidation; rescues docetaxel-induced suppression of GPX4 and SLC7A11 [4]. Cell viability (CCK-8 assay), Western Blot (GPX4, SLC7A11), Lipid ROS, MDA, and GSH measurement [4].

Comparative Mechanisms: Synthetic vs. Dietary Inhibitors

While a direct comparison with Docebenone is not possible, research highlights a fundamental mechanistic difference between synthetic arylamines (like Fer-1) and dietary phytophenols. The table below contrasts these two classes.

Aspect Synthetic Arylamine (Ferrostatin-1) Dietary Phytophenols (e.g., Piceatannol)
Primary Mechanism Electron transfer (high electron-transfer potential) [1]. Hydrogen atom donation (high hydrogen-donating potential) [1].
Key Structural Motif Aromatic N-atoms surrounded by large electron clouds [1]. C4′O-H groups with low bond disassociation enthalpies [1].
Metabolic Pathway Constructs a redox recycle [1]. Can form dimeric oxidation products [1].
Proposed Safety Profile Not consumed daily; potential cytotoxic risks [1]. Generally considered safer due to long-term dietary consumption; may better balance normal and ferroptotic cells [1].

The following diagram illustrates the core mechanism of ferroptosis and how different inhibitors interfere with the process.

G Start Ferroptosis Inducer (e.g., Erastin) GPX4_Inhibit Inhibition of GPX4 Start->GPX4_Inhibit LPO Accumulation of Lipid ROS (LPO) GPX4_Inhibit->LPO Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Fer1 Ferrostatin-1 (Fer-1) Fer1_mech Scavenges Lipid ROS via Electron Transfer Fer1->Fer1_mech Phytophenol Dietary Phytophenol (e.g., Piceatannol) Phenol_mech Scavenges Lipid ROS via Hydrogen Donation Phytophenol->Phenol_mech Fer1_mech->LPO Inhibits Phenol_mech->LPO Inhibits

Guidance for Comparative Drug Efficacy Studies

For a rigorous comparison of two compounds like this compound and Ferrostatin-1, the following methodological approaches are recognized in the literature:

  • Head-to-Head Trials: The most direct method, but often lacking for many drug combinations [5].
  • Adjusted Indirect Comparisons: A widely accepted statistical method used when two interventions (A and B) have not been directly compared in a trial, but both have been compared to a common comparator (C). This method preserves the randomization of the original studies and provides a more reliable estimate than a naive direct comparison [5].
  • Mixed Treatment Comparisons (MTCs): A more complex Bayesian model that incorporates all available direct and indirect evidence into a single analysis, reducing uncertainty [5].

References

Docebenone compared to Liproxstatin-1

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature Idebenone Liproxstatin-1 (Lip-1)
Primary Classification Coenzyme Q10 analogue; Mitochondrial regulator [1] [2] [3] Ferroptosis inhibitor [4] [5] [6]

| Core Mechanism of Action | - Interacts with mitochondria and SHC1 adaptor protein [1]

  • Promotes mitophagy & autophagy via AMPK/mTOR or AKT/mTOR pathways [2] [3]
  • Antioxidant properties [3] | - Potent inhibitor of lipid peroxidation [4] [7]
  • Modulates ferroptosis markers (e.g., upregulates GPX4, downregulates ACSL4) [4] [6] [7] | | Key Signaling Pathways | - GADD45/CyclinB/CDK1 [2]
  • AMPK/mTOR [2]
  • AKT/mTOR [3]
  • Ephrin receptor & dopamine signaling [1] | - Inhibition of PANoptosis (Apoptosis, Pyroptosis, Necroptosis) [4] [5]
  • ACSL4/LPCAT3 [6]
  • Bip/p-EIF2α/CHOP (ERS) [6] | | In Vivo Model Efficacy | - Triple-Negative Breast Cancer: Inhibited tumor development in mouse xenograft models [2].
  • Traumatic Brain Injury: Rescued gene expression changes in mouse CCI model [1]. | - Metabolic Liver Disease: Alleviated steatosis & steatohepatitis in mouse MAFLD model [4] [5].
  • Pancreatitis: Attenuated pancreatic injury in rat HTGP model [6]. | | Typical In Vivo Dosage | 100 mg/kg (intraperitoneal, mouse TBI model) [1] | 10 mg/kg/day (intraperitoneal, mouse MAFLD model) [4] [5] | | Typical In Vitro Concentration | Varies by model (e.g., cell viability assays) [2] [3] | 100 nM - 0.2 µM [4] [7] |

Detailed Mechanisms and Experimental Models

The following diagrams and details illustrate how each compound works and how key experiments are conducted.

Idebenone: Mechanisms and Experimental Models

idebenone_flow Idebenone Idebenone Subcellular_Targets Subcellular Targets Idebenone->Subcellular_Targets Mito Mitochondria Subcellular_Targets->Mito SHC1 SHC1 Protein Subcellular_Targets->SHC1 Downstream_Pathways Downstream Pathways Mito->Downstream_Pathways SHC1->Downstream_Pathways AMPK_path AMPK/mTOR Pathway Downstream_Pathways->AMPK_path AKT_path AKT/mTOR Pathway Downstream_Pathways->AKT_path GADD45_path GADD45/CyclinB/CDK1 Downstream_Pathways->GADD45_path Outcomes Cellular Outcomes AMPK_path->Outcomes AKT_path->Outcomes GADD45_path->Outcomes Autophagy ↑ Autophagy / Mitophagy Outcomes->Autophagy Cycle_Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Outcomes->Cycle_Apoptosis Anti_inflammatory Anti-inflammatory Effects Outcomes->Anti_inflammatory

Key Experimental Models for Idebenone:

  • In Vivo (Animal Models):
    • Triple-Negative Breast Cancer (TNBC): Efficacy was evaluated in mouse xenograft models. Mice were treated with Idebenone, and its effect on tumor growth and development was measured [2].
    • Traumatic Brain Injury (TBI): In a mouse Controlled Cortical Impact (CCI) model, Idebenone (100 mg/kg) was administered via intraperitoneal injection at one and five hours post-injury. Gene expression in the peri-lesional cortex was analyzed 24 hours later using the NanoString Neuropathology panel [1].
  • In Vitro (Cell Models):
    • Parkinson's Disease: The SH-SY5Y cell line overexpressing the human α-synuclein A53T mutant was used. Cells were treated with Idebenone to assess its effects on cell viability, autophagy activation (via Western Blot for LC3-II and p62), and α-synuclein clearance. Autophagy inhibition with Chloroquine (CQ) was used to validate the mechanism [3].
    • Triple-Negative Breast Cancer: TNBC cell lines were used for cell viability (CCK-8) assays, transwell invasion assays, cell cycle analysis, apoptosis assays, and mitochondrial membrane potential assays [2].
Liproxstatin-1: Mechanisms and Experimental Models

lip1_flow Lip1 Liproxstatin-1 Primary_Effect Inhibition of Lipid Peroxidation Lip1->Primary_Effect Key_Targets Modulation of Key Proteins Primary_Effect->Key_Targets Upreg Upregulates GPX4 Key_Targets->Upreg Downreg Downregulates ACSL4 Key_Targets->Downreg Downstream_Effects Downstream Effects Upreg->Downstream_Effects Downreg->Downstream_Effects Inhibit_PAN Inhibition of PANoptosis Downstream_Effects->Inhibit_PAN Reduce_ERS Reduces ER Stress Downstream_Effects->Reduce_ERS Protect_Organs Organ Protection Inhibit_PAN->Protect_Organs Reduce_ERS->Protect_Organs Liver Protects Liver Protect_Organs->Liver Pancreas Protects Pancreas Protect_Organs->Pancreas Heart Protects Heart Protect_Organs->Heart Sperm Preserves Sperm Quality Protect_Organs->Sperm

Key Experimental Models for Liproxstatin-1:

  • In Vivo (Animal Models):
    • Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD): A mouse model was induced with a high-fat, high-fructose (HFHF) diet for 16 weeks. Mice then received Lip-1 (10 mg/kg/day, ip) for 2 weeks. Analyses included liver triglyceride/cholesterol levels, lipid peroxidation markers (MDA, 4-HNE), insulin resistance, and markers of apoptosis, pyroptosis, and necroptosis [4] [5].
    • Hypertriglyceridemic Pancreatitis (HTGP): A rat model was established using a high-fat diet followed by cerulein injections. Lip-1 (10 mg/kg) was administered before disease induction. Serum markers (amylase, triglycerides, IL-6, TNF-α), pancreatic pathology, lipid peroxidation (GSH, MDA), and iron levels were assessed [6].
  • In Vitro (Cell/Tissue Models):
    • Boar Sperm Preservation: Boar semen was preserved in a modified Modena extender at 17°C with 0.2 µM Lip-1. Sperm motility (CASA system), membrane integrity, mitochondrial membrane potential (JC-1 staining), and oxidative stress markers (GSH, MDA, LPO) were evaluated over 7 days [7].
    • MAFLD Hepatocyte Model: The AML12 mouse hepatocyte cell line was treated with palmitic acid to induce lipid stress. Co-treatment with 100 nM Lip-1 prevented cell death induced by pro-PANoptosis molecules (TNF-α, LPS, nigericin) [4].

Research Implications and Context

  • Different Primary Applications: The research indicates that Idebenone and Liproxstatin-1 are used in distinct fields. Idebenone is primarily investigated for neurodegenerative diseases, mitochondrial disorders, and cancer, while Liproxstatin-1 is a key tool for studying ferroptosis in metabolic liver disease, pancreatitis, and ischemia/reperfusion injury.
  • Mechanistic Synergy is Unexplored: The available literature does not provide evidence on the effects of using these two compounds together. Given their different targets—mitochondrial function versus lipid peroxidation—research into potential synergistic interactions could be a novel area of inquiry.
  • Data Constraints: This guide is based on the available experimental data. Direct comparative studies under identical experimental conditions are not present in the searched literature, so the information reflects the current state of knowledge in their respective fields.

References

Clinical Dosing and Efficacy of Docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard monotherapy dosing of docetaxel for different cancer types, illustrating how its clinical "potency" or application varies by indication [1].

Cancer Type Standard Monotherapy Dose Common Combination Regimens
Breast Cancer 60-100 mg/m² IV every 3 weeks Doxorubicin + Cyclophosphamide (AC) [1]
Non-Small Cell Lung Cancer (NSCLC) 75 mg/m² IV every 3 weeks Cisplatin [1]
Prostate Cancer 75 mg/m² IV every 3 weeks Prednisone (continuously) [1]
Gastric Adenocarcinoma 75 mg/m² IV every 3 weeks Cisplatin + Fluorouracil [1]
Head and Neck Cancer 75 mg/m² IV every 3 weeks Cisplatin + Fluorouracil [1]

A key aspect of its clinical profile is the management of its primary dose-limiting toxicity, neutropenia. The relationship between systemic exposure (AUC) and the decrease in neutrophil count is well-established, and dose adjustments are mandatory based on specific hematologic and non-hematologic toxicities [1] [2].

Experimental Protocols for Combination Studies

Research into enhancing docetaxel's efficacy often involves combining it with other agents. The following are detailed methodologies from recent preclinical studies.

Protocol 1: Combination with Quercetin in Breast Cancer Cells

This protocol assesses the synergistic cytotoxic and modulatory effects of docetaxel combined with the natural flavonoid quercetin on the MDA-MB-231 human breast cancer cell line [3].

  • 1. Cell Viability Assay (MTT Assay)

    • Purpose: To determine the concentration of each drug that inhibits 50% of cell growth (IC50).
    • Procedure:
      • Seed MDA-MB-231 cells in a 96-well plate (5,000 cells/well) and incubate overnight.
      • Treat cells with a range of docetaxel (0-50 nM) and quercetin (0-200 μM) concentrations for 48 hours.
      • Replace medium with MTT solution (5 mg/mL) and incubate for 4 hours to allow formazan crystal formation.
      • Dissolve crystals in DMSO and measure absorbance at 570 nm with a background subtraction at 630 nm.
      • Calculate cell viability percentage and determine IC values [3].
  • 2. Synergy Determination

    • Purpose: To evaluate whether the drug combination has an additive, synergistic, or antagonistic effect.
    • Procedure:
      • Treat cells with four different ratio combinations of the IC values of both drugs (e.g., IC40 Docetaxel + IC10 Quercetin).
      • After 48 hours, perform the MTT assay as described above.
      • Analyze data using CompuSyn software to calculate the Combination Index (CI).
      • Interpretation: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The study identified a CI of 0.76 for the combination of 7 nM docetaxel and 95 μM quercetin, confirming a synergistic effect [3].
  • 3. Apoptosis Assay (Flow Cytometry)

    • Purpose: To quantify the percentage of cells undergoing apoptosis.
    • Procedure:
      • Seed cells in a 6-well plate (200,000 cells/well) and treat with docetaxel (7 nM), quercetin (95 μM), or the combination for 48 hours.
      • Collect cells by trypsinization, wash with PBS, and resuspend in binding buffer.
      • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 25 minutes in the dark.
      • Analyze using a flow cytometer. Cells stained with Annexin V-FITC (positive) are in early apoptosis, while those stained with both Annexin V-FITC and PI are in late apoptosis or necrosis [3].
Protocol 2: Combination with Curdione in TNBC Cells

This protocol explores the chemo-sensitizing effect of Curdione, a component of traditional Chinese medicine, on docetaxel-induced apoptosis in the triple-negative breast cancer (TNBC) cell line MDA-MB-468 [4].

  • 1. Intracellular ROS Generation Assay

    • Purpose: To measure the levels of reactive oxygen species (ROS), a key mediator in the combined drug's mechanism.
    • Procedure:
      • Treat MDA-MB-468 cells with Curdione, docetaxel (1 µg/mL), or the combination.
      • Incubate cells with 5 μM DCFH-DA fluorescent dye at 37°C for 30 minutes.
      • Analyze fluorescence intensity using a flow cytometer. An increase in fluorescence indicates higher intracellular ROS levels [4].
  • 2. Western Blot Analysis for Signaling Pathways

    • Purpose: To identify changes in key proteins involved in apoptosis and cell survival.
    • Procedure:
      • Lyse treated cells and quantify protein concentration using a BCA assay.
      • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a nitrocellulose membrane.
      • Block membrane with 5% skimmed milk and incubate with primary antibodies overnight at 4°C. Key antibodies include:
        • Apoptosis markers: Cleaved Caspase-3, Bax, Bcl-2
        • Pathway markers: p38, phosphorylated-p38, Akt, phosphorylated-Akt
      • Incubate with HRP-conjugated secondary antibodies and visualize proteins using enhanced chemiluminescence (ECL) reagent.
      • The study found that the combination therapy increased cleaved Caspase-3 and Bax, decreased Bcl-2, and modulated p-p38 and p-Akt levels [4].

Docetaxel Signaling Pathway

The following diagram integrates docetaxel's primary mechanism of action with the enhanced apoptotic pathways activated by its combination with agents like quercetin or Curdione, as detailed in the experimental protocols.

G cluster_docetaxel Docetaxel Primary Mechanism cluster_combination Combination Therapy Effects DTX Docetaxel Microtubules Microtubule Stabilization DTX->Microtubules Mitotic_Arrest Cell Cycle Arrest at G2/M Phase Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Can Lead to Quercetin Quercetin ROS ROS Generation Quercetin->ROS Curdione Curdione Curdione->ROS p53 p53 Upregulation ROS->p53 BAX BAX / Pro-apoptotic p53->BAX BCL2 BCL2 / Anti-apoptotic p53->BCL2 Decreases BAX->Apoptosis BCL2->Apoptosis Inhibits

The diagram above illustrates how docetaxel's primary mechanism (microtubule stabilization) can be synergistically enhanced. Combination agents like quercetin and Curdione trigger a separate signaling cascade involving ROS and p53 that promotes apoptosis, potentially overcoming chemoresistance and reducing the required docetaxel dose [3] [4].

Research Implications and Future Directions

The experimental data suggests that combination strategies are a promising approach to enhance docetaxel's efficacy. The synergistic effects observed with natural compounds like quercetin and Curdione indicate potential for developing therapies that are both more effective and less toxic [3] [4].

Furthermore, research is advancing towards personalized medicine. A new test (Decipher Prostate) can identify which men with advanced prostate cancer are most likely to benefit from docetaxel, thereby sparing non-responders from unnecessary side effects [5].

References

Docebenone Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Docebenone (also known as AA-861) from scientific literature.

Assay/Condition Cell Line/Model Target/Effect Value (IC₅₀/EC₅₀) Description
5-Lipoxygenase (5-LO) Inhibition [1] RBL-1 cells 5-LO 9.0 x 10⁻⁸ M Concentration reducing LTB4 formation by 50%
Pregnane X Receptor (PXR) Activation [1] Human HepG2 (DPX-2) PXR EC₅₀ = 7.1 µM Induction of CYP3A4 after 24 hrs
PXR Activation [1] Human HepG2 (DPX-2) PXR EC₅₀ = 28.2 µM Activation measured by luciferase reporter gene
Calcium Increase [1] Information missing [Ca²⁺]i Information missing Concentration-dependent increase (10-200 µM)
In Vivo Efficacy [1] Rat acute necrotizing pancreatitis model Protective effect 30 mg/kg (single dose) Showed protective effect

Detailed Experimental Protocols

Based on the search results, here are the methodologies for the key experiments cited.

  • 5-Lipoxygenase (5-LO) Inhibition Assay [1]

    • Cell Line: RBL-1 cells.
    • Method: The concentration of this compound required to reduce by 50% the amount of leukotriene B4 (LTB4) formed by the RBL-1 cells was measured. The specific method for stimulating LTB4 production and the detection technique (likely ELISA or similar) are not detailed in the available excerpt.
  • Pregnane X Receptor (PXR) Activation Assay [1]

    • Cell Line: Human HepG2 hepatoma cells, specifically the DPX-2 line, which is engineered for PXR reporter assays.
    • Method:
      • Cells were treated with this compound for 24 hours.
      • Activation of human PXR was measured using a luciferase reporter gene-based luminescent analysis.
      • Additionally, induction of the endogenous PXR target gene CYP3A4 was assessed, also via a luminescent reporter assay after 24 hours of treatment.
  • In Vivo Efficacy Study [1]

    • Model: Acute necrotizing pancreatitis induced in rats.
    • Method: Pancreatitis was induced by the retrograde injection of 0.4 mL/kg body weight of 6% taurocholic acid into the pancreatic duct.
    • Treatment: A single dose of 30 mg/kg this compound was administered. The route of administration is not specified in the available summary.

Proposed Mechanism and Selectivity

This compound is characterized as a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor [1]. The enzyme 5-LO is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates its primary mechanism and a key off-target interaction identified in the data.

G This compound This compound LO 5-Lipoxygenase (5-LO) This compound->LO Inhibits PXR Pregnane X Receptor (PXR) This compound->PXR Activates Leukotrienes Pro-inflammatory Leukotrienes LO->Leukotrienes Produces CYP3A4 CYP3A4 Enzyme PXR->CYP3A4 Induces Expression Inflammation Inflammatory Processes Leukotrienes->Inflammation DrugMetabolism Drug Metabolism Pathway CYP3A4->DrugMetabolism

This diagram highlights that while this compound's primary, therapeutic action is highly specific 5-LO inhibition, researchers should be aware of its potential to activate PXR, which could lead to unintended drug-drug interactions by inducing the CYP3A4 metabolism pathway [1].

Research Context and Comparisons

  • Role of Lipoxygenase in Cell Death: The broader scientific context is important for understanding the potential application of 5-LO inhibitors like this compound. Lipoxygenases (LOX) are recognized as key enzymes that can drive a specific type of programmed cell death called ferroptosis by promoting lipid peroxidation [2]. This connection suggests that this compound could be investigated for its potential to inhibit ferroptosis in disease models where 5-LO is a major contributor.

  • Comparison with Related Compounds: The search did not yield direct head-to-head comparisons of this compound with other 5-LO inhibitors. However, it is common in research to compare mechanisms (e.g., 5-LO specific vs. dual 5-LO/COX inhibitors) and potency (IC₅₀ values) across different studies. The data provided here can serve as a benchmark for such comparisons.

Knowledge Gaps and Future Research

The current publicly available data on this compound has some limitations that you may wish to address in your guide:

  • Specificity Profile: A comprehensive counter-screening profile is lacking. Specificity is often demonstrated by testing against a panel of related enzymes (e.g., other lipoxygenase isoforms like 12-LO or 15-LO, cyclooxygenases COX-1/COX-2) and unrelated receptors to rule out major off-target effects.
  • Cellular Selectivity: Data on whether the observed effects (like PXR activation) occur at concentrations relevant to 5-LO inhibition in disease models is needed to assess therapeutic window.
  • Detailed Protocols: The methodologies for some of the cited experiments, particularly the 5-LO and calcium assays, are not described in full detail in the available excerpts.

References

Docetaxel IC50 Values Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The half-maximal inhibitory concentration (IC50) of Docetaxel varies significantly depending on the cancer cell line and experimental conditions. The table below summarizes key data from the research.

Cell Line Cancer Type IC50 Value Experimental Context Citation
MDA-MB-231 Breast (Triple-negative) 7 nM (in combination with Quercetin) 48-hour drug exposure via MTT assay [1]
PC3 Prostate 0.598 nM 72-hour drug exposure via resazurin assay [2]
DU145 Prostate 0.469 nM 72-hour drug exposure via resazurin assay [2]
Panel of 7 Ovarian* Ovarian 0.8 to 1.7 nM 48-hour drug exposure via MTT assay [3]
LNCaP (Parental) Prostate Baseline (varies by study) Generated for resistance study; IC50 increased 77-fold in resistant sub-line [4]
C4-2B (Parental) Prostate Baseline (varies by study) Generated for resistance study; IC50 increased 50-fold in resistant sub-line [4]

*Cell lines in the ovarian cancer panel included CAOV-3, OVCAR-3, SKOV-3, ES-2, OV-90, TOV-112D, and TOV-21G [3].

Experimental Protocols for IC50 Determination

The following methodologies are commonly used in the literature to determine the cytotoxicity and IC50 values of Docetaxel.

Cell Viability Assays

The MTT assay is the most frequently cited method for assessing cell viability after Docetaxel treatment [1] [3]. The general workflow is as follows:

  • Cell Seeding: Plate cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight.
  • Drug Treatment: Expose cells to a range of Docetaxel concentrations for a set period (typically 48-72 hours).
  • MTT Incubation: Add MTT reagent to each well and incubate for several hours. Metabolically active cells convert MTT into purple formazan crystals.
  • Solubilization and Measurement: Dissolve the crystals with a solvent like DMSO and measure the absorbance of the solution at 570 nm. The optical density is directly proportional to the number of living cells.
  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to untreated control cells. The IC50 value is then determined from the resulting dose-response curve using nonlinear regression analysis [1] [2].

Other similar colorimetric assays, such as the resazurin assay, are also used following the same fundamental principles [2].

Drug Treatment and Combination Studies
  • Single-Agent Treatment: To establish a baseline IC50, cells are treated with Docetaxel alone across a wide range of concentrations [2].
  • Combination Treatment: To study synergistic effects, cells are treated with Docetaxel in combination with another agent (e.g., Doxorubicin, Quercetin, or ionizing radiation). The Combination Index (CI) method of Chou-Talalay is then often applied to quantify the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5] [1] [2].
Generation of Resistant Cell Lines

To study mechanisms of drug resistance, docetaxel-resistant sub-lines are generated by long-term exposure of parental cells (e.g., LNCaP, C4-2B) to progressively increasing doses of Docetaxel over many passages. The resulting resistant cells can have IC50 values dozens of times higher than their parental counterparts [4].

Workflow for IC50 Determination

The following diagram illustrates the typical experimental workflow for determining the IC50 of a compound like Docetaxel.

start Start IC50 Determination step1 Plate cells in 96-well plate start->step1 step2 Incubate overnight for adherence step1->step2 step3 Treat with drug (Docetaxel serial dilution) step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent and incubate step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate cell viability % step7->step8 step9 Plot dose-response curve & calculate IC50 step8->step9

How to Proceed

The information provided here is specific to Docetaxel. If you are researching a different compound:

  • Verify the compound name: "Docebenone" may be a spelling variation or a novel compound. Please double-check the intended name.
  • Search for specific analogs: If you are investigating a compound similar to Docetaxel, you can use the experimental protocols outlined above as a reference for your own research design.
  • Consult specialized databases: For information on rare or novel compounds, searching specialized chemical, pharmaceutical, or patent databases may be necessary.

References

Idebenone: Preclinical Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Disease Model Key Experimental Findings & Putative Mechanisms Experimental Models & Protocols

| Traumatic Brain Injury (TBI) [1] | At 24 hours post-TBI, Idebenone (100 mg/kg) did not suppress the initial microglial response but reversed TBI-induced gene expression changes related to behavior, ephrin receptor signaling, and dopamine metabolism. Attenuated large decreases in dopamine receptor genes Drd1 and Drd2. | Model: Adult male C57BL6/J mice, moderate Controlled Cortical Impact (CCI). Dosing: Intraperitoneal injection at 1 and 5 hours post-injury. Analysis: RNA from peri-lesional cortex at 24h, analyzed via NanoString Neuropathology panel (760 genes). | | Triple-Negative Breast Cancer (TNBC) [2] | Idebenone inhibited proliferation, migration, and invasion of TNBC cells. It suppressed tumor development in mouse models by inducing G2/M cell cycle arrest and promoting autophagy and apoptosis via dual pathways. | In Vitro: Cell viability, transwell invasion, cell cycle, apoptosis, and mitochondrial membrane potential assays on TNBC cell lines. In Vivo: Xenograft mouse models. Mechanism: Investigated via transcriptome sequencing, immunofluorescence. |

Proposed Signaling Pathways for Idebenone

The studies suggest Idebenone acts through distinct signaling pathways depending on the disease context. The diagrams below summarize these proposed mechanisms based on the experimental data.

Idebenone in Triple-Negative Breast Cancer

This diagram illustrates the dual signaling pathways through which Idebenone is proposed to combat Triple-Negative Breast Cancer cells, leading to cell cycle arrest and autophagy [2].

G cluster_pathway1 GADD45 Pathway cluster_pathway2 AMPK Mitochondrial Pathway Idebenone Idebenone GADD45 GADD45 Upregulation Idebenone->GADD45 MMP Disrupts Mitochondrial Membrane Potential (MMP) Idebenone->MMP CyclinB_CDK1 Inhibits CyclinB/CDK1 Complex GADD45->CyclinB_CDK1 G2_M_Arrest G2/M Phase Cell Cycle Arrest CyclinB_CDK1->G2_M_Arrest Apoptosis Promotes Apoptosis G2_M_Arrest->Apoptosis AMPK Activates AMPK MMP->AMPK mTOR Inhibits mTOR AMPK->mTOR Autophagy Induces Autophagy mTOR->Autophagy Autophagy->Apoptosis

Idebenone in Traumatic Brain Injury

This diagram outlines the hypothesized mechanism of Idebenone in a mouse model of Traumatic Brain Injury, focusing on its early impact on gene expression and microglial activity [1].

G TBI Traumatic Brain Injury (TBI) MicroglialSig Enhanced Early Microglial Gene Signature TBI->MicroglialSig Idebenone Idebenone Idebenone->MicroglialSig  Post-treatment GeneRescue Rescued Gene Expression: - Dopamine Metabolism - Ephrin Receptor Signaling Idebenone->GeneRescue Attenuation Attenuated Behavioral Deficits GeneRescue->Attenuation

Interpretation and Next Steps for Researchers

The available data on Idebenone is promising but remains at the preclinical stage. To build on these findings for drug development, you might consider the following:

  • Verify the Compound Name: Confirm that "Idebenone" is the compound of interest. If you are researching a different compound, please verify the spelling or provide any alternative names.
  • Focus on Mechanism: The studies highlight that Idebenone's effects are highly context-dependent, influencing different pathways in neurological versus oncological models.
  • Assess Reproducibility: True reproducibility for drug development would require independent validation of these results in different laboratories and across various experimental models.
  • Explore Further: To find more data, you could search directly for "Idebenone" in scientific literature databases like PubMed and focus on systematic reviews or independent replication studies.

References

Understanding Negative and Positive Controls

Author: Smolecule Technical Support Team. Date: February 2026

  • Negative Controls typically represent the absence of the treatment effect. They help researchers understand what happens in a biological system without the intervention, accounting for variables like solvent effects, natural disease progression, or placebo responses. Examples include vehicle control groups (e.g., administering the solution used to dissolve the drug but without the active compound) or sham procedures [1].
  • Positive Controls are interventions with a known and expected effect. They are used to confirm that the experimental system is functioning correctly and is capable of detecting a therapeutic response [1].

The table below summarizes the roles and examples of different control types in preclinical cancer research.

Control Type Primary Purpose Examples in Cancer Therapy Research
Negative Control To establish a baseline for comparison and account for non-specific effects [1]. Vehicle control (e.g., polysorbate 80/ethanol solution for docetaxel); Untreated cells/animals [2].
Positive Control To verify the experimental system can detect a known effect [1]. A chemotherapeutic agent with established efficacy (e.g., docetaxel itself in a new formulation study).
Combination Control To isolate the effect of a new combination therapy from its individual components. Docetaxel + empty nanoparticle; Targeted conjugate without the active drug [3].

Experimental Designs & Data from Recent Studies

The following examples from recent literature illustrate how controls are used in practice to evaluate docetaxel and its novel formulations.

Example 1: Evaluating Targeted Polymer-Drug Conjugates

This study investigated HPMA copolymer conjugates carrying docetaxel and a geldanamycin analog, targeted to αvβ3 integrins on cancer cells using an RGDfK peptide [3].

  • Core Concept: A targeted polymer-drug conjugate aims to improve drug solubility, increase tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and enhance cancer cell uptake through receptor-mediated endocytosis [3].
  • Key Experimental Controls:
    • Free drug controls: Docetaxel and AHGDM in their standard formulations.
    • Non-targeted conjugate controls: The same polymer-drug construct but without the RGDfK targeting peptide.
  • Supporting Data: The combination of the targeted conjugates demonstrated marked synergism in killing ovarian cancer cells in vitro, outperforming both the free drug combination and the non-targeted conjugates, as determined by combination index analysis [3].

G A HPMA Copolymer Backbone H Polymer-Drug Conjugate A->H B Docetaxel B->H C AHGDM (HSP90 Inhibitor) C->H D GFLG Peptide Linker D->H K Drug Release & Cytotoxicity D->K E RGDfK Targeting Peptide E->H F αvβ3 Integrin Receptor G Cancer Cell F->G I Cellular Uptake G->I H->F Binds to J Lysosomal Enzymes I->J J->D Cleaves

Diagram: Mechanism of Targeted Polymer-Drug Conjugate. The conjugate binds to αvβ3 integrins via the RGDfK peptide, is internalized by the cell, and the GFLG linker is cleaved by lysosomal enzymes to release the active drugs.

Example 2: Investigating Drug Combinations to Overcome Resistance

A large-scale screen of 2,025 drug combinations across 125 cancer cell lines provided insights into synergistic pairings, highlighting the importance of using single-agent controls [4].

  • Core Concept: Combining chemotherapeutic drugs with targeted agents can overcome resistance and improve efficacy. The effect of a combination is measured against the expected effect of the individual drugs alone [4].
  • Key Experimental Controls:
    • Single-agent controls: Each drug in the combination is tested alone across the same range of concentrations.
    • Baseline viability controls: Untreated cells.
  • Supporting Data: The study found that synergy was relatively rare (5.2% overall) and highly context-dependent. A notable finding was the strong synergy between the BCL-2 family inhibitor navitoclax and microtubule stabilizers like docetaxel. This synergy was especially pronounced in specific molecular subtypes, such as basal-like breast cancer [4].

G A Docetaxel B Microtubule Stabilization A->B C Cell Cycle Arrest B->C F Apoptotic Priming C->F Enhances D Navitoclax E BCL-2/BCL-XL Inhibition D->E E->F G Synergistic Apoptosis F->G

Diagram: Proposed Synergy between Docetaxel and Navitoclax. Docetaxel causes cell cycle arrest, priming cells for death. Navitoclax inhibits pro-survival proteins, lowering the threshold for apoptosis and leading to a synergistic cell-killing effect.

Key Protocols for Reliable Results

To ensure the validity of experiments involving docetaxel or similar agents, adherence to rigorous methodological standards is essential.

  • Use Contemporaneous Controls: Control groups must be run concurrently with treatment groups. Using historical control data cannot account for unknown variables specific to the current experiment [1].
  • Implement Blinding and Randomization: All groups, including controls, must be subject to blinding and random allocation to avoid conscious or unconscious bias during data collection and analysis [1].
  • Maintain Appropriate Group Sizes: Control groups should never be smaller than treatment groups. In fact, statistical power is often maximized when the control group is slightly larger than individual treatment groups [1].
  • Select a Valid Baseline: The choice of negative control is critical. For docetaxel formulation studies, the appropriate negative control is often the vehicle (e.g., polysorbate 80 and ethanol) rather than just saline, as the vehicle itself can cause side effects [2].

Guidance for Finding "Docebenone" Information

The absence of "this compound" in the results is a significant finding. To proceed, I suggest you:

  • Verify the Compound Name: Please double-check the spelling of "this compound." Confirm if it might be an internal research code or a compound with an alternative International Nonproprietary Name (INN).
  • Consult Specialized Databases: Search chemical databases like PubChem, ChemSpider, or the CAS registry using the molecular structure or a known research code.
  • Refine Your Search: If you confirm the correct name, you may need to perform a deeper, more targeted search of scientific literature or patent databases.

References

Docebenone structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone Profile and Quantitative Data

The table below summarizes the core characteristics and quantitative data for this compound.

Property Description
IUPAC Name Information not available in search results
CAS Number 80809-81-0 [1] [2]
Molecular Formula C₂₁H₂₆O₃ [1] [2]
Molecular Weight 326.43 g/mol [1] [2]
Primary Target 5-Lipoxygenase (5-LO) [1] [2]
IC₅₀ (5-LO) 90 nM (in RBL-1 cells) [1]
Mechanism Selective and orally active 5-LO inhibitor [2]

Structural Analysis and Proposed SAR

This compound's structure provides clues to its activity, though a full SAR is not publicly detailed.

This compound This compound Molecule Quinone Benzoquinone Core (Redox-active moiety) This compound->Quinone Contains SideChain Hydrophobic Side Chain (10-carbon, di-ynyl, terminal OH) This compound->SideChain Contains Func1 Inhibition of 5-Lipoxygenase Quinone->Func1 Plausible Role: Electron acceptor? Func2 Enzyme interaction, Cellular penetration SideChain->Func2 Plausible Role: Membrane association, Oral bioavailability

  • Benzoquinone Core: The benzoquinone moiety is a redox-active group common to compounds like coenzyme Q10 and idebenone [3]. This moiety can accept and donate electrons, which is likely critical for its interaction with and inhibition of the 5-LO enzyme, which contains non-heme iron in its active site [4] [5].
  • Hydrophobic Side Chain: this compound possesses a 10-carbon hydrophobic side chain containing two triple bonds (a di-ynyl system) and a terminal hydroxyl group [1]. This structure is shorter and more polar than the side chain of CoQ10, which may improve solubility and oral bioavailability compared to natural analogs [3]. The specific configuration of the side chain is a key differentiator from other quinone-based drugs and is likely a major determinant of its selectivity and potency against 5-LO.

Experimental Evidence & Protocols

The following table outlines key experimental findings and the methodologies used to obtain them.

Assay/Model Finding/Outcome Experimental Protocol Summary

| In Vitro: 5-LO Inhibition | IC₅₀ of 90 nM for inhibition of LTB4 formation [1]. | 1. Cell Culture: RBL-1 cells are cultured. 2. Compound Incubation: Cells are treated with varying concentrations of this compound. 3. Stimulation & Measurement: Cells are stimulated to produce leukotrienes. The amount of LTB4 formed is measured, and the concentration that reduces production by 50% (IC₅₀) is calculated [1]. | | In Vitro: Cellular Inflammation | Significantly inhibited Trichomonas vaginalis-stimulated IL-8 production in host cells [1]. | 1. Co-culture: Trichomonads are cultured with human host cells. 2. Inhibition: Trichomonads are pre-treated with this compound. 3. Stimulation & Assay: A parasite protease (TvSP) is added to stimulate IL-8 production. IL-8 levels in the supernatant are quantified using an ELISA [1]. | | In Vivo: Pancreatitis Model | Protected against experimental acute necrotizing pancreatitis in rats [1]. | 1. Disease Induction: Pancreatitis is induced in rats by retrograde injection of taurocholic acid into the pancreatic duct. 2. Dosing: this compound is administered as a single dose (30 mg/kg). 3. Assessment: Pancreatic damage is assessed through histological examination and measurement of inflammatory markers [1]. |

Context for Researcher Comparison

When comparing this compound to other compounds, researchers should consider:

  • Target Specificity: this compound is characterized as a selective 5-LO inhibitor, which may offer an advantage over non-selective anti-inflammatory drugs [1] [2].
  • Chemical Analogs: It is informative to contrast this compound with other quinone-based molecules like Idebenone. Idebenone has a shorter, fully saturated side chain without triple bonds and is often studied for its antioxidant and neuroprotective effects, acting partly through NRF2 pathway activation and NLRP3 inflammasome inhibition [3] [6]. This highlights how modifications to the side chain can shift biological activity and therapeutic application.
  • Data Limitations: The available public data is promising but not exhaustive. A full preclinical profile for drug development would require deeper investigation into its pharmacokinetics, toxicity, and detailed binding mode.

References

Docebenone analog comparison

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone (AA-861) Profile

The table below summarizes the fundamental chemical and target information for this compound:

Attribute Description
IUPAC Name 2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione [1]
Other Names AA-861, this compound [1]
Molecular Formula C21H26O3 [1]
CAS Registry Number 80809-81-0 [1]
Known Primary Target 5-Lipoxygenase (5-LOX) / Arachidonate 5-lipoxygenase [1]

Proposed Mechanism of Action

This compound is recognized as an inhibitor of Arachidonate 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, which are lipid-based inflammatory mediators. The following pathway illustrates its proposed mechanism and context within related cell death processes like ferroptosis:

G CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Enzyme5LOX Enzyme: 5-Lipoxygenase (5-LOX) ArachidonicAcid->Enzyme5LOX LipidROS Lipid Reactive Oxygen Species (ROS) ArachidonicAcid->LipidROS Peroxidation Leukotrienes Pro-inflammatory Leukotrienes Enzyme5LOX->Leukotrienes Inflammation Inflammatory Response Leukotrienes->Inflammation This compound This compound (AA-861) This compound->Enzyme5LOX Inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis GPX4 GPX4 GPX4->LipidROS Reduces

Diagram: Proposed anti-inflammatory mechanism of this compound via 5-LOX inhibition, and its potential context within lipid peroxidation-associated ferroptosis. The relationship to ferroptosis is inferred from general pathways [2] and is not a confirmed direct mechanism of this compound.

Guidance for Further Research

The search results highlight a gap in direct, comparative studies on this compound analogs. Here is a potential path forward for gathering the necessary data:

  • Explore Specialized Databases: You can search for this compound (CHEBI:2340) in specialized bioactivity and chemical databases. These resources may contain screening data and bioactivity records against various targets, which can help identify potential analogs and their performance metrics [1].
  • Design Comparative Experiments: Given the lack of direct comparison data, designing a targeted experimental protocol may be necessary. A high-throughput screening (HTS) approach, similar to the one used for polycystic kidney disease research, could be adapted. This would allow for the systematic evaluation of this compound and its analogs against relevant targets or in phenotypic assays [3].
Suggested Experimental Workflow for Comparison:
  • Compound Sourcing & Curation: Identify and acquire a library of candidate analogs, including this compound itself.
  • In Vitro Target Assay: Perform a primary screen using a validated assay for 5-LOX activity to determine half-maximal inhibitory concentration (IC50) values for each compound.
  • Cellular Phenotypic Assay: Evaluate the compounds in a cell-based model relevant to the therapeutic area of interest to assess functional effects like anti-inflammatory activity.
  • Counter-Screen for Selectivity: Test compounds against related enzymes to determine selectivity and reduce the risk of off-target effects.
  • Data Analysis & Comparison: Compile the data to rank the analogs based on potency, efficacy, and selectivity, creating a foundation for your comparison guide.

References

Docebenone's Mechanism of Action and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Docebenone (also known as AA-861) is characterized as a potent, selective, and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO) [1] [2] [3]. This enzyme is crucial in the arachidonic acid pathway, catalyzing the production of pro-inflammatory leukotrienes [3]. The compound's structure features a redox-active quinone core, which enables its interaction with this enzymatic target [3].

Based on the gathered information, the following diagram illustrates the primary known mechanism of this compound and its relationship to the inflammatory pathway:

G ArachidonicAcid Arachidonic Acid Enzyme_5LO 5-Lipoxygenase (5-LO) ArachidonicAcid->Enzyme_5LO Conversion Leukotrienes Pro-inflammatory Leukotrienes (LTB4, CysLTs) Enzyme_5LO->Leukotrienes Produces Inflammation Inflammatory Response Leukotrienes->Inflammation Promotes This compound This compound (AA-861) This compound->Enzyme_5LO Inhibits

The primary experimental data available for this compound relates to its efficacy in various research models, which is summarized in the table below.

Research Model Reported Efficacy / Effect Dosage/Concentration Key Findings
Acute Pancreatitis (Rat) [3] [4] Improved survival; Reduced serum amylase & lipase 30 mg/kg (oral) Reduced enzyme levels by 55-97%
Anaphylaxis (Monkey) [1] [4] Inhibited SRS-A release 0.01 - 10 µM Suppressed release by 55-97%
Cell-based Assay (RBL-1) [1] Inhibition of LTB4 formation (IC₅₀) 90 nM Concentration for 50% inhibition
Cell-based Assay (HepG2) [1] Activation of human PXR (EC₅₀) 7.1 - 28.2 µM Varies by specific readout

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.18819469 Da

Monoisotopic Mass

326.18819469 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XRX3BD53M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Lipoxygenase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

80809-81-0

Wikipedia

Docebenone

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

Lipoxygenase Protein Expression and Its Effect on Oxidative Stress Caused by Benzidine in Normal Human Urothelial Cell Lines

Yun Huang, Shaoling Huang, Yue Wu, Minlan Peng, Xinge Zhang, Jing Wang, Jianan Hu
PMID: 30739549   DOI: 10.1177/1091581819827495

Abstract

Metabolic activation of indirect-acting carcinogens in the target organ is an effective mechanism of carcinogenesis. Lipoxygenase (LOX) can co-oxidize the bladder carcinogen benzidine (BZ). However, it is not entirely clear whether BZ is activated and which enzyme is involved in its activation in bladder epithelial cells. Our results showed that BZ induced 5-LOX protein expression but had no significant influence on the expression of 15-LOX-2, CYP1B1, and CYP2E1 in SV-40 immortalized human uroepithelial SV-HUC-1 cells. BZ induced oxidative stress in SV-HUC-1 cells by increasing reactive oxygen species (ROS) and malondialdehyde levels significantly in the 100 and 200 μmol/L-BZ-treated groups and decreased the level of the antioxidant reduced glutathione significantly at 200 μmol/L BZ. Concurrently, the activity of catalase was increased, while the activity of superoxide dismutase was increased at 50 μmol/L BZ but gradually decreased with increasing concentrations of BZ ( P < 0.05). However, the oxidative stress and damage in SV-HUC-1 cells caused by BZ were effectively inhibited by the 5-LOX-specific inhibitor AA861 at 10 μmol/L. Thus, 5-LOX is probably the major LOX isozyme to co-oxidize exogenous chemicals in SV-HUC-1 cells. AA861 has a protective effect on the oxidative stress and damage induced by BZ in SV-HUC-1 cells. We conclude that BZ can be activated by 5-LOX to produce ROS and oxidative stress, which may be associated with bladder cancer caused by BZ.


Dexmedetomidine-induced contraction involves c-Jun NH2 -terminal kinase phosphorylation through activation of the 5-lipoxygenase pathway in the isolated endothelium-denuded rat aorta

Seong-Ho Ok, Hyo-Jin Byon, Hana Jin, Hye Jung Kim, Woochan Kim, In-Koo Nam, So Young Eun, Ju-Tae Sohn
PMID: 25224579   DOI: 10.1111/1440-1681.12307

Abstract

Vasoconstriction induced by dexmedetomidine, a highly selective alpha-2 adrenoceptor agonist, mainly involves c-Jun NH2 -terminal kinase (JNK) phosphorylation in the isolated endothelium-denuded aorta. We carried out an in vitro study to determine the main arachidonic acid metabolic pathway that is involved in dexmedetomidine-induced JNK activation. Cumulative dexmedetomidine concentration-contractile response curves were generated in the endothelium-denuded rat aorta in the presence or absence of the following inhibitors: the JNK inhibitor SP600125, the phospholipase A2 inhibitor quinacrine dihydrochloride, the non-specific lipoxygenase (LOX) inhibitor nordihydroguaiaretic acid, the 5-LOX inhibitor AA-861, the dual 5-LOX and cyclooxygenase (COX) inhibitor phenidone, the non-specific COX inhibitor indomethacin, the cytochrome p450 epoxygenase inhibitor fluconazole, the COX-1 inhibitor SC-560, and the COX-2 inhibitor NS-398. The effect of the alpha-2 adrenoceptor inhibitor rauwolscine and other inhibitors, such as quinacrine dihydrochloride, nordihydroguaiaretic acid, AA-861, phenidone, indomethacin and the protein kinase C inhibitor GF 109203X, on dexmedetomidine-induced JNK phosphorylation was investigated in rat aortic vascular smooth muscle cells with western blotting. The effect of dexmedetomidine on 5-LOX and COX-2 expression was investigated in vascular smooth muscle cells. SP600125, quinacrine dihydrochloride, nordihydroguaiaretic acid, AA-861, phenidone, rauwolscine and chelerythrine attenuated dexmedetomidine-induced contraction. Indomethacin slightly attenuated dexmedetomidine-induced contraction. Fluconazole and SC-560 had no effect on dexmedetomidine-induced contraction, whereas NS-398 attenuated contraction. SP600125, rauwolscine, quinacrine dihydrochloride, nordihydroguaiaretic acid, AA-861, phenidone and GF 109203X attenuated dexmedetomidine-induced JNK phosphorylation. 5-LOX and COX-2 were upregulated by dexmedetomidine. Thus, dexmedetomidine-induced alpha-2 adrenoceptor-mediated contraction is mediated mainly by 5-LOX and partially by COX-2, which leads to JNK phosphorylation.


RNA Interference Protects Against 5-Lipoxygenase-Induced Cocarcinogen, Benzidine, Oxidation and Cytotoxicity in Human Tracheobronchial Epithelial Cells

Yun Huang, Qingping Tan, Yue Wu, Hongxiang Zhu, Minru Xiong, Jianan Hu
PMID: 25001243   DOI: 10.1177/1091581814542030

Abstract

Lipoxygenase (LOX)-catalyzed cooxidation of the human carcinogen benzidine (BZD) has been shown in in vitro enzyme systems. This study aimed to determine whether BZD could be activated by arachidonate 5-lipoxygenase (ALOX5) in the human tracheobronchial epithelial cells (HBECs) using RNA interference strategy and a 5-LOX-specific inhibitor, AA861. We show that the soybean LOX catalyzed the cooxidation of BZD, generating BZD diimine. Benzidine induced expression of ALOX5 messenger RNA and 5-LOX protein in HBECs, and significantly decreased cell proliferation, but enhanced DNA damage and apoptosis in HBECs which were significantly inhibited by lentiviral-mediated small hairpin RNA-knockdown of ALOX5 and by AA861. Thus, BZD could upregulate the expression of ALOX5 in HBECs, while inhibition of the protein or gene expression or enzyme activity could prevent BZD-induced cytotoxicity and DNA damage in HBECs, which might be caused by the 5-LOX-catalyzed oxidative activation of BZD.


Leukotriene B4 modulates P2X7 receptor-mediated Leishmania amazonensis elimination in murine macrophages

Mariana M Chaves, Camila Marques-da-Silva, Ana Paula T Monteiro, Cláudio Canetti, Robson Coutinho-Silva
PMID: 24729618   DOI: 10.4049/jimmunol.1301058

Abstract

ATP is an important signaling molecule in the immune system, and it is able to bind the P2X7 purinergic receptor. Recently, our group showed that ATP-treated macrophages eliminate Leishmania amazonensis. It has been reported that leukotriene B4 (LTB4) reduces the parasitic load of infected macrophages. Additionally, it has been demonstrated that the P2X7 receptor can induce PLA2 activation and arachidonic acid mobilization. Based on these findings, we investigated whether LTB4 is produced upon P2X7 receptor activation and examined whether LTB4 modulates parasite elimination. Using macrophages lacking the P2X7 receptor, we observed that ATP was not able to reduce L. amazonensis load. This result suggests a role of the P2X7 purinergic receptor in parasite elimination. In addition, ATP was sufficient to induce LTB4 release from infected control macrophages but not from macrophages lacking the P2X7 receptor. Moreover, we found that ATP failed to decrease the parasitic load in 5-lipoxygenase (LO)-deficient macrophages. Treatment with the 5-LO inhibitor AA861 also impairs the ATP effect on parasitic loads. Furthermore, macrophages from 5-LO knockout mice eliminated L. amazonensis in the presence of exogenous LTB4, and macrophages obtained from P2X7 receptor knockout mice eliminated L. amazonensis when incubated with ionomycin. Finally, we demonstrated that in the presence of CP105696, an antagonist for LTB4 high-affinity receptor, ATP was not able to reduce parasitic load. These results indicate that P2X7 receptor activation leads to LTB4 formation, which is required for L. amazonensis elimination.


Oxygen glucose deprivation-induced astrocyte dysfunction provokes neuronal death through oxidative stress

Elsa Gouix, Alain Buisson, André Nieoullon, Lydia Kerkerian-Le Goff, Joseph S Tauskela, Nicolas Blondeau, Laurence Had-Aissouni
PMID: 24928737   DOI: 10.1016/j.phrs.2014.06.002

Abstract

Understanding the role of astrocytes in stroke is assuming increasing prominence, not only as an important component on its own within the neurovascular unit, but also because astrocytes can influence neuronal outcome. Ischemia may induce astrogliosis and other phenotypic changes, but these remain poorly understood, in part due to limitations in reproducing these changes in vitro. Dibutyryl cyclic AMP-differentiated cultured astrocytes are more representative of the in vivo astroglial cell phenotype, and were much more susceptible than undifferentiated astrocytes to an ischemic-like stress, oxygen-glucose deprivation (OGD). OGD altered the expression/distribution and activity of glial glutamate transporters, impaired cellular glutamate uptake and decreased intracellular levels of glutathione preferentially in differentiated astrocytes. Resistance to OGD was conferred by inhibiting caspase-3 with DEVD-CHO and oxidative stress by the antioxidant N-acetylcysteine (NAC). The resistance of undifferentiated astrocytes to OGD may result from a transient but selective morphological transformation into Alzheimer type II astrocytes, an intermediary stage prior to transforming into reactive astrocytes. Co-culture of neurons with OGD-exposed astrocytes resulted in neurotoxicity, but at surprisingly lower levels with dying differentiated astrocytes. The antioxidant NAC or the 5-LOX inhibitor AA861 added upon co-culture delayed (day 1) but did not prevent neurotoxicity (day 3). Astrocytes undergoing apoptosis as a result of ischemia may represent a transient neuroprotective mechanism via ischemia-induced release of glutathione, but oxidative stress was responsible for neuronal demise when ischemia compromised astrocyte supportive functions.


5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells

Seok-Woo Park, J Hun Hah, Sang-Mi Oh, Woo-Jin Jeong, Myung-Whun Sung
PMID: 27411387   DOI: 10.1186/s12885-016-2499-3

Abstract

Endocannabinoids have recently drawn attention as promising anti-cancer agents. We previously observed that anandamide (AEA), one of the representative endocannabinoids, effectively inhibited the proliferation of head and neck squamous cell carcinoma (HNSCC) cell lines in a receptor-independent manner. In this study, using HNSCC cell lines, we examined the anti-cancer effects and the mechanisms of action of docosahexaenoyl ethanolamide (DHEA) and N-arachidonoyl-L-alanine (NALA), which are polyunsaturated fatty acid (PUFA)-based ethanolamides like AEA.
DHEA and NALA were found to effectively inhibit HNSCC cell proliferation. These anti-proliferative effects seemed to be mediated in a cannabinoid receptor-independent manner, since the antagonist of cannabinoid receptor-1 (CB1) and vanilloid receptor-1 (VR1), two endocannabinoid receptors, did not reverse the ability of DHEA and NALA to induce cell death. Instead, we observed an increase in reactive oxygen species (ROS) production and a decrease of phosphorylated Akt as a result of DHEA and NALA treatment. Antioxidants efficiently reversed the inhibition of cell proliferation and the decrease of phosphorylated Akt induced by DHEA and NALA; inhibition of 5-lipoxygenase (5-LO), which is expected to be involved in DHEA- and NALA-degradation pathway, also partially blocked the ability of DHEA and NALA to inhibit cell proliferation and phosphorylated Akt. Interestingly, ROS production as a result of DHEA and NALA treatment was decreased by inhibition of 5-LO.
From these findings, we suggest that ROS production induced by the 5-LO pathway mediates the anti-cancer effects of DHEA and NALA on HNSCC cells. Finally, our findings suggest the possibility of a new cancer-specific therapeutic strategy, which utilizes 5-LO activity rather than inhibiting it.


Inhibition of 5-lipoxygenase pathway attenuates acute liver failure by inhibiting macrophage activation

Lu Li, Yi-Rong Liu, Shan Gao, Jun-Feng Li, Shan-Shan Li, Dan-Dan Zhang, Shuang Liu, Li Bai, Su-Jun Zheng, Zhong-Ping Duan, Min Qi, Yu Chen
PMID: 24987711   DOI: 10.1155/2014/697560

Abstract

This study aimed to investigate the role of 5-lipoxygenase (5-LO) in acute liver failure (ALF) and changes in macrophage activation by blocking it. ALF was induced in rats by administration of D-galactosamine (D-GalN)/lipopolysaccharide (LPS). Rats were injected intraperitoneally with AA-861 (a specific 5-LO inhibitor), 24 hr before D-GalN/LPS administration. After D-GalN/LPS injection, the liver tissue was collected for assessment of histology, macrophage microstructure, macrophage counts, 5-LO mRNA formation, protein expression, and concentration of leukotrienes. Serum was collected for detecting alanine aminotransferase (ALT), aspartate transaminase (AST), total bilirubin (Tbil), and tumor necrosis factor- (TNF-) α . Twenty-four hours after injection, compared with controls, ALF rats were characterized by widespread hepatocyte necrosis and elevated ALT, AST, and Tbil, and 5-LO protein expression reached a peak. Liver leukotriene B4 was also significantly elevated. However, 5-LO mRNA reached a peak 8 hr after D-GalN/LPS injection. Simultaneously, the microstructure of macrophages was changed most significantly and macrophages counts were increased significantly. Moreover, serum TNF- α was also elevated. By contrast, AA-861 pretreatment significantly decreased liver necrosis as well as all of the parameters compared with the rats without pretreatment. Macrophages, via the 5-LO pathway, play a critical role in ALF, and 5-LO inhibitor significantly alleviates ALF, possibly related to macrophage inhibition.


Biofilm inhibitors that target amyloid proteins

Diego Romero, Edgardo Sanabria-Valentín, Hera Vlamakis, Roberto Kolter
PMID: 23352144   DOI: 10.1016/j.chembiol.2012.10.021

Abstract

Bacteria establish stable communities, known as biofilms, that are resistant to antimicrobials. Biofilm robustness is due to the presence of an extracellular matrix, which for several species-among them Bacillus subtilis-includes amyloid-like protein fibers. In this work, we show that B. subtilis biofilms can be a simple and reliable tool for screening of molecules with antiamyloid activity. We identified two molecules, AA-861 and parthenolide, which efficiently inhibited biofilms by preventing the formation of amyloid-like fibers. Parthenolide also disrupted pre-established biofilms. These molecules also impeded the formation of biofilms of other bacterial species that secrete amyloid proteins, such as Bacillus cereus and Escherichia coli. Furthermore, the identified molecules decreased the conversion of the yeast protein New1 to the prion state in a heterologous host, indicating the broad range of activity of the molecules.


Expression and contributions of TRPM7 and KCa2.3/SK3 channels to the increased migration and invasion of microglia in anti-inflammatory activation states

Tamjeed Siddiqui, Starlee Lively, Roger Ferreira, Raymond Wong, Lyanne C Schlichter
PMID: 25148577   DOI: 10.1371/journal.pone.0106087

Abstract

Microglia rapidly respond to CNS injury and disease and can assume a spectrum of activation states. While changes in gene expression and production of inflammatory mediators have been extensively described after classical (LPS-induced) and alternative (IL4-induced) microglial activation, less is known about acquired de-activation in response to IL10. It is important to understand how microglial activation states affect their migration and invasion; crucial functions after injury and in the developing CNS. We reported that LPS-treated rat microglia migrate very poorly, while IL4-treated cells migrate and invade much better. Having discovered that the lamellum of migrating microglia contains a large ring of podosomes--microscopic structures that are thought to mediate adhesion, migration and invasion--we hypothesized that IL4 and IL10 would differentially affect podosome expression, gene induction, migration and invasion. Further, based on the enrichment of the KCa2.3/SK3 Ca2+-activated potassium channel in microglial podosomes, we predicted that it regulates migration and invasion. We found both similarities and differences in gene induction by IL4 and IL10 and, while both cytokines increased migration and invasion, only IL10 affected podosome expression. KCa2.3 currents were recorded in microglia under all three activation conditions and KCNN3 (KCa2.3) expression was similar. Surprisingly then, of three KCa2.3 inhibitors (apamin, tamapin, NS8593), only NS8593 abrogated the increased migration and invasion of IL4 and IL10-treated microglia (and invasion of unstimulated microglia). This discrepancy was explained by the observed block of TRPM7 currents in microglia by NS8593, which occurred under all three activation conditions. A similar inhibition of both migration and invasion was seen with a TRPM7 inhibitor (AA-861) that does not block KCa2.3 channels. Thus, we conclude that TRPM7 (not KCa2.3) contributes to the enhanced ability of microglia to migrate and invade when in anti-inflammatory states. This will be an important consideration in developing TRPM7 inhibitors for treating CNS injury.


5-Lipoxygenase and cysteinyl leukotriene receptor 1 regulate epidermal growth factor-induced cell migration through Tiam1 upregulation and Rac1 activation

Shigeyuki Magi, Yasushi Takemoto, Hiroki Kobayashi, Masato Kasamatsu, Takahiro Akita, Ayako Tanaka, Kei Takano, Etsu Tashiro, Yasuhiro Igarashi, Masaya Imoto
PMID: 24350867   DOI: 10.1111/cas.12340

Abstract

Cell migration is an essential step for tumor metastasis. The small GTPase Rac1 plays an important role in cell migration. Previously, we reported that epidermal growth factor (EGF) induced two waves of Rac1 activation; namely, at 5 min and 12 h after stimulation. A second wave of EGF-induced Rac1 activation was required for EGF-induced cell migration, however, the spatiotemporal regulation of the second wave of EGF-induced Rac1 activation remains largely unclear. In this study, we found that 5-lipoxygenase (5-LOX) is activated in the process of EGF-induced cell migration, and that leukotriene C4 (LTC4 ) produced by 5-LOX mediated the second wave of Rac1 activation, as well as cell migration. Furthermore, these effects caused by LTC4 were found to be blocked in the presence of the antagonist of cysteinyl leukotriene receptor 1 (CysLT1). This blockage indicates that LTC4 -mediated CysLT1 signaling regulates the second EGF-induced wave of Rac1 activation. We also found that 5-LOX inhibitors, CysLT1 antagonists and the knockdown of CysLT1 inhibited EGF-induced T cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1) expression. Tiam1 expression is required for the second wave of EGF-induced Rac1 activation in A431 cells. Therefore, our results indicate that the 5-LOX/LTC4 /CysLT1 signaling pathway regulates EGF-induced cell migration by increasing Tiam1 expression, leading to a second wave of Rac1 activation. Thus, CysLT1 may serve as a new molecular target for antimetastatic therapy. In addition, the CysLT1 antagonist, montelukast, which is used clinically for allergy treatment, might have great potential as a novel type of antimetastatic agent.


Explore Compound Types